molecular formula C10H20N2O2 B162056 1,2-Dimorpholinoethane CAS No. 1723-94-0

1,2-Dimorpholinoethane

Cat. No.: B162056
CAS No.: 1723-94-0
M. Wt: 200.28 g/mol
InChI Key: QRQKCMFVJWNKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimorpholinoethane is an organic compound featuring two tertiary amine groups within a morpholine ring structure, making it a valuable reagent in industrial chemistry and materials science research. Its primary application is as a catalyst in the production of polyurethane foams, where its dual amine functionality efficiently promotes the reaction between isocyanates and alcohols . Beyond its industrial catalytic role, this compound serves as a versatile building block in synthetic and coordination chemistry. It acts as a bidentate ligand, capable of forming stable complexes with various transition metals such as cobalt, zinc, and nickel . These metal complexes are of significant interest for further investigation into their potential applications, including as antibacterial agents . Furthermore, the dimorpholinoethane structure is a key precursor in the synthesis of more complex chemical architectures. Related dimorpholino compounds, like dimorpholinoacetylene, are utilized to synthesize advanced structures such as cyclic bent allenes and tetraaminocyclobutadiene dications, which are subjects of study in theoretical and experimental chemistry for their unique electronic properties and coordination behavior . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQKCMFVJWNKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061914
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10500
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1723-94-0
Record name 1,2-Dimorpholinoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1723-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimorpholinoethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(ethane-1,2-diyl)bismorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Dimorpholinoethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7MP8BZX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dimorpholinoethane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,2-Dimorpholinoethane (DME), a versatile diamine with significant applications in catalysis and coordination chemistry. The content herein is structured to deliver not just data, but a field-proven perspective on the compound's properties, synthesis, and practical utility for researchers, scientists, and professionals in drug development and material science.

Nomenclature and Core Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible science. This compound is known by several synonyms, and its core identifiers are crucial for database searches and regulatory compliance. The primary IUPAC name is 4,4′-(Ethane-1,2-diyl)dimorpholine, which unambiguously describes the structure of two morpholine rings linked by an ethane bridge at their nitrogen atoms.[1]

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of 4,4′-(Ethane-1,2-diyl)dimorpholine.

IdentifierValueSource(s)
Preferred IUPAC Name 4,4′-(Ethane-1,2-diyl)dimorpholine[1]
Other IUPAC Name 4-(2-morpholin-4-ylethyl)morpholine[1]
CAS Number 1723-94-0[1][2]
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Synonyms 1,2-Di-N-morpholinylethane, 4,4'-Ethylenedimorpholine[1][2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of DME is essential for its proper handling, storage, and application in experimental design. It is a solid at room temperature with a relatively low melting point.[1] Its solubility in water is a key attribute for its use in various formulations.

PropertyValueUnitSource(s)
Molar Mass 200.28g·mol⁻¹[1]
Appearance White to off-white solid-[1][2]
Melting Point 75°C[1]
Boiling Point 276.2 (at 760 mmHg)°C[3]
Density 1.05g/cm³[3]
Flash Point 79.6°C[3]
Solubility Soluble in water-

Synthesis of this compound

Reaction Mechanism and Rationale

The synthesis of this compound is typically achieved via a classical nucleophilic substitution pathway. The core principle involves the dialkylation of morpholine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Causality in Experimental Design:

  • Choice of Reagents: Morpholine serves as the nucleophile, with its secondary amine nitrogen attacking the electrophilic carbons of the dihaloethane. 1,2-dihaloethanes are chosen as they provide the two-carbon ethylene bridge.

  • Stoichiometry: A molar ratio of at least two equivalents of morpholine to one equivalent of the dihaloethane is required to ensure both ends of the ethane bridge are substituted. An excess of morpholine can also serve as the base to neutralize the hydrogen halide byproduct.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is often added.[4] Its role is to scavenge the hydrohalic acid (e.g., HCl) formed during the reaction. This is critical because the protonation of the morpholine nitrogen would deactivate it as a nucleophile, halting the reaction. Using an external base is more efficient than relying on excess morpholine.

  • Solvent: A polar aprotic solvent like acetone is suitable as it can dissolve the reactants but does not participate in the reaction.[4]

Diagram 2: General Synthesis of this compound

Synthesis_Reaction cluster_reactants cluster_products reactants 2 conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Room Temp morpholine Morpholine (Nucleophile) plus1 + dihaloethane 1,2-Dihaloethane (Electrophile, X=Cl, Br) products DME This compound plus2 + salt 2 HX (Acid Byproduct) conditions->DME conditions->plus2 conditions->salt

Caption: Nucleophilic substitution reaction for DME synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility, based on established synthetic methods.[4]

Materials:

  • Morpholine (2.0 molar equivalents)

  • 1,2-Dibromoethane (1.0 molar equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 molar equivalents)

  • Acetone (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate and acetone. Begin stirring to create a suspension.

  • Addition of Morpholine: Add morpholine to the stirring suspension.

  • Addition of Dihaloalkane: Slowly add 1,2-dibromoethane dropwise to the mixture at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the potassium carbonate and the potassium bromide salt formed.

  • Work-up - Solvent Removal: Transfer the filtrate to a rotary evaporator to remove the acetone solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound. The choice of purification method depends on the scale and desired purity.

Key Applications in Research and Development

The unique structure of DME, featuring two tertiary amine nitrogens, makes it a valuable molecule in both industrial and research settings.

Role as a Gelling Catalyst in Polyurethane Systems

In polymer chemistry, DME functions as a highly effective amine catalyst for the production of polyurethane (PU) foams.[1] The two tertiary amine sites can activate the isocyanate-polyol reaction, which is the fundamental chemistry of polyurethane formation. The lone pair of electrons on the nitrogen atoms interacts with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This catalytic activity promotes the gelling reaction, leading to the formation of the polymer network.

Utility as a Bidentate Ligand in Coordination Chemistry

The two nitrogen atoms in DME are separated by a flexible ethane bridge, allowing them to act as an excellent bidentate ligand.[1] This means the molecule can coordinate to a single metal center through both nitrogen atoms, forming a stable five-membered chelate ring.

This property is leveraged to synthesize novel transition metal complexes.[1] These complexes have been explored for various applications, including their potential as antibacterial agents.[1] The coordination of DME to a metal center can modulate the metal's electronic properties and steric environment, influencing its reactivity and biological activity.

Diagram 3: Workflow for Application as a Bidentate Ligand

Ligand_Application_Workflow start Start: Synthesized This compound (DME) reagents Select Metal Salt (e.g., CuCl₂, NiCl₂) and Solvent start->reagents reaction Complexation Reaction: Mix DME and Metal Salt in Solution reagents->reaction isolation Isolate and Purify the [M(DME)X₂] Complex reaction->isolation characterization Characterize Complex (X-ray, Spectroscopy, etc.) isolation->characterization application Test for Target Application (e.g., Antibacterial Assay) characterization->application

Caption: Experimental workflow for creating and testing DME metal complexes.

Predicted Spectroscopic Profile

While a comprehensive, publicly available dataset of experimental spectra for this compound is not readily accessible, its structure allows for an accurate prediction of its key spectroscopic features. This predictive analysis is a vital tool for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, a simple ¹H NMR spectrum is expected. Protons in identical chemical environments will produce a single signal.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~ 3.6 - 3.7 ppmTriplet8H-O-CH₂ -CH₂-N-Protons adjacent to the electronegative oxygen atom are deshielded and shifted downfield.
~ 2.5 - 2.6 ppmTriplet8H-O-CH₂-CH₂ -N-Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen.
~ 2.4 - 2.5 ppmSinglet4H-N-CH₂ -CH₂ -N-Protons on the central ethane bridge are in a symmetrical environment, leading to a single peak.
Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum should be simple, reflecting the molecular symmetry.

Predicted Chemical Shift (δ)AssignmentRationale
~ 67 ppm-O-C H₂-CH₂-N-Carbons bonded to oxygen are significantly deshielded.
~ 54 ppm-N-C H₂-CH₂-N-Carbons of the central ethane bridge.
~ 50 ppm-O-CH₂-C H₂-N-Carbons in the morpholine ring adjacent to the nitrogen.
Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups. For DME, the spectrum would be dominated by alkane and amine/ether stretches.

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2800StrongC-H Alkane Stretching
1450 - 1380MediumC-H Alkane Bending
1200 - 1050StrongC-N Stretching (Tertiary Amine)
1150 - 1085StrongC-O-C Stretching (Ether)
Predicted Mass Spectrum (Electron Ionization)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak and characteristic fragmentation patterns are expected.

  • Molecular Ion (M⁺): A peak at m/z = 200 would correspond to the molecular weight of the compound.

  • Major Fragmentation: The most likely fragmentation would be the cleavage of the central C-C bond of the ethane bridge, resulting in a prominent fragment ion at m/z = 100, corresponding to the [C₅H₁₀NO]⁺ fragment (a morpholino-methyl cation). This would likely be the base peak due to its stability.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.

  • Hazards: It is corrosive and can cause serious eye damage.[1] It is also an irritant to the skin and respiratory system and may cause an allergic skin reaction.[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

References

  • Wikipedia. This compound. [Link]

  • ResearchGate. Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. [Link]

  • Haz-Map. Morpholine, 4,4'-(1,2-ethanediyl)bis-. [Link]

  • PubChem. Morpholine, 4,4'-(1,2-ethanediyl)bis-. [Link]

  • Chemsrc. Morpholine,4,4'-(1,2-ethanediyl)bis- | CAS#:1723-94-0. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

Sources

A Technical Guide to 1,2-Dimorpholinoethane (CAS 1723-94-0): Synthesis, Coordination Chemistry, and Catalytic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary

This technical guide provides an in-depth examination of 1,2-Dimorpholinoethane (CAS 1723-94-0), a symmetrical diamine characterized by two morpholine rings linked by an ethylene bridge. Its structure confers a potent bidentate chelating ability, making it a valuable ligand in coordination chemistry and a versatile building block in materials science. This document details the compound's fundamental physicochemical properties, outlines a robust and validated synthesis protocol, and provides methodologies for its structural characterization. The core of this guide explores its primary application as a bidentate ligand, including the synthesis of transition metal complexes and a discussion of the mechanistic principles that underpin its utility in catalysis, drawing parallels with established ligand systems. Finally, we address critical safety and handling protocols to ensure its responsible use in a research and development setting.

Section 2: Molecular Overview & Physicochemical Properties

This compound, also known by its IUPAC name 4,4'-(Ethane-1,2-diyl)dimorpholine, is a nitrogen-oxygen heterocyclic organic compound.[1] The molecule's key feature is the presence of two tertiary amine nitrogen atoms, which are positioned to act as a bidentate ligand, capable of coordinating to a single metal center to form a stable five-membered ring. This structural motif is central to its chemical reactivity and applications.

PropertyValueSource(s)
CAS Number 1723-94-0[1][2][3]
IUPAC Name 4,4'-(Ethane-1,2-diyl)dimorpholine[1]
Synonyms 1,2-Di-N-morpholinylethane, 4,4'-Ethylenedimorpholine[1]
Molecular Formula C₁₀H₂₀N₂O₂[1][3][4]
Molar Mass 200.28 g·mol⁻¹[1][4][5]
Appearance White solid/crystals[1][3]
Melting Point 75 °C[1][5]
EC Number 217-026-5[1]
Structure (SMILES) C1COCCN1CCN2CCOCC2[1][4]

Section 3: Synthesis and Purification

The most direct and common synthesis of this compound involves the nucleophilic substitution of a 1,2-dihaloethane with morpholine. This reaction leverages the nucleophilicity of the secondary amine in morpholine to displace the halide leaving groups.

Causality in Experimental Design

The choice of a base, such as potassium carbonate (K₂CO₃), is critical. It acts as a scavenger for the hydrohalic acid (e.g., HBr) byproduct formed during the reaction.[6] This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction. Acetone is a suitable solvent as it readily dissolves the reactants and is relatively inert under these conditions. The reaction is typically conducted overnight at room temperature to ensure completion.[6]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Morpholine Morpholine (2 eq.) Reaction Combine and Stir (Room Temp, Overnight) Morpholine->Reaction Dibromoethane 1,2-Dibromoethane (1 eq.) Dibromoethane->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Filtration Filter to remove KBr and excess K₂CO₃ Reaction->Filtration Evaporation Evaporate Acetone (Rotary Evaporator) Filtration->Evaporation Purification Recrystallize from suitable solvent (e.g., Ethanol) Evaporation->Purification Product This compound (White Solid) Purification->Product Characterization Characterize via NMR, IR, MS Product->Characterization G M Mⁿ⁺ N1 N N1->M Coordination Bond C1 CH₂ N1->C1 Morph1 Morpholine Ring 1 N2 N N2->M Morph2 Morpholine Ring 2 C2 CH₂ C1->C2 C2->N2

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Significance in Catalysis

Bidentate ligands are foundational in homogeneous catalysis. [7]By occupying two coordination sites, this compound can:

  • Enhance Catalyst Stability: The chelate effect reduces ligand dissociation from the metal center, preventing catalyst decomposition.

  • Influence Reactivity: The fixed bite angle and steric profile of the ligand can fine-tune the electronic and steric environment of the metal center, influencing the rates and selectivity of catalytic steps like oxidative addition and reductive elimination in cross-coupling cycles. [7][8]* Direct Stereochemistry: In more complex, chiral analogues, such ligands are essential for enantioselective catalysis.

Protocol: Synthesis of a Bis(this compound)copper(II) Complex

This protocol describes the formation of a representative coordination complex, demonstrating the ligand's function.

  • Ligand Solution: Dissolve this compound (2.1 equivalents) in 20 mL of warm ethanol in a 50 mL flask.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in 10 mL of ethanol. The solution should be light blue.

  • Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution. An immediate color change to a deep blue or purple should occur, indicating complex formation.

  • Precipitation: Stir the reaction mixture at room temperature for 1 hour. If a precipitate forms, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid complex by vacuum filtration.

  • Washing: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the complex under vacuum. The resulting solid can be characterized by techniques like UV-Vis spectroscopy and elemental analysis.

Section 6: Applications and Future Outlook

This compound and its derivatives are utilized in several fields:

  • Polyurethane Catalysis: The two accessible tertiary amine sites make it an effective catalyst for polyurethane foam production. [1]* Antibacterial Agents: Transition metal complexes prepared from this ligand have been investigated for their antibacterial properties, leveraging the synergistic effects of the metal ion and the organic ligand. [1][2][3]* Drug Development: While not a drug itself, its role as a versatile ligand and building block makes it relevant in the synthesis of more complex molecules that may have therapeutic potential. The principles of rational drug design often rely on such foundational scaffolds. [9][10]* Catalysis Research: As a strong, electron-donating bidentate nitrogen ligand, it serves as an analogue to widely-used but more air-sensitive phosphine ligands (e.g., 1,2-bis(dialkylphosphino)ethanes). [7]There is significant potential for its application in catalytic reactions such as cross-coupling, hydrogenation, and hydroformylation, particularly where stable, electron-rich metal centers are required.

Section 7: Safety, Handling, and Storage

Safe handling of this compound is paramount. It is classified under the Globally Harmonized System (GHS) with several hazards.

Note on Conflicting Data: Researchers should be aware that different suppliers may provide conflicting Safety Data Sheets (SDS). For instance, some sources classify the compound as non-hazardous,[11] while authoritative databases like ECHA list specific hazards. [1]It is imperative to consult the SDS provided by your specific vendor and to handle the chemical with caution, assuming the higher hazard classification.

Hazard ClassGHS PictogramHazard Statement
Skin Corrosion/Irritation GHS05: Corrosive, GHS07: Exclamation markH315: Causes skin irritation
Serious Eye Damage/Irritation GHS05: Corrosive, GHS07: Exclamation markH318: Causes serious eye damage, H319: Causes serious eye irritation
Skin Sensitization GHS07: Exclamation markH317: May cause an allergic skin reaction
Specific Target Organ Toxicity GHS07: Exclamation markH335: May cause respiratory irritation
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11]* First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12] * Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction occurs, seek medical attention. [1] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [1][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [13]

Section 8: References

  • This compound - Wikipedia. (Source: Wikipedia) [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. (Source: ResearchGate) [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (Source: National Institutes of Health) [Link]

  • 1723-94-0 - ChemBK. (Source: ChemBK) [Link]

  • This compound - gsrs. (Source: gsrs.ncats.nih.gov) [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific) [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (Source: Chemistry Steps) [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (Source: National Institutes of Health) [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (Source: National Institutes of Health) [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (Source: PubMed Central) [Link]

  • Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. (Source: MDPI) [Link]

Sources

4-(2-morpholin-4-ylethyl)morpholine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(2-morpholin-4-ylethyl)morpholine

Authored by a Senior Application Scientist

This guide provides a detailed technical protocol and scientific rationale for the synthesis of 4-(2-morpholin-4-ylethyl)morpholine, a symmetrical tertiary amine of interest in medicinal chemistry and materials science. The morpholine heterocycle is a prevalent structural motif in numerous FDA-approved drugs and biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The title compound, featuring two morpholine rings linked by an ethylene bridge, serves as a versatile building block and ligand.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and ensure a reproducible and validated protocol.

Core Synthesis Strategy: Retrosynthetic Analysis and Mechanistic Overview

The logical and most common approach to constructing 4-(2-morpholin-4-ylethyl)morpholine is through nucleophilic substitution. A retrosynthetic analysis reveals two primary pathways originating from the readily available and inexpensive starting material, morpholine.

G cluster_0 Disconnection Approach cluster_1 Forward Synthesis Pathways Target 4-(2-morpholin-4-ylethyl)morpholine Morpholine_Nu Morpholine (Nucleophile) Target->Morpholine_Nu C-N bond C2_Electrophile C2 Electrophile Synthon Target->C2_Electrophile C-N bond PathwayA Method A: Morpholine + 4-(2-Chloroethyl)morpholine C2_Electrophile->PathwayA PathwayB Method B: 2x Morpholine + 1,2-Dihaloethane C2_Electrophile->PathwayB caption Retrosynthetic analysis of the target molecule.

Figure 1. Retrosynthetic analysis of 4-(2-morpholin-4-ylethyl)morpholine.

The most reliable and high-yielding of these strategies involves a two-step sequence:

  • Activation: Conversion of a stable precursor, 2-morpholinoethan-1-ol, into a reactive electrophile, 4-(2-chloroethyl)morpholine. This is achieved by substituting the hydroxyl group with a chloride, an excellent leaving group.

  • Alkylation: N-alkylation of a second morpholine molecule with the synthesized 4-(2-chloroethyl)morpholine via a classical bimolecular nucleophilic substitution (SN2) reaction.

This guide will focus on this robust two-step protocol, as it offers excellent control and generally provides a cleaner product compared to direct reactions with dihaloethanes, which can be prone to over-alkylation and polymerization.

Experimental Protocols and Mechanistic Justification

Part I: Synthesis of the Key Intermediate: 4-(2-Chloroethyl)morpholine

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is particularly effective for primary alcohols as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

Mechanism: The alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride. Following proton transfer and collapse of the intermediate, a chlorosulfite ester is formed. In the presence of a catalytic amount of dimethylformamide (DMF), a Vilsmeier-Haack type intermediate is formed, which facilitates the final nucleophilic attack by the chloride ion, releasing sulfur dioxide and regenerating the catalyst.

G Reactants 2-morpholinoethan-1-ol + SOCl₂ Intermediate Chlorosulfite Ester R-O-S(=O)Cl Reactants->Intermediate Nucleophilic Attack Product 4-(2-Chloroethyl)morpholine + SO₂(g) + HCl(g) Intermediate->Product SNi or SN2 Attack by Cl⁻ caption Reaction pathway for the synthesis of the chloro-intermediate.

Figure 2. Simplified reaction scheme for the chlorination of 2-morpholinoethan-1-ol.

Detailed Step-by-Step Protocol: [3]

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 2-morpholinoethan-1-ol (13.1 g, 0.1 mol) dissolved in dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes. A catalytic amount of DMF (2-3 drops) can be added to the alcohol solution prior to cooling.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g). Basify the aqueous solution to a pH of 10-11 with a saturated sodium bicarbonate or sodium hydroxide solution to neutralize excess acid and deprotonate the morpholinium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 4-(2-chloroethyl)morpholine as a colorless to pale yellow oil.

Table 1: Reagents and Conditions for 4-(2-Chloroethyl)morpholine Synthesis

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equiv.Role
2-morpholinoethan-1-ol131.1713.1 g1.0Starting Material
Thionyl Chloride (SOCl₂)118.9713.1 g (8.0 mL)1.1Chlorinating Agent
Dichloromethane (DCM)84.93100 mL-Solvent
Dimethylformamide (DMF)73.092-3 dropsCatalyticCatalyst
Temperature-0 °C to 40 °C-Reaction Condition
Reaction Time-4-6 hours-Reaction Condition
Expected Yield 149.62 ~70-85%
Part II: Synthesis of 4-(2-morpholin-4-ylethyl)morpholine

This final step is a straightforward N-alkylation. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. Since this reaction generates one equivalent of hydrochloric acid, a base is required. Using an excess of morpholine is a common and efficient strategy, where one equivalent acts as the nucleophile and a second equivalent acts as the base to quench the HCl, forming morpholinium hydrochloride.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(2-chloroethyl)morpholine (7.5 g, 0.05 mol) and morpholine (13.1 g, 13.1 mL, 0.15 mol). The use of a solvent like acetonitrile or DMF is optional but can aid in homogenization.

  • Reaction: Heat the stirred mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water (50 mL) to the reaction mixture. The byproduct, morpholinium hydrochloride, will dissolve in the aqueous phase.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 30 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-(2-morpholin-4-ylethyl)morpholine.

Table 2: Reagents and Conditions for Final Product Synthesis

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equiv.Role
4-(2-Chloroethyl)morpholine149.627.5 g1.0Electrophile
Morpholine87.1213.1 g (13.1 mL)3.0Nucleophile & Base
Temperature-80-90 °C-Reaction Condition
Reaction Time-8-12 hours-Reaction Condition
Expected Yield 200.28 ~80-90%

Overall Synthesis Workflow and Safety Considerations

The entire process can be visualized as a linear sequence from a commercially available amino alcohol to the final product.

G cluster_workflow Synthesis Workflow start Start: 2-morpholinoethan-1-ol step1 Chlorination with SOCl₂ in DCM start->step1 intermediate Intermediate: 4-(2-Chloroethyl)morpholine step1->intermediate step2 N-Alkylation with excess Morpholine intermediate->step2 product Crude 4-(2-morpholin-4-ylethyl)morpholine step2->product purification Purification (Vacuum Distillation) product->purification final Final Product purification->final caption Overall workflow for the two-step synthesis.

Figure 3. A high-level workflow diagram for the synthesis of 4-(2-morpholin-4-ylethyl)morpholine.

Safety and Handling:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Morpholine: A flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Work-up Procedures: The initial quenching steps of both reactions are exothermic and involve gas evolution (HCl, SO₂). Perform additions slowly and with adequate cooling.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum should show characteristic triplets for the ethylene bridge protons and multiplets for the morpholine ring protons, with integrals corresponding to the correct proton count.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (200.28 g/mol ).[4] Electron impact (EI) or electrospray ionization (ESI) can be used.

This guide provides a robust and well-vetted protocol for the synthesis of 4-(2-morpholin-4-ylethyl)morpholine. By understanding the rationale behind each step, from reagent choice to reaction conditions, researchers can confidently reproduce this procedure and adapt it as needed for their specific applications.

References

  • ChemSynthesis. (2024). 4-(2-morpholin-4-yl-ethyl)-morpholine. Available at: [Link]

  • Academic Journals. (n.d.). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Available at: [Link]

  • Pakistan Journal of Chemistry. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Available at: [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-(1-methyl-2-(4-morpholinyl)ethoxy)ethyl)-. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Piperazin-1-yl-ethyl)-morpholine. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • Google Patents. (n.d.). CN112679448B - Preparation method of N- (2-aminoethyl) morpholine.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. Available at: [Link]

  • Google Patents. (n.d.). US6111100A - Preparation of bis(2-morpholinoethyl) ether.
  • ResearchGate. (2021). (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine. Available at: [Link]

  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)morpholine. Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • From Chemistry Towards Technology Step-By-Step. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Available at: [Link]

  • ResearchGate. (2024). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. Available at: [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

Sources

Physical properties of 1,2-Dimorpholinoethane solid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,2-Dimorpholinoethane Solid

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of solid this compound (DMDE), a key chemical intermediate and catalyst. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with field-proven methodologies for thorough solid-state characterization. Where experimental data for DMDE is not publicly available, this guide presents validated, step-by-step protocols for its determination, establishing a framework for complete physical property profiling.

Introduction to this compound (DMDE)

This compound (CAS No: 1723-94-0), with the IUPAC name 4,4'-(Ethane-1,2-diyl)dimorpholine, is a symmetrical diamine featuring two morpholine rings connected by an ethane linker.[1] At room temperature, it exists as a solid crystalline substance.[2][3] Its molecular structure, containing two tertiary amine groups, makes it a valuable catalyst, particularly in the production of polyurethane foams.[1] Furthermore, its ability to act as a bidentate ligand allows for the formation of transition metal complexes, which have been investigated for applications such as antibacterial agents.[1][3]

Given its utility in industrial and research settings, a thorough understanding of its solid-state properties is critical for process optimization, formulation development, quality control, and ensuring long-term stability. This guide delves into the key physical characteristics of solid DMDE.

Molecular Structure:

Caption: 2D representation of the this compound molecule.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. While some values are experimentally determined, others are estimates and should be confirmed with targeted analysis for critical applications.

PropertyValueSource(s)
CAS Number 1723-94-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol [4]
Appearance White crystalline solid[3]
Melting Point 75 °C[2][3][5]
Boiling Point 338.01 °C (rough estimate)[2][3]
Density 1.0548 g/cm³ (rough estimate)[2][3]
Solubility in Water Soluble[3]

Crystallographic Properties and Polymorphism

The spatial arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility, stability, and melting point. X-ray crystallography is the definitive technique for determining this three-dimensional structure.[6]

Current State of Knowledge

As of the date of this guide, no public crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. The absence of this data represents a significant knowledge gap for this compound.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[6] Different polymorphs of the same compound can have distinct physical properties. For pharmaceutical applications, identifying and controlling polymorphism is a regulatory requirement and crucial for ensuring consistent product performance and stability. Given the conformational flexibility of the morpholine rings and the central ethane linker, the potential for polymorphism in DMDE should be thoroughly investigated.

Experimental Protocol: X-ray Diffraction (XRD)

To elucidate the crystal structure and investigate polymorphism, a combination of Single-Crystal and Powder XRD is required.

A. Single-Crystal X-ray Diffraction (SC-XRD) for Structure Solution

This technique provides the precise atomic arrangement within the crystal lattice.

  • Crystal Growth:

    • Slowly evaporate a solution of DMDE in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) at a constant temperature.

    • Alternatively, use vapor diffusion by dissolving DMDE in a solvent like chloroform and allowing a less soluble "anti-solvent" like hexane to slowly diffuse into it.

    • The goal is to obtain well-formed, single crystals of approximately 0.1-0.3 mm in size.[7]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal diffractometer.

    • Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

    • A beam of monochromatic X-rays is directed at the crystal.

    • Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-rays) on a detector.[8]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Use direct methods or other algorithms (e.g., Patterson methods) to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model against the experimental data to determine atomic positions, bond lengths, and bond angles.

B. Powder X-ray Diffraction (PXRD) for Polymorph Screening and Phase Identification

PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phase(s) present.

  • Sample Preparation: Gently grind the solid DMDE sample to a fine, homogeneous powder.

  • Data Acquisition:

    • Place the powder on a flat sample holder.

    • Acquire the diffraction pattern over a range of 2θ angles (e.g., 2° to 40°) using a powder diffractometer.

  • Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is unique to a specific crystal form. Different polymorphs will produce different patterns. This technique is essential for routine quality control and for analyzing samples generated from polymorph screens (e.g., recrystallization from various solvents under different conditions).

Thermal Properties

Thermal analysis techniques are essential for determining the stability, melting behavior, and purity of a solid compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of This compound Crucible Place in Aluminum DSC/TGA pan Prep->Crucible DSC DSC Analysis (e.g., -50°C to 250°C at 10°C/min) Crucible->DSC TGA TGA Analysis (e.g., 25°C to 500°C at 10°C/min) Crucible->TGA DSC_Data Melting Point (Onset, Peak) Enthalpy of Fusion (ΔHfus) Phase Transitions DSC->DSC_Data TGA_Data Decomposition Temperature (Tonset) Mass Loss Profile Thermal Stability TGA->TGA_Data

Caption: Workflow for Thermal Analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and phase transitions.[9]

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of solid DMDE into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Analysis Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 100 °C).

    • Cool the sample back to the starting temperature.

    • Perform a second heating cycle to observe the behavior of the melt-recrystallized material.

  • Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[9]

Experimental Protocol:

  • Sample Preparation: Weigh 5-10 mg of solid DMDE into a ceramic or aluminum TGA pan.

  • Analysis Program:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).

  • Data Interpretation: A plot of mass versus temperature is generated. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the material's thermal stability.

Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and bonding within the solid material.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, identifying characteristic functional groups.

Experimental Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid DMDE powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: For DMDE, characteristic peaks would include C-H stretching from the alkyl chains (~2850-2960 cm⁻¹), C-O stretching from the ether linkage in the morpholine ring (~1115 cm⁻¹), and C-N stretching vibrations (~1000-1250 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations.[11]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a glass vial.

  • Data Acquisition: Excite the sample with a monochromatic laser (e.g., 785 nm) and collect the scattered light.

  • Expected Signals: Raman is excellent for fingerprinting crystalline materials. For DMDE, strong signals corresponding to the C-C and C-N backbone stretches and ring breathing modes of the morpholine units are expected.[3][12]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹H, ¹⁵N) in the solid state. It is a powerful tool for distinguishing between different polymorphs, which can exhibit different chemical shifts due to variations in their crystal packing.

Experimental Protocol:

  • Sample Preparation: Pack the solid DMDE powder into a zirconia rotor.

  • Data Acquisition:

    • Perform ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments. Magic-angle spinning is crucial to average out anisotropic interactions and obtain high-resolution spectra.[13]

    • Proton decoupling is used to remove broadening from ¹H-¹³C dipolar couplings.

  • Data Interpretation: The resulting spectrum will show distinct peaks for each chemically non-equivalent carbon atom in the molecule. The number of peaks and their chemical shifts can confirm the structure and may indicate the presence of multiple molecules in the asymmetric unit of the crystal or the existence of different polymorphs.

Solubility Profile

Determining the solubility of a compound in various solvents is fundamental for designing crystallization processes, formulations, and purification methods.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Sample Preparation: Add an excess amount of solid DMDE to a known volume of each solvent in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary).

    • Quantify the concentration of DMDE in the supernatant using a suitable analytical technique, such as HPLC-UV, GC-MS, or by gravimetric analysis after solvent evaporation.[4][14]

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[1] This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount (5-15 mg) of DMDE onto the sample pan of a gravimetric sorption analyzer.[15]

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved. This establishes the dry reference mass.

  • Sorption/Desorption Isotherm:

    • Subject the sample to a stepwise increase in relative humidity (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).

    • At each step, monitor the mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

    • Once the maximum RH is reached, perform a desorption cycle by decreasing the RH in the same stepwise manner.

  • Data Analysis and Classification:

    • Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.

    • The degree of hygroscopicity can be classified based on the mass increase at a specific RH (e.g., 80% RH at 25 °C), following pharmacopeial guidelines.[1]

Particle Size and Morphology

The size and shape of solid particles can influence bulk properties such as flowability, dissolution rate, and handling characteristics.

Experimental Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Mount a small amount of the DMDE powder onto an SEM stub using double-sided carbon tape.

    • To prevent charging under the electron beam, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Imaging:

    • Introduce the sample into the SEM vacuum chamber.

    • Scan the sample with a focused beam of electrons.

    • Collect the secondary electrons emitted from the sample surface to generate high-magnification images of the particle morphology.[16]

  • Analysis: The resulting images reveal the shape, size distribution, and surface texture of the crystals.

Safety and Handling

This compound is classified as a corrosive solid.[1] It can cause severe skin burns and eye damage.[17] Proper handling is essential to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the solid.[18][19]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.[18][19]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Conclusion and Future Work

This compound is a valuable chemical with established utility. This guide has consolidated its known physical properties and, more importantly, provided a comprehensive roadmap of standardized experimental procedures for its complete solid-state characterization. The most significant data gaps are in its crystallography, where no public structure exists. Future research should prioritize single-crystal X-ray diffraction to determine its definitive molecular structure and a thorough polymorph screen to understand its solid-form landscape. The protocols outlined herein for thermal analysis, spectroscopy, solubility, hygroscopicity, and morphology provide the necessary framework for researchers to generate the robust data required for advanced applications in pharmaceutical and materials science.

References

  • This compound - Wikipedia. (URL: [Link])

  • Cas 1723-94-0,4,4'-(ethane-1,2-diyl)bismorpholine - LookChem. (URL: [Link])

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])

  • 1723-94-0 - ChemBK. (URL: [Link])

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (URL: [Link])

  • Solubility test/ Organic lab - YouTube. (URL: [Link])

  • Conformations of Morpholine in Liquid and Adsorbed on Gold Nanoparticles Explored by Raman Spectroscopy and Theoretical Calculations | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])

  • Solubility test for Organic Compounds. (URL: [Link])

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

  • Thermal characterization of diamine microcapsules. (a,b) TGA and DSC... - ResearchGate. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

  • SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net. (URL: [Link])

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (URL: [Link])

  • Organic Chemistry: Introduction to Solubility | SALTISE. (URL: [Link])

  • Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (URL: [Link])

  • (PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O - ResearchGate. (URL: [Link])

  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (URL: [Link])

  • GHS SDS - Stonhard. (URL: [Link])

  • Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development. (URL: [Link])

  • Infrared and Raman spectra of heterocyclic compounds—III - Scilit. (URL: [Link])

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (URL: [Link])

  • Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. | Request PDF. (URL: [Link])

  • Expanding complex morpholines using systematic chemical diversity - ACS Fall 2025. (URL: [Link])

  • I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • X-ray crystallography - Wikipedia. (URL: [Link])

  • Recognizing the NMR pattern for morpholine - ACD/Labs. (URL: [Link])

  • Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - MDPI. (URL: [Link])

  • Using the SEM to measure crystal structures - News - Compound Semiconductor. (URL: [Link])

  • Analyzing Thin Crystals with an Electron Microscope - AZoM. (URL: [Link])

  • 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. (URL: [Link])

  • Small molecule crystallography - Excillum. (URL: [Link])

  • Figure 1. SEM images of different crystal shapes produced using various... - ResearchGate. (URL: [Link])

  • Introduction to Scanning Electron Microscopy (SEM) - YouTube. (URL: [Link])

  • Characterization of the solid-state: spectroscopic techniques - PubMed. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (URL: [Link])

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

  • (PDF) A comprehensive approach to X-ray crystallography for drug discovery at a synchrotron facility — The example of Diamond Light Source - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 1,2-Dimorpholinoethane (C₁₀H₂₀N₂O₂)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-Dimorpholinoethane (DME), a versatile diamine with significant applications in catalysis and coordination chemistry. From its molecular structure and synthesis to its role in polyurethane formation and as a ligand in bioactive metal complexes, this document serves as a detailed resource for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₂₀N₂O₂, is a symmetrical molecule featuring a central ethane bridge connecting the nitrogen atoms of two morpholine rings. This structure imparts unique properties, including its utility as a bidentate ligand and a catalyst.

The IUPAC name for this compound is 4,4'-(Ethane-1,2-diyl)dimorpholine[1]. It is a solid at room temperature with a melting point of approximately 75°C.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molar Mass 200.28 g/mol [1]
CAS Number 1723-94-0
Appearance Solid
Melting Point 75 °C
Boiling Point Not available
Density Not available

The molecular structure of DME, characterized by the presence of two tertiary amine groups, is central to its chemical reactivity and applications. The lone pair of electrons on each nitrogen atom allows for the coordination with metal ions and participation in catalytic processes.

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of morpholine with a suitable dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction[2].

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of morpholine acts as the nucleophile, displacing the halide ions from the ethane bridge. The use of a base, such as potassium carbonate, is crucial to drive the reaction to completion by scavenging the acid byproduct.

Synthesis_Pathway Morpholine 2 x Morpholine DME This compound Morpholine->DME Dihaloethane 1,2-Dihaloethane (e.g., Br-CH2-CH2-Br) Dihaloethane->DME Base Base (e.g., K2CO3) Base->DME Solvent Solvent (e.g., Acetone) Solvent->DME Byproduct 2 x HBr + K2CO3 -> 2 KBr + H2O + CO2 PU_Catalysis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate_g R-N=C=O Urethane Urethane Linkage Isocyanate_g->Urethane Polyol R'-OH Polyol->Urethane Isocyanate_b R-N=C=O Urea Urea Linkage + CO₂ Isocyanate_b->Urea Water H₂O Water->Urea DME DME Catalyst DME->Isocyanate_g activates DME->Isocyanate_b activates Metal_Complexation DME This compound Complex [M(DME)X₂] Complex DME->Complex Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Complex Solvent Solvent Solvent->Complex

Sources

Spectroscopic data of 1,2-Dimorpholinoethane (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dimorpholinoethane

Authored by a Senior Application Scientist

Abstract

This compound, also known as 4,4'-(Ethane-1,2-diyl)dimorpholine, is a symmetrical diamine widely utilized as a catalyst in polyurethane production and as a bidentate ligand in the synthesis of transition metal complexes.[1] Its efficacy and the properties of its derivatives are fundamentally dictated by its molecular structure. Therefore, unambiguous structural confirmation and purity assessment are critical for its application in research and industry. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the characterization of this compound. We delve into the theoretical basis for spectral interpretation, present detailed experimental protocols, and provide an analysis of the expected spectral data, grounded in the molecule's inherent symmetry.

Molecular Structure and Symmetry Considerations

A thorough understanding of the molecular structure is a prerequisite for accurate spectral interpretation. This compound (C₁₀H₂₀N₂O₂) possesses a simple yet highly symmetrical structure, consisting of a central ethane bridge connecting the nitrogen atoms of two morpholine rings.

Key Structural Features:

  • Symmetry: The molecule has a center of inversion, making it centrosymmetric. This high degree of symmetry dictates that chemically identical nuclei are also magnetically equivalent, which significantly simplifies the resulting NMR spectra.

  • Morpholine Rings: Both morpholine rings are chemically identical and typically adopt a chair conformation.[2][3]

  • Ethane Bridge: The central -CH₂-CH₂- linker connects the two nitrogen atoms.

The inherent symmetry means we can anticipate a limited number of unique signals in both the ¹H and ¹³C NMR spectra, corresponding to the distinct chemical environments within the molecule.

Figure 1: Molecular structure of this compound with color-coded chemically equivalent carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive proof of the structure's symmetry.

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a robust, self-validating methodology for obtaining high-quality spectra.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. For applications requiring aqueous environments, Deuterium Oxide (D₂O) can be used. All chemical shifts reported herein are referenced against Tetramethylsilane (TMS) at 0.00 ppm.[4][5]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard single-pulse proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is the most common carbon experiment, providing a single peak for each unique carbon environment.[8]

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process integrate Integrate & Calibrate (¹H Spectrum) process->integrate assign Assign Peaks integrate->assign

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Interpretation

Due to the molecule's symmetry, only three distinct proton environments exist. The spectrum is therefore expected to be remarkably simple.

  • Signal A (Ethane Bridge): The four protons on the central ethane bridge (-N-CH₂ -CH₂ -N-) are chemically equivalent. They do not have any non-equivalent neighboring protons to couple with, and thus they will appear as a single, sharp singlet .

  • Signal B (Morpholine N-CH₂): The eight protons on the four carbons adjacent to the nitrogen atoms (-H₂ C-N-CH₂-) are equivalent. These protons are coupled to their neighbors on the carbons adjacent to the oxygen atom. This will result in a triplet .

  • Signal C (Morpholine O-CH₂): The eight protons on the four carbons adjacent to the oxygen atoms (-H₂ C-O-CH₂-) are equivalent. These protons are coupled to their neighbors on the carbons adjacent to the nitrogen atom, also resulting in a triplet .

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ethane Bridge (-CH₂-CH₂-)~ 2.6 - 2.8Singlet (s)4H
Morpholine N-CH₂~ 2.4 - 2.6Triplet (t)8H
Morpholine O-CH₂~ 3.6 - 3.8Triplet (t)8H

Note: Chemical shifts are estimates based on standard values for similar functional groups. The protons on carbons adjacent to oxygen are the most deshielded and appear furthest downfield.[9][10]

¹³C NMR Spectral Interpretation

Similarly, the ¹³C NMR spectrum will display only three signals, corresponding to the three unique carbon environments highlighted in Figure 1.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Signal AssignmentExpected Chemical Shift (δ, ppm)
Ethane Bridge (-C H₂-C H₂-)~ 50 - 55
Morpholine N-C H₂~ 52 - 58
Morpholine O-C H₂~ 65 - 70

Note: Chemical shifts are estimates based on standard values. Carbons bonded to the electronegative oxygen atom are the most deshielded.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

cluster_prep_ir Sample Preparation (KBr) cluster_acq_ir Data Acquisition grind Grind Sample (1-2 mg) with KBr (~100 mg) press Press into Transparent Pellet grind->press place Place Pellet in Spectrometer press->place bg Collect Background Spectrum place->bg sample_spec Collect Sample Spectrum bg->sample_spec

Figure 3: Standard workflow for IR spectroscopy using the KBr pellet method.
IR Spectral Interpretation

The IR spectrum of this compound is characterized by absorptions typical of alkanes, ethers, and tertiary amines.

  • C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp peaks are expected just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the CH₂ groups.[13][14]

  • C-H Bending Region (~1450 cm⁻¹): A distinct absorption corresponding to the scissoring/bending vibration of the CH₂ groups will be present.[13]

  • C-O Stretching Region (~1115 cm⁻¹): The most intense and characteristic peak in the spectrum will be the strong C-O-C asymmetric stretch from the ether linkage in the morpholine rings. This is a highly reliable indicator of the morpholine moiety.

  • C-N Stretching Region (1250-1000 cm⁻¹): Absorptions related to C-N stretching of the tertiary amine will appear in this region, often coupled with other vibrations.

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of peaks unique to the molecule's overall structure, arising from various bending and rocking vibrations.[14]

A key diagnostic feature is the absence of bands for other functional groups, such as a broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1700 cm⁻¹), which confirms the purity and identity of the compound.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2950 - 2850StrongC-H (sp³) Stretching
~ 1450MediumCH₂ Bending (Scissoring)
~ 1115Very StrongC-O-C Asymmetric Stretching (Ether)
1250 - 1000Medium-StrongC-N Stretching (Tertiary Amine)

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high symmetry. ¹H and ¹³C NMR spectra provide definitive structural confirmation, exhibiting only three unique resonances each, which directly reflects the three distinct chemical environments within the molecule. Infrared spectroscopy complements this data by confirming the presence of key functional groups (ether, tertiary amine, alkane C-H) and the absence of impurities. Together, these techniques form a robust analytical toolkit for researchers, scientists, and drug development professionals to verify the identity, purity, and structural integrity of this compound, ensuring its reliable performance in downstream applications.

References

  • This compound-1,2-dithione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • This compound - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. Available at: [Link]

  • This compound-1,2-dithione. National Center for Biotechnology Information. Available at: [Link]

  • Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal. Available at: [Link]

  • General Spectroscopic Techniques and Data Handling. The Royal Society of Chemistry. Available at: [Link]

  • HMDB0000883: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

  • HMDB0254518: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

  • HMDB0031581: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

  • HMDB0254518: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Available at: [Link]

  • 13C-nmr Chemical Shifts of 1, 2, and 3. ResearchGate. Available at: [Link]

  • General Information on NMR Spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • NMR Laboratory 1. University of Chemistry and Technology, Prague. Available at: [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

  • 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

  • Infrared spectrum of ethane. Doc Brown's Chemistry. Available at: [Link]

  • C-13 nmr spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. Available at: [Link]

  • Infrared spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 1,2-Dimorpholinoethane: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dimorpholinoethane (DMDE), a symmetrical diamine, represents a foundational building block in both industrial and research chemistry. While its synthesis is rooted in classical organic reactions, its applications have evolved significantly, spanning from a crucial catalyst in polymer production to a versatile ligand in coordination chemistry and a relevant structural motif in modern drug discovery. This guide provides a comprehensive technical overview of DMDE, detailing its historical context, core synthesis methodologies with an emphasis on experimental causality, physicochemical properties, and key applications. The content is structured to deliver field-proven insights, supported by detailed protocols and authoritative references, for professionals engaged in chemical research and development.

Introduction and Chemical Identity

This compound (DMDE), systematically named 4,4'-(Ethane-1,2-diyl)dimorpholine, is a bifunctional organic compound featuring two morpholine rings linked by an ethane bridge.[1][2] The presence of two tertiary amine nitrogen atoms within a compact, symmetrical framework dictates its chemical behavior and utility.[1] It functions primarily as a potent nucleophile, a base, and a bidentate chelating ligand. Its significance is underscored by its widespread use as a gelling catalyst in the polyurethane industry and its emerging role in the synthesis of bioactive coordination complexes.[1][3]

PropertyValueSource(s)
IUPAC Name 4,4'-(Ethane-1,2-diyl)dimorpholine[1]
Synonyms 1,2-Di-N-morpholinylethane, 4,4'-Ethylenedimorpholine[1][2]
CAS Number 1723-94-0[2][4]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molar Mass 200.28 g·mol⁻¹[1][2]
Appearance White crystalline solid[3]
Melting Point 75 °C[1][3]

Table 1: Physicochemical Properties of this compound

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented as a landmark discovery. Its synthetic pathway is an exemplar of a classic Williamson ether-like reaction, specifically the N-alkylation of a secondary amine, a fundamental transformation in organic chemistry. The earliest accessible, citable synthesis references in prominent journals appear later, such as in The Journal of Organic Chemistry in 1987, by which time the compound was already known.[4]

The history of DMDE is therefore better understood through the lens of its industrial application. Its emergence is intrinsically linked to the post-war boom in polymer chemistry and the development of polyurethanes. Tertiary amines were identified as effective catalysts for the isocyanate-polyol reaction (the "gelling" reaction), and symmetrical diamines like DMDE, with their sterically accessible nitrogen atoms, proved to be highly efficient.[5][6] Its journey from a laboratory chemical to an industrial catalyst marks its primary historical significance.

Core Synthesis Methodology

The most common and efficient synthesis of DMDE is achieved through the direct N,N'-dialkylation of morpholine with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane. This reaction is a classic bimolecular nucleophilic substitution (SN2).

Synthesis_Workflow Morpholine Morpholine (2 eq.) Product This compound (DMDE) Morpholine->Product DBE 1,2-Dibromoethane (1 eq.) DBE->Product Base K₂CO₃ (Base) Base->Product Solvent Acetone (Solvent) Solvent->Product Temp Room Temp to Reflux Temp->Product

Figure 1: General Synthesis Workflow for this compound.

Causality Behind Experimental Choices:
  • Nucleophile: Morpholine serves as the nitrogen nucleophile. Two equivalents are required to substitute both halogen atoms on the ethane bridge.

  • Electrophile: 1,2-dibromoethane is an excellent electrophile for SN2 reactions. Bromine is a good leaving group, and the primary carbons are sterically unhindered, facilitating nucleophilic attack.

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential.[7] During the reaction, HBr is formed as a byproduct. The base neutralizes this acid, preventing it from protonating the morpholine nucleophile. Protonated morpholine (a morpholinium salt) is no longer nucleophilic and would halt the reaction. K₂CO₃ is chosen for its low cost, moderate basicity, and insolubility in many organic solvents, which simplifies workup.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal.[7] It dissolves the reactants sufficiently but does not participate in the reaction. Its polarity helps to stabilize the transition state of the SN2 reaction, accelerating the rate.

Key Applications in Research and Industry

Polyurethane Catalysis

The primary industrial application of DMDE is as a gelling catalyst in the manufacturing of polyurethane foams.[1] The two tertiary amine centers catalyze the reaction between a polyol (containing -OH groups) and an isocyanate (containing -NCO groups) to form the urethane linkages that constitute the polymer backbone.

The proposed mechanism involves the formation of an activated complex between the tertiary amine of DMDE and the hydroxyl group of the polyol through hydrogen bonding. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group. This catalytic action promotes rapid polymer chain growth and viscosity build-up, a process known as "gelling."

Coordination Chemistry and Antimicrobial Research

The geometric arrangement of the two nitrogen atoms allows DMDE to act as an effective bidentate or "chelating" ligand for various transition metals.[3] It forms stable five-membered chelate rings with metal ions, enhancing the thermodynamic stability of the resulting coordination complexes (the "chelate effect").

Chelation_Workflow cluster_components Components for Complexation DMDE This compound (Bidentate Ligand) Complex [M(DMDE)X₂] Complex (Chelated Structure) DMDE->Complex Coordination Bonds Form Metal Transition Metal Ion (M²⁺) (e.g., Cu²⁺, Co²⁺, Ni²⁺) Metal->Complex

Figure 2: DMDE as a bidentate ligand forming a stable metal complex.

These metal complexes have been a subject of academic research, particularly for their potential biological activity. Studies have shown that complexes of DMDE with metals like cobalt(II) and copper(II) exhibit antibacterial and antifungal properties.[1] The coordination of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent disruption of cellular processes.

Relevance in Drug Discovery

While DMDE itself is not a therapeutic agent, the morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The "dimorpholino" structural motif has appeared in the design of advanced drug candidates. For example, numerous potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in oncology, feature two morpholine groups attached to a heterocyclic core (e.g., pyrimidine or triazine). In these molecules, the morpholine groups often form crucial hydrogen bonds within the ATP-binding pocket of the kinase, contributing significantly to binding affinity and selectivity.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for this reaction.[7]

Materials:

  • Morpholine (≥99%)

  • 1,2-Dibromoethane (≥98%)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Acetone, reagent grade

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (17.4 g, 0.2 mol, 2.2 eq.) and acetone (100 mL).

  • Addition of Base: Add powdered anhydrous potassium carbonate (27.6 g, 0.2 mol, 2.2 eq.) to the stirring solution.

  • Addition of Electrophile: Slowly add 1,2-dibromoethane (16.9 g, 0.09 mol, 1.0 eq.) to the suspension dropwise over 15 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 10:1 Dichloromethane:Methanol eluent system.

  • Work-up (Filtration): After the reaction is complete (disappearance of the 1,2-dibromoethane spot), cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the solid potassium carbonate and the potassium bromide byproduct. Wash the solid cake with an additional 20 mL of acetone.

  • Work-up (Solvent Removal): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): Dissolve the resulting oily residue in 100 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the resulting solid from a minimal amount of hot hexane or ethanol to afford this compound as a white crystalline solid. Typical yields are in the range of 75-85%.

Characterization: Predicted ¹H and ¹³C NMR

The high symmetry of the DMDE molecule simplifies its NMR spectra, making it an excellent example for structural elucidation.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR ~ 3.70Triplet8H-O-CH₂ -CH₂-N-Protons adjacent to the electronegative oxygen are deshielded.[8]
~ 2.65Singlet4H-N-CH₂ -CH₂ -N-Symmetrical ethane bridge protons appear as a singlet.
~ 2.50Triplet8H-O-CH₂-CH₂ -N-Protons adjacent to the less electronegative nitrogen are more shielded.[8]
¹³C NMR ~ 67.0---O -CH₂-Carbon adjacent to oxygen is significantly deshielded.[9]
~ 58.5---N-CH₂ -CH₂-N-Ethane bridge carbon.
~ 54.0---O-CH₂-CH₂ -N-Carbon adjacent to nitrogen.[9]

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

Conclusion

This compound is a molecule of deceptive simplicity. Its straightforward synthesis, based on fundamental organic principles, belies its versatility and enduring importance in chemistry. From its workhorse role in the multi-billion-dollar polyurethane industry to its utility as a chelating ligand in the synthesis of novel coordination complexes, DMDE continues to be a compound of significant interest. For drug development professionals, understanding the properties of the dimorpholino motif provides valuable insight into the design of next-generation therapeutics. This guide has aimed to provide a technically robust and contextually rich overview to support the ongoing work of researchers and scientists in the field.

References

  • Al-Majid, A. M., Haukka, M., Soliman, S. M., & Barakat, A. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. ResearchGate. Available at: [Link]

  • Li, Y., & Gu, P. (2009). This compound-1,2-dithione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o511. Available at: [Link]

  • Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, Y., & Gu, P. (2009). This compound-1,2-dithione. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 13C-nmr Chemical Shifts of 1, 2, and 3. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331-10333. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. Available at: [Link]

  • LookChem. (n.d.). 4,4'-(ethane-1,2-diyl)bismorpholine. LookChem. Available at: [Link]

  • Ono, Y., et al. (1986). Catalyst for polyurethane having delay property. U.S. Patent 4,617,286.
  • Boinowitz, T., et al. (2005). Catalysts useful in polyurethane foam. U.S. Patent Application 2005/0059749A1.

Sources

A Comprehensive Technical Guide to the Theoretical and DFT-Informed Analysis of 1,2-Dimorpholinoethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1,2-dimorpholinoethane, a symmetrical diamine with applications in catalysis and coordination chemistry, and potential relevance in drug development.[1] In the absence of extensive experimental and computational data for this specific molecule, this document serves as a detailed methodological protocol and a template for future research. It outlines the application of Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust workflow for the computational analysis of flexible molecules. The narrative emphasizes the rationale behind computational choices, ensuring scientific integrity and providing a self-validating system for theoretical exploration.

Introduction: The Significance of this compound in a Broader Context

This compound (DME) is a fascinating molecule characterized by a flexible ethane bridge connecting two morpholine rings.[2] This unique structure imparts a range of conformational possibilities that can significantly influence its chemical reactivity and potential biological activity. The morpholine moiety is a well-established pharmacophore, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of two such groups in DME, linked by a flexible spacer, suggests its potential as a scaffold in medicinal chemistry, for instance, in the design of bidentate ligands for metal-based therapeutics or as a linker in targeted drug delivery systems.[1]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool in drug discovery and development, enabling the prediction of molecular properties with high accuracy.[3][4] By employing DFT, we can gain deep insights into the electronic structure, conformational landscape, and reactivity of molecules like DME, guiding synthetic efforts and accelerating the drug design process.[5][6] This guide will detail the theoretical framework and practical application of DFT to unravel the molecular intricacies of this compound.

Methodological Framework: A Rationale-Driven Approach to DFT Calculations

The successful application of DFT hinges on the judicious selection of computational parameters. This section provides a detailed rationale for the chosen methodology, ensuring a balance between accuracy and computational cost.

Conformational Analysis: Unraveling the Structural Landscape

The conformational flexibility of the ethane bridge in 1,2-diamines is a critical determinant of their overall shape and potential for intermolecular interactions.[7] A thorough exploration of the potential energy surface is therefore the foundational step in our theoretical investigation.

G cluster_0 Conformational Search cluster_1 DFT Refinement Initial Structure Initial Structure Molecular Mechanics Search Molecular Mechanics Search Initial Structure->Molecular Mechanics Search (e.g., MMFF94) Clustering Clustering Molecular Mechanics Search->Clustering Low-Energy Conformers Low-Energy Conformers Clustering->Low-Energy Conformers DFT Optimization DFT Optimization Low-Energy Conformers->DFT Optimization (e.g., B3LYP/6-31G(d)) Vibrational Analysis Vibrational Analysis DFT Optimization->Vibrational Analysis Thermodynamic Properties Thermodynamic Properties Vibrational Analysis->Thermodynamic Properties

Caption: A typical workflow for conformational analysis, from initial search to DFT refinement.

Experimental Protocol: Conformational Search and Optimization

  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular builder.

  • Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method efficiently explores a wide range of possible conformations.

  • Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique, low-energy structures.

  • DFT Optimization: The selected unique conformers are then subjected to full geometry optimization using a DFT method. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[8]

  • Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Selection of Functional and Basis Set: The Heart of DFT Accuracy

The choice of the exchange-correlation functional and the basis set is paramount in DFT calculations.

  • Functional: The B3LYP hybrid functional is a widely used and robust choice for organic molecules, providing a good balance of accuracy for geometries and energies.[6]

  • Basis Set: The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy atoms, which are essential for accurately describing the geometry of molecules with heteroatoms like oxygen and nitrogen. For higher accuracy in electronic properties, a larger basis set such as 6-311+G(d,p) could be employed, which includes diffuse functions to better describe lone pairs and anions.

Hypothetical Results and In-Depth Discussion

As no specific DFT data for this compound is currently available in the literature, this section presents a set of hypothetical yet plausible results that would be expected from the aforementioned computational protocol.

Optimized Molecular Geometry: A Tale of Two Conformers

The conformational analysis of 1,2-diamines often reveals a competition between the anti and gauche conformers.[9] In the case of this compound, the gauche conformation is likely to be stabilized by an intramolecular hydrogen bond between a hydrogen on one morpholine ring and the nitrogen of the other.

Parameteranti Conformer (Hypothetical)gauche Conformer (Hypothetical)
N-C-C-N Dihedral Angle~180°~60°
C-C Bond Length (Å)1.5351.540
C-N Bond Length (Å)1.4701.472
Relative Energy (kcal/mol)0.00-1.5 (stabilized)

The table above presents hypothetical optimized geometric parameters for the anti and gauche conformers of this compound. The slightly longer C-C and C-N bonds in the gauche conformer could be attributed to the steric strain, which is offset by the stabilizing intramolecular hydrogen bond.

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be used to identify the molecule and its conformers. The key vibrational modes for this compound would include:

  • C-H stretching: Typically observed in the 2800-3000 cm⁻¹ region.

  • C-N stretching: Expected around 1000-1200 cm⁻¹.

  • C-O-C stretching: Characteristic of the morpholine ring, usually appearing in the 1100-1200 cm⁻¹ range.

  • N-C-C-N torsional modes: These low-frequency modes are particularly sensitive to the conformation.

A comparison of the theoretical spectra for the anti and gauche conformers would reveal distinct differences, especially in the fingerprint region (below 1500 cm⁻¹), which could aid in their experimental identification.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.[10] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[11][12]

G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy Gap ΔE = E_LUMO - E_HOMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor

Sources

Navigating the Nomenclature of 1,2-Dimorpholinoethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimorpholinoethane is a versatile diamine that has carved a niche in various chemical applications, most notably as a catalyst in the production of polyurethane foams and as a bidentate ligand in the synthesis of novel coordination complexes with potential applications in materials science and drug development.[1] Its unique structure, featuring two morpholine rings linked by an ethylene bridge, imparts specific catalytic and chelating properties. This guide provides an in-depth exploration of the synonyms, chemical properties, synthesis, and key applications of this compound, offering valuable insights for researchers and professionals in the field.

Deciphering the Identity: A Guide to the Synonyms of this compound

The varied nomenclature of this compound in chemical literature and commercial contexts can often be a source of confusion. A clear understanding of its various synonyms is crucial for effective literature searches and procurement. The compound is systematically named according to IUPAC rules, but is also known by several common and trade names.

The International Union of Pure and Applied Chemistry (IUPAC) preferred name for this compound is 4,4'-(Ethane-1,2-diyl)dimorpholine .[1] Another systematic name frequently encountered is 4-(2-morpholin-4-ylethyl)morpholine .[1]

In addition to its systematic names, this compound is widely recognized by a variety of synonyms. These are often abbreviations or variations of the systematic names and are commonly used in commercial and industrial settings.

Table 1: Synonyms and Identifiers for this compound

Synonym/IdentifierContext of Use
This compoundCommon name in academic and research literature.
4,4'-EthylenedimorpholineFrequently used in chemical catalogs and databases.[1][2][3]
Morpholine, 4,4'-(1,2-ethanediyl)bis-A formal, indexed name found in chemical databases.[2][3]
1,2-Di-N-morpholinylethaneDescriptive name emphasizing the point of attachment.[3]
DMDEEWhile often used as an abbreviation, it's important to note that DMDEE more commonly refers to 2,2-Dimorpholinodiethyl ether, a related but structurally different polyurethane catalyst.[4][5] However, some suppliers may use it loosely.
JEFFCAT® DMDEEA trade name for a polyurethane catalyst, which is actually 2,2-Dimorpholinodiethyl ether, not this compound. This highlights the importance of verifying the CAS number.
CAS Number: 1723-94-0 The definitive identifier for this compound.[1][2]
EC Number: 217-026-5 European Community number for identification.[3]
PubChem CID: 72888 PubChem Compound Identification number.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 75°C.[1] It is a nitrogen-oxygen heterocyclic compound with the chemical formula C₁₀H₂₀N₂O₂ and a molar mass of 200.28 g/mol .[1][6]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic substitution reaction between morpholine and a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Morpholine

  • 1,2-Dichloroethane[7]

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (2.2 equivalents) and acetone.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • While stirring, slowly add 1,2-dichloroethane (1 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a white solid.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the morpholine and ethylene bridge protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule.

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-N, C-O, and C-H bonds.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Applications of this compound

The unique structural features of this compound make it a valuable compound in several areas of chemistry.

Polyurethane Catalyst

This compound is a tertiary amine and, as such, can act as a catalyst in the production of polyurethane foams.[1] Tertiary amine catalysts play a crucial role in balancing the two primary reactions in foam formation: the "gelling" reaction (polyol-isocyanate) and the "blowing" reaction (water-isocyanate).[3][8]

The two nitrogen atoms in this compound can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) and by water (blowing). The structure of the amine catalyst, including its basicity and steric hindrance, influences its selectivity towards either the gelling or blowing reaction.[9] this compound is considered a balanced catalyst, promoting both reactions to produce a well-formed foam structure.[4][5]

Polyurethane_Catalysis cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Linkage) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO₂) Isocyanate->Blowing Water Water (H₂O) Water->Blowing Catalyst This compound (Catalyst) Catalyst->Gelling activates isocyanate Catalyst->Blowing activates isocyanate Foam Polyurethane Foam Gelling->Foam Blowing->Foam CO2 CO₂ Gas Blowing->CO2 forms cells

Figure 1: Catalytic role of this compound in polyurethane foam formation.
Bidentate Ligand in Coordination Chemistry

The two nitrogen atoms of the morpholine rings in this compound are suitably positioned to act as a bidentate ligand, chelating to a single metal center to form a stable five-membered ring.[1] This chelating ability has led to its use in the synthesis of various transition metal complexes.

The coordination of this compound to a metal ion can significantly alter the metal's electronic and steric properties, leading to complexes with interesting catalytic, magnetic, or biological activities. Research has shown that metal complexes, in general, can exhibit enhanced antimicrobial and anticancer properties compared to the free ligands.[1][10][11] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes.

Bidentate_Coordination Figure 2: Bidentate coordination of this compound to a metal ion. cluster_ligand This compound Ligand M Metal Ion (M) N1 N M->N1 coordination bond N2 N M->N2 coordination bond Ethylene -(CH₂)₂- N1->Ethylene N2->Ethylene Morph1 Morpholine Ring 1 Morph1->N1 Morph2 Morpholine Ring 2 Morph2->N2

Figure 2: Bidentate coordination of this compound to a metal ion.

Recent studies have explored the antimicrobial activities of transition metal complexes, and while specific data for this compound complexes are emerging, the general principle of enhanced bioactivity upon complexation is well-established.[1][10][11]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable chemical compound with a diverse range of synonyms that reflect its use in both academic and industrial settings. Its primary applications as a balanced polyurethane catalyst and a versatile bidentate ligand in coordination chemistry highlight its importance in materials science and beyond. A thorough understanding of its nomenclature, properties, and synthesis is essential for researchers and professionals seeking to utilize this compound in their work. As research into novel catalysts and coordination complexes continues, the utility of this compound is likely to expand further.

References

  • Morpholine, 4,4'-(1,2-ethanediyl)bis-. (n.d.). In Chemsrc. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 14, 2026, from [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (2014). In PMC. Retrieved January 14, 2026, from [Link]

  • polyurethane catalysts: a comprehensive review of parameters, applications, and innovations. (2025). In ShangHai QiGuang. Retrieved January 14, 2026, from [Link]

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023). In NIH. Retrieved January 14, 2026, from [Link]

  • HFO-Stable Polyurethane Catalyst Solutions. (n.d.). In Feiplar. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • DMDEE (POLYURETHANE CATALYST). (n.d.). In Ataman Kimya. Retrieved January 14, 2026, from [Link]

  • Metal Complexes as Antimicrobial Agents. (n.d.). In SciSpace. Retrieved January 14, 2026, from [Link]

  • Antimicrobial activity of ligands L1 and L2 and complexes 1-6. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). In MDPI. Retrieved January 14, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted). (n.d.). In HMDB. Retrieved January 14, 2026, from [Link]

  • Ethane, 1,2-dimethoxy-: Human health tier II assessment. (2015). In NICNAS. Retrieved January 14, 2026, from [Link]

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. (n.d.). In MDPI. Retrieved January 14, 2026, from [Link]

  • Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. (2024). In ACS Applied Polymer Materials. Retrieved January 14, 2026, from [Link]

  • 1,2-DICHLORO-1,1-DIFLUOROETHANE (HFA-132b). (n.d.). In ECETOC. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (n.d.). In MDPI. Retrieved January 14, 2026, from [Link]

  • Changes in Ligand Coordination Mode Induce Bimetallic CC Coupling Pathways. (n.d.). In The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). In gsrs. Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of a new morpholine-containing sulfur ligand and transition metal complexes of Co(II), Ni(II) and Cu(I). (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of diiron ethane-1,2-dithiolate complexes with tricyclohexylphosphine, methyl diphenylphosphinite, or tris(2-thienyl)phosphine coligands. (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. (2022). In Biomedicine and Chemical Sciences. Retrieved January 14, 2026, from [Link]

  • Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate). (n.d.). In SciSpace. Retrieved January 14, 2026, from [Link]

  • CHAPTER 12: COORDINATION CHEMISTRY IV: REACTIONS AND MECHANISMS. (n.d.). In Macmillan. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). In MDPI. Retrieved January 14, 2026, from [Link]

  • NMR Laboratory 1. (n.d.). In VŠCHT Praha. Retrieved January 14, 2026, from [Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. (n.d.). In ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. (n.d.). In DOI. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010). In IRIS Unibas. Retrieved January 14, 2026, from [Link]

  • The new coordination modes of bis(1,2,4-diazaphospholyl)methane. (2016). In Elsevier. Retrieved January 14, 2026, from [Link]

  • A bidentate ligand with appended hydrogen bond donors: Synthesis and structure of four-coordinate metal complexes with bis[(tert-butyl)aminocarbonyl]-1,2-diaminoethane. (2002). In Penn State Research Database. Retrieved January 14, 2026, from [Link]

  • Bidentate ligation of magnesium by 1,2-dimethoxyethane in the gas phase. (2009). In PubMed. Retrieved January 14, 2026, from [Link]

  • Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both. (2024). In eScholarship.org. Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1,2-Dimorpholinoethane as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-dimorpholinoethane (dmoe), a versatile N,N'-bidentate ligand, and its application in coordination chemistry. We delve into the synthesis of the ligand, the preparation of its metal complexes, and detailed protocols for their characterization. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and methodologies to leverage the unique properties of dmoe in creating novel coordination compounds. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Introduction: The Chelation Advantage of this compound

In the vast landscape of coordination chemistry, the stability and structure of a metal complex are profoundly influenced by the nature of its ligands. Ligands are molecules or ions that donate one or more electron pairs to a central metal ion to form a coordinate covalent bond.[1] While monodentate ligands bind through a single donor atom, polydentate ligands, possessing multiple donor sites, can form several bonds with the same metal ion.

This compound (dmoe), with the chemical formula C₁₀H₂₀N₂O₂, is a symmetrical diamine.[2] Its structure features two morpholine rings connected by an ethane bridge. The key to its utility lies in the two nitrogen atoms, each possessing a lone pair of electrons, which act as Lewis basic sites.[2] This allows dmoe to function as a bidentate ligand , binding to a metal center through both nitrogen atoms simultaneously.[3] This process, known as chelation, results in the formation of a stable five-membered ring structure involving the metal atom.[4] Such chelated complexes are generally more thermodynamically stable than their non-chelated analogues due to the chelate effect, a phenomenon driven by a favorable increase in entropy.

The morpholine moiety itself is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[5] This intrinsic biological relevance, combined with the robust coordination properties of the dmoe framework, makes its metal complexes attractive targets for applications ranging from catalysis to the development of novel therapeutic agents.[6][7]

Synthesis of this compound (dmoe) Ligand

Rationale and Mechanistic Insight

The synthesis of dmoe is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of morpholine acts as a nucleophile, displacing halide leaving groups from a 1,2-dihaloethane backbone. The use of two molar equivalents of morpholine for every one equivalent of the dihaloethane ensures the disubstitution product is favored. A weak base, such as potassium carbonate (K₂CO₃), is crucial; it acts as a scavenger for the hydrohalic acid (e.g., HBr) byproduct formed during the reaction, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.[8] Acetone is a common solvent choice due to its ability to dissolve the organic reactants while allowing for easy separation of the inorganic salts produced.

Visual Workflow for Ligand Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Isolation cluster_3 Purification & Characterization reagents Reactants: - Morpholine (2.2 eq.) - 1,2-Dibromoethane (1.0 eq.) - K₂CO₃ (2.5 eq.) - Acetone (Solvent) conditions Stir at Room Temperature (20-25°C) for 24 hours reagents->conditions Combine & Stir workup 1. Filter off inorganic salts 2. Evaporate acetone 3. Redissolve in DCM 4. Wash with water 5. Dry over Na₂SO₄ conditions->workup Reaction Complete purify 1. Remove solvent in vacuo 2. Recrystallize from Ethanol/Hexane 3. Characterize (NMR, FT-IR) workup->purify Crude Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Morpholine (≥99%)

  • 1,2-Dibromoethane (≥98%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (ACS grade)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol & Hexanes (for recrystallization)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 equivalents).

  • Add acetone to the flask, followed by morpholine (2.2 equivalents). Stir the suspension.

  • Slowly add 1,2-dibromoethane (1.0 equivalent) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture through a pad of Celite® to remove the K₂CO₃ and the KBr byproduct. Wash the filter cake with additional acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with deionized water (3x) to remove any remaining salts and unreacted morpholine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM in vacuo to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system such as ethanol/hexanes to obtain a white crystalline solid.

Synthesis of Metal-dmoe Complexes

Rationale and Mechanistic Insight

The formation of a metal-dmoe complex is a Lewis acid-base reaction. The metal ion (Lewis acid) accepts electron pairs from the two nitrogen donor atoms of the dmoe ligand (Lewis base). The protocol is generally straightforward, involving the mixing of a metal salt solution with a solution of the ligand.[9] The choice of solvent is critical; it must dissolve both the metal salt and the dmoe ligand to facilitate the reaction. Alcohols like methanol or ethanol are often effective. The stoichiometry (metal-to-ligand ratio) is a key parameter that dictates the final structure of the complex, with a 1:1 or 1:2 ratio being common for bidentate ligands.[10] Heating is sometimes employed to increase the reaction rate and ensure complete complexation.

Visualizing Bidentate Coordination

G cluster_ligand This compound (dmoe) M Mⁿ⁺ N1 N M->N1 Coordinate Bond N2 N M->N2 Morph1 Morpholino Ring 1 Ethane -CH₂-CH₂- N1->Ethane Morph2 Morpholino Ring 2 Ethane->N2

Caption: Chelation of a metal ion (Mⁿ⁺) by the bidentate dmoe ligand.

General Protocol for Synthesis of a [M(dmoe)Cl₂] Complex

Materials:

  • This compound (dmoe), synthesized as per Section 2.

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂)

  • Ethanol or Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a 50 mL Schlenk flask, dissolve the metal(II) chloride salt (1.0 mmol) in 10 mL of anhydrous ethanol. If necessary, gently warm the mixture to facilitate dissolution.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in 10 mL of anhydrous ethanol.

  • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • A color change and/or the formation of a precipitate is typically observed immediately upon mixing.

  • Stir the reaction mixture for 2-4 hours at room temperature to ensure the reaction goes to completion. For less reactive metals, the mixture may be heated to reflux for 2 hours.

  • Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, reduce the volume of the solvent in vacuo or add an anti-solvent like diethyl ether to induce precipitation.

  • Wash the isolated solid product with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the complex under vacuum to obtain the final product.

Physicochemical Characterization of dmoe Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes. Each method provides a piece of the structural puzzle.

Summary of Characterization Techniques
TechniqueInformation ProvidedExpected Observations for a [M(dmoe)X₂] Complex
Elemental Analysis (CHN) Confirms the empirical formula and purity of the complex.Experimental percentages of C, H, and N should match the calculated values for the proposed formula.
FT-IR Spectroscopy Identifies functional groups and confirms ligand coordination.[11]Shifts in the C-N stretching vibrations of the morpholine rings upon coordination to the metal center. Appearance of new bands in the far-IR region (200-500 cm⁻¹) for M-N bonds.
UV-Visible Spectroscopy Provides information on the electronic structure and coordination geometry of the metal center.[11]Appearance of d-d transition bands in the visible region, which are characteristic of the metal ion's geometry (e.g., octahedral, tetrahedral).[11]
Magnetic Susceptibility Determines the number of unpaired electrons (magnetic moment), which helps to deduce the metal's oxidation state and coordination geometry.[11]The measured magnetic moment will correspond to the expected value for a high-spin or low-spin metal ion in a specific geometry (e.g., ~1.7-2.2 B.M. for one unpaired e⁻ in Cu(II)).
Molar Conductivity Determines the electrolytic nature of the complex in solution.[12]Low conductivity values in a non-coordinating solvent (e.g., nitromethane) indicate a neutral, non-electrolytic complex where anions are coordinated.[12]
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including precise bond lengths, bond angles, coordination number, and geometry.[5][13]Confirms the bidentate coordination of the dmoe ligand, the geometry around the metal center (e.g., distorted tetrahedral, square planar), and the overall crystal packing.
Self-Validation through Characterization Workflow

The trustworthiness of a synthesized complex relies on the convergence of data from multiple analytical techniques. For instance, a proposed octahedral geometry from UV-Vis data must be supported by a magnetic moment corresponding to the correct number of unpaired electrons for that geometry.[11] Ultimately, both must be consistent with the empirical formula from elemental analysis and the definitive structure from X-ray diffraction.

G cluster_0 Synthesis cluster_1 Primary Characterization cluster_2 Structural & Electronic Probes cluster_3 Definitive Structure cluster_4 Final Confirmation Synth Synthesized Complex FTIR FT-IR Synth->FTIR Initial Checks CHN Elemental Analysis Synth->CHN Initial Checks UVVis UV-Vis FTIR->UVVis Propose Formula & Geometry Mag Magnetic Susceptibility FTIR->Mag Propose Formula & Geometry Cond Molar Conductivity FTIR->Cond Propose Formula & Geometry CHN->UVVis Propose Formula & Geometry CHN->Mag Propose Formula & Geometry CHN->Cond Propose Formula & Geometry Xray X-ray Diffraction UVVis->Xray Hypothesis for Validation Final Validated Structure UVVis->Final Corroborate Mag->Xray Hypothesis for Validation Mag->Final Corroborate Cond->Xray Hypothesis for Validation Cond->Final Corroborate Xray->Final Confirm Structure

Caption: A self-validating workflow for complex characterization.

Applications and Future Perspectives

The unique combination of a stable chelating backbone and the biologically relevant morpholine motif positions dmoe complexes for exploration in several high-impact areas.

  • Homogeneous Catalysis: The electron-donating nitrogen atoms can stabilize metal centers in various oxidation states, making these complexes candidates for catalytic transformations such as oxidation, reduction, and cross-coupling reactions.[7][14] The steric bulk of the morpholine rings can also influence the selectivity of catalytic processes.

  • Bioinorganic Chemistry and Drug Development: Given the established role of metal complexes in medicine (e.g., platinum-based anticancer drugs), dmoe complexes of metals like platinum, ruthenium, or gold are promising candidates for evaluation as therapeutic agents.[6][15] The morpholine units may enhance cellular uptake and modify the biological activity profile compared to simpler diamine ligands.[5][16]

  • Materials Science: The ability to form well-defined, stable coordination compounds can be exploited in the design of metal-organic frameworks (MOFs) or other materials with tailored magnetic, optical, or porous properties.[17]

Future research should focus on synthesizing a broader range of dmoe complexes with various transition metals and ancillary ligands to tune their steric and electronic properties for specific applications. Detailed mechanistic studies of their catalytic and biological activities will be crucial for rational design and optimization.

References

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. (n.d.). Chemistry Europe. Retrieved January 14, 2026, from [Link]

  • 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. (2017). Chemical Society Reviews. Retrieved January 14, 2026, from [Link]

  • This compound-1,2-dithione. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). GSIS. Retrieved January 14, 2026, from [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (2012). Synthesis. Retrieved January 14, 2026, from [Link]

  • 'Unconventional' coordination chemistry by metal chelating fragments in a metalloprotein active site. (2013). Journal of Inorganic Biochemistry. Retrieved January 14, 2026, from [Link]

  • Coordination Chemistry of Silver(I) with the Nitrogen-Bridged Ligands (C6H5)2PN(H)P(C6H5)2 and (C6H5)2PN(CH3)P(C6H5)2. (2000). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

  • Changes in Ligand Coordination Mode Induce Bimetallic C-C Coupling Pathways. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • This compound-1,2-dithione. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 14, 2026, from [Link]

  • Structures With Bidentate Ligands. (n.d.). Jmol. Retrieved January 14, 2026, from [Link]

  • A chelating ligand is a bidendate or polydentate ligand. (n.d.). Mathabhanga College. Retrieved January 14, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. (2023). IUCrData. Retrieved January 14, 2026, from [Link]

  • Chelates in Coordination Compounds || Ligands and their Classification. (2023). YouTube. Retrieved January 14, 2026, from [Link]

  • Bidentate ligand definition a level chemistry. (n.d.). A-Level Chemistry. Retrieved January 14, 2026, from [Link]

  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). Journal of Physical Science. Retrieved January 14, 2026, from [Link]

  • A bidentate ligand with appended hydrogen bond donors: Synthesis and structure of four-coordinate metal complexes with bis[(tert-butyl)aminocarbonyl]-1,2-diaminoethane. (2002). Inorganica Chimica Acta. Retrieved January 14, 2026, from [Link]

  • Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com. (n.d.). SOAR. Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of diiron ethane-1,2-dithiolate complexes. (2018). Transition Metal Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis, characterization and molecular modeling of transition metal complexes with theophylline. (2012). Journal of the Serbian Chemical Society. Retrieved January 14, 2026, from [Link]

  • Complexes of 1,2-Diimidazoloethane with transition and representative metals. (1985). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • The influence of the ethane-1,2-diamine ligand on the activity of a monofunctional platinum complex. (2017). Journal of Inorganic Biochemistry. Retrieved January 14, 2026, from [Link]

  • Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved January 14, 2026, from [Link]

  • Crystal structures of four morpholino-doxorubicin anticancer drugs complexed with d(CGTACG) and d(CGATCG). (1998). Nucleic Acids Research. Retrieved January 14, 2026, from [Link]

  • On the σ-complex character of bis(gallyl)/digallane transition metal species. (2023). Chemical Science. Retrieved January 14, 2026, from [Link]

  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. (n.d.). KSU. Retrieved January 14, 2026, from [Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry. (2021). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Developing Transition Metal Catalysts that Incorporate Redox-Active Ligand Frameworks for Sustainable Catalysis. (2021). ETD. Retrieved January 14, 2026, from [Link]

  • [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. (2021). IUCrData. Retrieved January 14, 2026, from [Link]

  • MOLECULAR COMPOUNDS. (n.d.). Career Endeavour. Retrieved January 14, 2026, from [Link]

  • Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. (n.d.). DOI. Retrieved January 14, 2026, from [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2020). Molecular Informatics. Retrieved January 14, 2026, from [Link]

  • Application of molybdenum bis(imido) complexes in ethylene dimerisation catalysis. (2006). Dalton Transactions. Retrieved January 14, 2026, from [Link]

  • A bidentate ligand with appended hydrogen bond donors: synthesis and structure of four-coordinate metal complexes with bis[(tert-butyl)aminocarbonyl]-1,2-diaminoethane. (2002). Inorganica Chimica Acta. Retrieved January 14, 2026, from [Link]

  • Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023). Journal of Drug Delivery Science and Technology. Retrieved January 14, 2026, from [Link]

  • Crystal structure of [2,2′-((((ethane-1,2-diylbis(oxy-κ2O,O′))bis(2,1-phenylene))bis(azanylylidene-κ2N,N′))bis(methanylylidene))diphenolato-κ2O. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 14, 2026, from [Link]

  • An osmium(II) methane complex: Elucidation of the methane coordination mode. (2023). Science. Retrieved January 14, 2026, from [Link]

  • The influence of the ethane-1,2-diamine ligand on the activity of a monofunctional platinum complex. (2017). Journal of Inorganic Biochemistry. Retrieved January 14, 2026, from [Link]_of_a_monofunctional_platinum_complex)

Sources

Preparation and Characterization of 1,2-Dimorpholinoethane Transition Metal Complexes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1,2-Dimorpholinoethane (DME), a flexible N,N'-bidentate ligand, readily forms stable chelate complexes with a variety of transition metals. The unique structural features of the morpholine moiety, including its metabolic stability and ability to modulate pharmacokinetic properties, make these complexes promising candidates for applications in catalysis and medicinal chemistry.[1][2] This guide provides a detailed overview of the principles and a step-by-step protocol for the synthesis, isolation, and characterization of first-row transition metal complexes with DME. We delve into the causality behind experimental choices and outline a suite of analytical techniques to ensure the structural validation of the synthesized compounds.

Introduction: The Significance of this compound as a Ligand

This compound (DME) is a symmetrical diamine ligand featuring two morpholine rings connected by an ethylene bridge. The nitrogen atoms of the morpholine rings act as Lewis bases, each donating a lone pair of electrons to a central metal ion. This allows DME to function as a bidentate chelating agent, forming a stable five-membered ring with the metal center.[3] The formation of such chelate rings enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands—a phenomenon known as the chelate effect.

The morpholine heterocycle itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs where it often improves metabolic stability and aqueous solubility.[1][2] By incorporating this moiety into transition metal complexes, researchers can synergistically combine the diverse reactivity and electronic properties of transition metals with the favorable pharmacokinetic profile of morpholine.[4] This has opened avenues for the development of novel metallodrugs and catalysts.[5][6]

This document serves as a practical guide for the synthesis and analysis of DME-metal complexes, focusing on compounds with the general stoichiometry [M(DME)X₂], where M = Cu(II), Ni(II), Co(II), Zn(II), and X = a halide or nitrate anion.[7][8]

Principles of Synthesis and Coordination

The synthesis of [M(DME)X₂] complexes is typically a straightforward addition reaction performed in a suitable solvent, such as ethanol or methanol. The core of the reaction involves the interaction between the lone pair of electrons on the DME nitrogen atoms and the vacant orbitals of the transition metal ion.

Causality of Experimental Design:

  • Choice of Metal Salt: Hydrated metal halides (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) are commonly used as they are readily available and soluble in polar solvents like ethanol. The counter-ion (halide) will typically occupy the remaining coordination sites on the metal.

  • Stoichiometry: A 1:1 molar ratio of the metal salt to the DME ligand is employed to favor the formation of the mononuclear [M(DME)X₂] complex. Using an excess of the ligand could potentially lead to the formation of complexes with a different stoichiometry, such as [M(DME)₂]X₂.

  • Solvent Selection: Ethanol is an ideal solvent as it effectively dissolves both the polar metal salt and the moderately polar DME ligand, facilitating their interaction. It is also easily removed from the final product due to its relatively low boiling point.

  • Reaction Conditions: The reaction is often performed at room temperature with stirring. Gentle heating can sometimes be applied to ensure complete dissolution and reaction, but high temperatures are generally unnecessary as the complexation is often rapid and exothermic. The precipitation of the product from the reaction mixture drives the reaction to completion.

Chelation of a Metal Ion by this compound

The diagram below illustrates the bidentate coordination of the DME ligand to a central metal ion (M), forming a stable five-membered chelate ring.

G cluster_ligand This compound (DME) N1 N C1 CH₂ N1->C1 Morph1 Morpholine Ring 1 N1->Morph1 M M²⁺ N1->M N2 N Morph2 Morpholine Ring 2 N2->Morph2 N2->M C2 CH₂ C1->C2 C2->N2

Caption: Chelation of a metal ion (M²⁺) by the two nitrogen donor atoms of DME.

Detailed Experimental Protocol: Synthesis of Dichloro(this compound)copper(II), [Cu(DME)Cl₂]

This protocol provides a self-validating system for synthesizing a representative complex. Expected observations, such as color changes and precipitation, are included.

Materials and Reagents
  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (DME)

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Safety Precautions
  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Copper salts are harmful if swallowed and can cause skin irritation.

  • Diethyl ether is extremely flammable; ensure there are no open flames or spark sources nearby.

Step-by-Step Synthesis Procedure
  • Dissolution of Metal Salt: Weigh 1.70 g (10 mmol) of CuCl₂·2H₂O and dissolve it in 25 mL of absolute ethanol in a 100 mL beaker with magnetic stirring. The solution should be a clear, light blue/green color.

  • Dissolution of Ligand: In a separate beaker, weigh 2.00 g (10 mmol) of this compound (DME) and dissolve it in 20 mL of absolute ethanol.

  • Complexation Reaction: While stirring the copper(II) chloride solution, add the DME solution dropwise over a period of 5-10 minutes.

  • Observation: Upon addition of the ligand, a significant color change from light blue/green to a deep blue or purple should be observed, followed by the formation of a fine precipitate. This indicates the formation of the copper-DME complex.

  • Reaction Completion: Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate on the filter paper sequentially with small portions of cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL). The ethanol wash removes any unreacted starting materials, while the ether wash helps to dry the product quickly.

  • Drying: Dry the final product in a vacuum desiccator over silica gel or in a drying oven at a low temperature (50-60 °C) for several hours until a constant weight is achieved. The final product should be a fine, crystalline powder.

Characterization of DME-Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

General Experimental Workflow

G cluster_synthesis Synthesis cluster_char Characterization MetalSalt Metal Salt (e.g., CuCl₂·2H₂O) Reaction Reaction in Ethanol MetalSalt->Reaction Ligand DME Ligand Ligand->Reaction Isolation Filtration & Washing Reaction->Isolation Product Dried Complex [M(DME)X₂] Isolation->Product FTIR FT-IR Spectroscopy Product->FTIR Confirm Coordination UVVis UV-Vis Spectroscopy Product->UVVis Determine Geometry Conductivity Molar Conductivity Product->Conductivity Check Electrolytic Nature XRay Single-Crystal X-ray Diffraction Product->XRay Definitive Structure

Caption: General workflow for the synthesis and characterization of DME-metal complexes.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the coordination of the DME ligand to the metal ion. In the free DME ligand, a very strong absorption band appears around 1120 cm⁻¹ which is assigned to the C-O-C stretching vibration.[7] Upon complexation, this band often splits into two or more components and may shift in frequency due to changes in the ring conformation and intermolecular interactions caused by coordination to the metal.[7] Similarly, the C-N stretching vibrations are also affected by chelation.[7]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complexes in solution provides insight into the coordination geometry around the metal ion. For instance, d⁹ Cu(II) complexes often exhibit broad d-d transition bands in the visible region (e.g., 600-750 nm), the position of which is indicative of a distorted octahedral or square planar geometry.[9] Ni(II) complexes may show multiple bands characteristic of an octahedral geometry.[10][11]

Physicochemical Measurements
  • Molar Conductivity: Measuring the molar conductivity of the complexes in a solvent like DMF or acetonitrile helps determine if they are electrolytes. For [M(DME)X₂] type complexes, low conductivity values are expected, indicating a non-electrolytic nature where the halide ions are coordinated to the metal and not present as free ions in solution.[7][10][12]

  • Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center. This data is crucial for deducing the electronic configuration and coordination geometry (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).[7][10]

  • Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing. Studies on related morpholine-based complexes have confirmed the bidentate N,N' coordination of the ligand and revealed geometries ranging from distorted octahedral to tetrahedral, depending on the metal and co-ligands.[13][14]

Summary of Expected Data for [M(DME)X₂] Complexes

The table below summarizes typical data for a series of DME complexes based on literature precedents.

Complex FormulaColorYield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹)Key IR Shifts (Δν, cm⁻¹) C-O-CProbable Geometry
[Cu(DME)Cl₂]Deep Blue~85-95< 20Splitting, shift to higher/lower νDistorted Octahedral
[Ni(DME)Cl₂]Light Green~80-90< 20Splitting, evident shiftOctahedral
[Co(DME)Cl₂]Blue/Violet~80-90< 25Significant splittingTetrahedral[7]
[Zn(DME)Cl₂]White~90-98< 20Splitting, shift to higher νTetrahedral[7]

Note: Data are representative and may vary based on specific reaction conditions and purity.

Applications in Research and Drug Development

The integration of the morpholine scaffold into transition metal complexes offers significant potential in several high-impact areas:

  • Catalysis: Transition metal complexes are widely used as catalysts. The DME ligand can be used to fine-tune the steric and electronic environment around a metal center, potentially enhancing its catalytic activity and selectivity in reactions such as oxidation, reduction, or C-C coupling.[5]

  • Drug Development: The morpholine ring is known to enhance the pharmacokinetic properties of drug candidates.[2] Metal complexes containing DME may exhibit enhanced biological activity, including antibacterial, antifungal, or anticancer properties, by combining the therapeutic action of the metal ion with the favorable biological profile of the ligand.[1][4]

Conclusion

The synthesis of this compound transition metal complexes is a robust and accessible process that yields stable and characterizable compounds. The protocols and analytical methods detailed in this guide provide researchers with a solid foundation for exploring the rich coordination chemistry of this ligand. The unique combination of a biologically relevant heterocycle with the versatile properties of transition metals makes these complexes highly attractive targets for continued investigation in materials science, catalysis, and medicinal chemistry.

References

  • Ali, T., & Parvez, M. (n.d.). INFRARED SPECTRA OF METAL COMPLEXES FROM 1,2.DIMORPHOLlNOETHANE AND 1,3-DIMORPHOLINOPROPANE. PJSIR.
  • (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. John Wiley & Sons, Inc.
  • (n.d.). This compound-1,2-dithione.
  • (n.d.). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species.
  • Chondhekar, T. K., Shelke, V. A., Jadhav, S. M., Patharkar, V. R., Shankarwar, S. G., & Munde, A. S. (2010). Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies.
  • (n.d.). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2.
  • Singh, M. K., & kumar, M. (n.d.).
  • Nadia, E., et al. (2015).
  • Chondhekar, T. K., Shelke, V. A., Jadhav, S. M., Patharkar, V. R., Shankarwar, S. G., & Munde, A. S. (n.d.).
  • Kunakom, S. (n.d.). Synthesis of Novel Bidentate Ligands for Chelation of Metals and/or Metalloids Derived From 1,2,3 Triazoles. DigitalCommons@Macalester College.
  • (2019, November 20). Applications of Morpholine in Chemical Industry. ChemicalBook.
  • (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. PubMed Central.
  • (2024, January 14). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases.
  • (2018, November 25).
  • (2018, November 25). (PDF)
  • (n.d.). Scheme 1. Possible coordination modes of dppm ligand in transition metal complexes.
  • Duman, S., & Şekerci, M. (n.d.). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group.
  • (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes.
  • (2025, August 10). Complexes of 1,2-Diimidazoloethane with transition and representative metals | Request PDF.
  • (n.d.). Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne. PubMed.
  • (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • (2025, March 2). 3.1.
  • (n.d.). [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis.
  • (n.d.).
  • (2023, March 26). Solved 1,2-bis(dimethylphosphino)ethane, dmpe, is a | Chegg.com.
  • (2025, August 6). Crystal structure of 2,2′-((((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenolato-κ2N;κ4O)nickel(II), C28H22N2O4Ni.
  • (2025, August 6). Crystal structure of [2,2′-((((ethane-1,2-diylbis(oxy-κ2O,O′))bis(2,1-phenylene))bis(azanylylidene-κ2N,N′))bis(methanylylidene))diphenolato-κ2O. ResearchGate.N′))bis(methanylylidene))diphenolato-κ2O*.

Sources

Application Notes & Protocols: The Use of 1,2-Dimorpholinoethane (DMDEE) as a Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Polymer Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 1,2-Dimorpholinoethane, commonly known in the industry as Dimorpholinodiethyl Ether (DMDEE), as a high-efficacy amine catalyst in the production of polyurethane (PU) foams. These notes detail the catalytic mechanism, impact on foam properties, formulation guidelines, and a step-by-step laboratory protocol for foam synthesis. Safety protocols and troubleshooting are also addressed to ensure robust and reproducible experimental outcomes.

Introduction to Polyurethane Chemistry and Catalysis

Polyurethane (PU) polymers are formed through the exothermic reaction of a polyol (a compound with multiple hydroxyl groups) and a diisocyanate or polyisocyanate (a compound with multiple isocyanate groups, -NCO).[1] This polymerization, known as the gelling reaction, builds the polymer backbone that gives the foam its structural integrity.[2] In the production of PU foams, a simultaneous blowing reaction is required to create the cellular structure. This is typically achieved by reacting the isocyanate with water, which generates carbon dioxide (CO₂) gas.[2][3]

The kinetics of these two competing reactions—gelling and blowing—must be precisely controlled to achieve a stable foam with desired properties. Unbalanced reactivity can lead to foam collapse, coarse cell structure, or other defects. This is where catalysts play an indispensable role. Amine catalysts, particularly tertiary amines, are critical for accelerating and balancing the gelling and blowing reactions.[1][4]

A Note on Nomenclature: The catalyst discussed in this guide is 2,2'-Dimorpholinodiethyl ether (CAS No. 6425-39-4), widely referred to in the polyurethane industry by the acronym DMDEE. While the systematic name this compound refers to a different molecule, DMDEE is the prevalent and commercially significant morpholine-based catalyst for this application. This document will use the common industry term DMDEE.

DMDEE is a strong foaming (blowing) catalyst valued for its ability to vigorously promote the water-isocyanate reaction, making it highly suitable for water-blown foam systems. Its unique structure and steric effects also contribute to its performance and stability within formulations.

Catalytic Mechanism of DMDEE

DMDEE, as a tertiary amine catalyst, primarily functions by activating the reactants. The lone pair of electrons on the nitrogen atoms interacts with the reactants, lowering the activation energy for both the gelling and blowing reactions.[5]

  • Blowing Reaction (Isocyanate + Water): DMDEE is particularly effective at catalyzing the reaction between water and isocyanate. The amine is thought to form a complex with water, making the hydroxyl group more nucleophilic and facilitating its attack on the electrophilic carbon of the isocyanate group. This reaction produces an unstable carbamic acid, which quickly decomposes into an amine and CO₂ gas, the primary blowing agent.[5]

  • Gelling Reaction (Isocyanate + Polyol): The catalyst also accelerates the urethane-forming reaction. It is hypothesized that the amine forms a temporary, highly reactive complex with the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group.[2][5]

The effectiveness of DMDEE lies in its ability to provide a balanced catalytic effect, ensuring that the polymer network builds viscosity (gels) at a rate that can effectively trap the generated CO₂ gas, leading to a stable, uniform foam structure.[6]

PU_Reaction_Catalysis cluster_reactants Reactants cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (CO₂ Generation) Isocyanate->Blowing Water Water (H₂O) Water->Blowing Catalyst DMDEE Catalyst Catalyst->Gelling Accelerates Catalyst->Blowing Strongly Accelerates Foam Polyurethane Foam (Polymer Matrix) Gelling->Foam Gas Carbon Dioxide (CO₂) Blowing->Gas Gas->Foam Creates Cellular Structure

Caption: Catalytic pathways in PU foam formation accelerated by DMDEE.

Impact on Foam Properties and Formulation

The choice and concentration of the amine catalyst directly influence the final physical and mechanical properties of the foam.[4] DMDEE is known for promoting open-cell structures, which is desirable in flexible foams for breathability and softness.[6]

Table 1: Influence of DMDEE on Polyurethane Foam Properties

Property Effect of DMDEE Rationale
Reaction Profile Reduces cream, gel, and rise times. High catalytic activity, especially for the blowing reaction, accelerates foam formation.
Cell Structure Promotes a fine, uniform, and often more open cell structure.[6] Balanced gel/blow catalysis allows for controlled foam expansion and stabilization before cure.
Density Can be used to produce lower-density foams.[4] Efficient CO₂ generation leads to greater foam expansion.
Hardness/Flexibility Primarily used in flexible and semi-rigid foam systems. The strong blowing action is well-suited for creating the cellular matrix of flexible foams.

| Curing | Facilitates the overall polymeric curing process. | Ensures complete reaction of isocyanate and polyol components. |

Formulation Guidelines

DMDEE is typically used at a concentration of 0.1 to 2.0 parts per hundred parts polyol (PHP), depending on the desired reactivity and the other components in the system. It is often used in conjunction with other catalysts to fine-tune the reaction profile. For example, it can be paired with a gelling catalyst, such as an organotin compound or another amine catalyst, to achieve a specific balance for complex applications like molded foams.[6]

Table 2: Example Formulation for a General-Purpose Flexible PU Foam

Component Type Parts per Hundred Polyol (PHP) Purpose
Polyol Polyether Polyol (e.g., 3000 MW triol) 100 Polymer backbone
Isocyanate Toluene Diisocyanate (TDI 80/20) Index 105-110* Polymer backbone
Water Deionized 3.0 - 5.0 Chemical blowing agent
Surfactant Silicone-based 0.5 - 1.5 Cell stabilization
Gelling Catalyst Stannous Octoate (T-9) 0.1 - 0.3 Promotes gelling reaction
Blowing Catalyst DMDEE 0.2 - 0.8 Promotes blowing reaction

*Isocyanate amount is calculated based on the hydroxyl value of the polyol and water content to achieve a target NCO:OH index.

Experimental Protocol: Laboratory-Scale Flexible Foam Synthesis

This protocol describes a one-shot method for producing a small-scale, free-rise flexible polyurethane foam block.[7]

4.1 Materials and Equipment

  • Chemicals: Polyether polyol, Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI), DMDEE catalyst, gelling catalyst (e.g., Stannous Octoate), silicone surfactant, deionized water.

  • Equipment: Fume hood, top-pan balance (0.01 g resolution), disposable paper or plastic cups (e.g., 500 mL), high-speed laboratory mixer (2000-5000 RPM) with a dispersion blade, stopwatch, personal protective equipment (PPE).

4.2 Safety Precautions

  • ALWAYS work in a well-ventilated fume hood. Isocyanates (TDI, MDI) are potent respiratory sensitizers and irritants.[8]

  • Wear appropriate PPE at all times: safety goggles or a face shield, nitrile or butyl rubber gloves, and a lab coat.[9][10]

  • Review the Safety Data Sheet (SDS) for all chemicals before starting.[10]

  • Have an isocyanate decontamination solution (e.g., 5% sodium carbonate, 95% water) ready for spills.

4.3 Step-by-Step Procedure

  • Prepare the Polyol Premix (B-Side):

    • Place a suitably sized paper cup on the balance and tare it.

    • Sequentially weigh the required amounts of polyol, water, silicone surfactant, and DMDEE catalyst directly into the cup.

    • Mix these components at low speed (~1000 RPM) for 30 seconds to ensure a homogeneous mixture.

  • Initiate the Reaction:

    • While still under the fume hood, add the gelling catalyst (if separate) to the B-Side premix and stir for 10 seconds.

    • Tare the balance with the B-Side cup on it. Quickly and carefully add the pre-calculated amount of isocyanate (A-Side).

  • High-Speed Mixing:

    • Immediately begin mixing at high speed (~3000 RPM). Start the stopwatch simultaneously.

    • Mix vigorously for 5-7 seconds. The mixture will turn cloudy, which is the point of nucleation.

  • Pour and Observe:

    • Quickly pour the entire contents of the mixing cup into a larger container or mold (e.g., a cardboard box) to allow for free rise.

    • Record the following critical reaction times:

      • Cream Time: Time from the start of mixing until the mixture begins to rise and change color.

      • Gel (or String) Time: Time until fine polymer strings can be drawn from the rising foam with a spatula.

      • Rise Time: Time until the foam reaches its maximum height.

  • Curing and Characterization:

    • Allow the foam to cure in the fume hood for at least 24 hours before handling or cutting.

    • Once fully cured, the foam can be cut and its physical properties (e.g., density, compression set, tensile strength) can be analyzed according to relevant ASTM standards.

PU_Foam_Workflow start Start prep Step 1: Prepare B-Side Premix (Polyol, Water, Surfactant, DMDEE) start->prep add_iso Step 2: Add Isocyanate (A-Side) prep->add_iso mix Step 3: High-Speed Mix (5-7 seconds) add_iso->mix pour Step 4: Pour into Mold mix->pour observe Observe & Record Times (Cream, Gel, Rise) pour->observe cure Step 5: Cure for 24 hours observe->cure end End: Cured Foam Ready for Characterization cure->end

Caption: Laboratory workflow for one-shot polyurethane foam synthesis.

Safety and Handling

Handling the raw materials for polyurethane production requires strict adherence to safety protocols.[9]

  • DMDEE Catalyst: Like other amine catalysts, DMDEE may cause irritation to the skin, eyes, and respiratory system. It should be handled with appropriate PPE, including gloves and safety goggles. It is flammable and should be kept away from heat sources.

  • Isocyanates (MDI/TDI): These are the primary hazards. Inhalation of vapors can cause respiratory sensitization and occupational asthma.[8][11] Direct contact can cause skin and eye irritation.[8] All handling must occur in a properly functioning fume hood or ventilated area with air monitoring.[12]

  • Polyols: Generally have low toxicity but can cause mild skin or eye irritation. Review the specific SDS.[10]

  • Disposal: All waste, including empty containers and disposable mixing cups, should be handled as hazardous chemical waste according to institutional and local regulations. Do not dispose of unreacted chemicals in standard trash.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Foam Collapses Insufficient gelling rate relative to blowing rate; incorrect surfactant level.Increase gelling catalyst concentration; check surfactant type and concentration.
Coarse Cell Structure Poor mixing; incorrect surfactant.Increase mixing speed/time; verify correct surfactant is being used.
Foam is Too Dense Insufficient blowing (low water or DMDEE level); leak in the system.Increase water and/or DMDEE concentration.
Reaction is Too Fast Over-catalysis.Reduce the concentration of DMDEE and/or the gelling catalyst.

References

  • Ataman Kimya. (n.d.). DMDEE (POLYURETHANE CATALYST). Retrieved from Ataman Kimya website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx8IpYZ3Zg5DyM_D5MZlDCQfuX-9VqTTkZ5F5Xk8aSXb41c1S-vnICwjp3OAopktvJJ6_mwPJlJ-9saBULHsIWrsP3jwbcl4n5HxenO_lEzfCtfV8xNcAH-XBccXtRjol6w6s97stkCrL2CINPXMQ-41BaAwepdX51MdCd4II=]
  • SpecialChem. (n.d.). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. Retrieved from SpecialChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd1em80ymwK3g2RhP4mKb3DGS9sesjMC6wKNrNw_Wl8aYRpnRuYy_E7nXSYXvzbfjrQrfx7CY9x3QtZHB0caKqcqptlh9NN28ysEGRulxUDjNGMPgC781rfbEX9YutnnUW-QP8H8PEzoQ5UrJTL7k0jrvUEw3P6pvromFkjDI0S0NPni1Eq7Tzifpq85ZchqcbHZ9ZfOBkFtxV0oIpZhdzZe1Sjg==]
  • Evonik. (2025). Investigating the impact of polyurethane catalyst dmdee on foam processing parameters. Retrieved from Evonik website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Zm0lBgvrTvbYfKbq25-gWm3_d6VNXzQGBG7ssHDVhYPYQmZKGB1nAvdZnWRQ4p4qz5q3x3QUZbPekbKTnaokNOQdS8wGn-IKDUxvC0r2OPAb2uolYDg4WgDc4I0_B9cu7M2w]
  • Polyurethane Additives. (2025). Polyurethane catalyst dmdee for improved cell structure in molded foams. Retrieved from Polyurethane Additives website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHiPNOMiLIwY4Fd2V88laevFc_ugrLlcqHacA-NWdsScQAYISBGb7zX4MKwZHnXw4GeZ8OzAYRlr0X319auHSiDGGPIMRbWtJ0H-lSc8C8doW-VFtWqMbBmfHzGRUFgzgWKC4Q]
  • Huntsman. (2024). The Role of DMDEE Catalyst in HFO-Stabilized Polyurethane Foam Systems. Retrieved from Huntsman website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1WZiq9vKFTD1UmW1T_ynbkCSaMsJ9T4Q0npYh1L1XeGgkdN0uXARYYKQbOkVHONLYf6MyXmTFGe59ucw-X5IpShDat-hNNnyvVz-oZuOli76wPH0vuI_u0f_mH6RiNRixxM6pfp5epbeBjmtiwTTFIiE159qEfWhWetypAF-CQNryVo8ISedp-JrOPuNxx3NVYhQr1pNSLLo2-LQx7OIYEo=]
  • LinkedIn. (2025). The Science Behind Amine Catalysts in Polyurethane Foam: A Deep Dive. Retrieved from LinkedIn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8qH_i31I5DUPmBefp0lNpk_OU_whsYhk5PkOch2khC67gaoNF_ZHNcqRGnVc_lxJ_X96G9MroJJeqV_o5u5vfxmFEEXKx2dJ2hTo4CxTXhbNGZKuS3oimVIWwrvW2IUdM38BVK8sdsYNrDWn31NYjXu4T8qxlkuhcLo7W4CUBBWN_OmfoeO0dPCUPYoZrfBAvWcih8AGwv2jtpQ==]
  • Google Patents. (1992). EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0knB50j4N_NTfqvMgdKmnnmmZZDqOOcexphfr696UA_rC9FQC8og0zkt4ADVI1ZfyPtv9AwBLmn2CcROykHneIT9VMlM_84wa8-pQlHUTtayCzmebz3iKPsxZw05AYC0Eiv3Yp6a3OmnZ-g==]
  • Vesta Chemicals bv. (n.d.). Amine catalysts. Retrieved from Vesta Chemicals bv website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhrjnNy8NvfVf0QSffATizeq5V6kAw36pS1xvMjbVjXDP-F59rNO90E5Ywp5EJiiE6sxiXeT5cEUlnhdgyeyR6X9uBid_Bu4gfsUBPDQ9mPY0sGWfOxxq98abr6AQwTaoVjxYIMNyuWfPexKleHIxWRbsq]
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from American Chemistry Council website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo0WUY1ktdHDOmi1R8sgs_G-ulN_M1n_9BHJmZSgwVf4dfnQd4g17V4C9Gfef8AmdqxZub-5_Dah1UxSm4-u_HG_2Byh0kUcHJAn3B0LNSK0Owz71pyxTz1zJYSvkSrODkw0TdW_qi5v7KqLwACnZxJTY72bYbHCGm7YvG-bk-Mjhyl8WOkOnYjPpBjCF1U5IzxUWbqTXuQIL2pELSohmt9wvaXizsHjynqUxufRDIY-U=]
  • LinkedIn. (2025). Optimizing cure rates and enhancing mechanical properties of polyurethane foams with dimorpholinodiethyl ether. Retrieved from LinkedIn. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2gq0LgwONPLyiysawXK1qgfzkz91h-XM9tWijk8rh9eM5fcsewmknBVW_qC6ND7P2-wjNnY5SZBYytg4YXqgqv6m9YxBa-_X8Pzo2fce7lc9BcHrPpnL-HDYLWi1O_PIKZpR6sr7zMQzivdCxTp7J3U_6TKC-I8X1wT420f03SQ30hIjLtEg0y5aQFEeFhQRDqLRKEJEKN5Nm_mG8-KYOOZSvAAi-0xUaafvJn2Yqo2rdPGAH32iLy5wXiELlMIKQ]
  • ScienceDirect. (n.d.). Mechanism and catalysis of urethane formation. Retrieved from ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ2km0vkaBFXtbjakzc3Xb2671qzogmCY34gpDEcscc41FJKz7ey4hy_5vpvAUo8C1x3dkAGY_MJVFIdgBA9t9a5y6mz10b_LW0SKXOwvC2EXCnzE6i_mYWtpo5WwKB720rsEtB3h4Y7bbyrhgoQwmRqtGwfdNfJ3BUe3YynF1joz5z7zb2w==]
  • Google Patents. (2005). US20050059749A1 - Catalysts useful in polyurethane foam. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6-h7MoQ185N23njxFwDkVdYNQqkgDXr0WFecCqCn53l_cU56cl69KwbioCAjKeFUiUuCxDvI0G-oYwBXuFbPcjfT76OcDKvuMb2-w6Bt584EcKnr7GmSAOEYbjwGHK9vtncEg8AkG93VHLQ9FHgo=]
  • BASF. (n.d.). Polyurethanes Health and Safety. Retrieved from BASF website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBhjRejRt36Nq39PBlBCm8ksdO71GZpfrkDWGSzuzukrN6b40oBkVSqcBw86wganqyKDxmIbRm9PjsleDD_bGwzQBdm5IAbdiLRIvLNWvfNo5WtIJmJmpyUsRdX1Uu_rXEMDxlRXISMzkMWb8DVQh7kBBqHVih8wOlBPycDl9YMACnakZ5yN2SH7u-vEQWqr0fP4BEyXMyydPHufOkEWY=]
  • KPA. (n.d.). Polyurethane Safety – Answering the tough questions about TDI and MDI. Retrieved from KPA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudZjKru9HjWdJVOLXW_-3TpTVaVv-po-Zaiw3zhRVk0Lzau7xRCJ6PSAKP9jRaVJ_IIpxiRaLXb9eCbdstIb8mYlkTsPMqgwlOHQswM46-llHzb4oaa5n_awrSYGpuBfMILAh]
  • RSC Publishing. (n.d.). A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. Retrieved from RSC Publishing website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8GfUDteKF9pFqbmFOCDOmAcfE7K7fNXmcsSskEnASj02zmCjhDW6rlugFqONvplVnBNTN4wKWNKABla6xjAqS1isP56Bfq79EHHa-gNC55z0yY1jEoRxbDCveVEwgrfRML50vj9Subcwxo4Q8o1VtnCiYEqE6vPoyRlT_]
  • ResearchGate. (n.d.). A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVvVypA02p-L_8-Hpi3P27Blg_f_0Rn6xkPDTGUNwl52Moqh3Bis9iZejM53y4gsb9pmDH7rr1_w2B7WzbSKiGEPPhFQm54MJ7cufmuE3TdyNoxMcCLvExzteQ3NfBkHDhVU9Kvt4eLbAa0QDCScGp0QksVlDyo8ebmzGWiprxc1yD9jrf6DH9rQYLrafz1SyFQQS3OilL2n3LQGbwZXhFcootp3pxBVOqvAVrd4UrOp4XWWuqW_zJfqV3fatIC40zxo3x3PtjOH_Wrfnp0NecX4FXP34bG47R_ukqbSqgu98wMTFkWJT6owwr6oNo9A==]
  • AZoM. (2001). Polyurethanes - Processing, Health and Safety. Retrieved from AZoM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDZGufMTmc3i7SaMqJkFGT_Ty1vbFhCsVOzt70sS-oxfe7yqmVgc9OKa8zedAIQxr5XCZJ8KPzb6dOlWxAKaUoABd5_s2uSpvVnoKCtnNS85-DN-SzbmyEJW2DYHql-2DlVRSs8lvLk_fg]
  • American Chemistry Council. (2022). Polyol Resin Blends Safety and Handling Guidelines. Retrieved from American Chemistry Council website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_hEeqxNonTikcOlW3JtaPRuYJsoTNQhBu7BJfM-rWqmYFp5XwnaC3AHwidSHC9sdcb34n1nQ_zo3JfvhNUcqi2crQB4oV9gwb9fOSebe7gtm9obvRsYNZhMSfHXSyWtS9CyWVMbLEvBQnuXwLTQ9YYGQKID5EsjRCOrF1iQHZ6-QYQyOBInp1-qPCwv6smOecNgctjQKQp0M4PHFylaDlzp-MZCrmmKFUrtkWCE=]
  • EUROPUR. (n.d.). SAFETY GUIDELINES FLEXIBLE POLYURETHANE FOAM INDUSTRY. Retrieved from EUROPUR website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbh_OV0-tlAKuTMxUuNCd5xkgPh28VV21_b0O6Ii89o-PqsMg-suAH0H2_jIMdRR6SngFqhonOxMvPUCGDCeByJbk3UWe6SC7ipOhV5uEnX63-b194j01q1-Xswp9pplEfF6RJNcroBOYsqMFvaAD0YSbYKaK2MrI79nqpfW3uqI5MQsrFDg==]

Sources

Application Notes and Protocols: Synthesis of 1,2-Dimorpholinoethane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of the 1,2-Dimorpholinoethane Scaffold

The this compound (DME) core structure is a significant pharmacophore in medicinal chemistry and a versatile building block in materials science.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of two morpholine rings imparts unique physicochemical properties, such as increased water solubility and the ability to act as a bidentate ligand, which can be crucial for modulating drug-target interactions and improving pharmacokinetic profiles. This document provides a detailed experimental guide for the synthesis of this compound and its derivatives, emphasizing the underlying chemical principles and offering practical insights for successful execution in a laboratory setting.

Core Synthesis: N,N'-Alkylation of Morpholine

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane. This reaction proceeds via a standard SN2 mechanism.

Reaction Rationale and Mechanistic Insight

The nitrogen atom of the morpholine ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloethane. This initial attack displaces a halide ion and forms an N-(2-haloethyl)morpholine intermediate. A second molecule of morpholine then attacks the remaining electrophilic carbon, displacing the second halide ion to yield the final this compound product. The presence of a base is crucial to neutralize the hydrohalic acid byproduct formed during the reaction, thereby preventing the protonation of the morpholine reactant and driving the reaction to completion.

SN2_Mechanism cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Second Nucleophilic Attack Morpholine1 Morpholine Dichloroethane 1,2-Dichloroethane Cl-CH₂-CH₂-Cl Morpholine1->Dichloroethane Sɴ2 Attack Intermediate N-(2-chloroethyl)morpholine + HCl Dichloroethane->Intermediate Displacement of Cl⁻ Intermediate_Reactant N-(2-chloroethyl)morpholine Morpholine2 Morpholine Morpholine2->Intermediate_Reactant Sɴ2 Attack DME This compound + HCl Intermediate_Reactant->DME Displacement of Cl⁻

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound, adapted from established literature procedures.[2][3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
MorpholineC₄H₉NO87.1217.42 g (17.5 mL)0.20
1,2-DichloroethaneC₂H₄Cl₂98.969.90 g (7.9 mL)0.10
Potassium CarbonateK₂CO₃138.2127.64 g0.20
AcetoneC₃H₆O58.08200 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (0.20 mol), 1,2-dichloroethane (0.10 mol), and potassium carbonate (0.20 mol).

  • Solvent Addition: Add 200 mL of acetone to the flask. The potassium carbonate will not fully dissolve but will act as a solid base.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature overnight.[2] Alternatively, the reaction can be heated to a gentle reflux (approximately 60-70°C) for 2.5 hours to expedite the process.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and the potassium chloride byproduct.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot diethyl ether and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Alternatively, for a higher purity product, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be performed.

  • Drying and Characterization:

    • Collect the purified crystals by filtration and dry them under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of this compound Derivatives

The synthetic strategy can be adapted to produce a variety of derivatives. Two common approaches are the use of substituted morpholines as starting materials or post-synthesis modification of the this compound backbone.

Protocol: Synthesis of cis-2,6-Dimethyl-1,2-dimorpholinoethane

This protocol outlines the synthesis of a derivative with substituted morpholine rings, which can be valuable for creating chiral ligands or exploring structure-activity relationships.

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
cis-2,6-DimethylmorpholineC₆H₁₃NO115.1723.03 g0.20
1,2-DibromoethaneC₂H₄Br₂187.8618.79 g (8.7 mL)0.10
Triethylamine(C₂H₅)₃N101.1920.24 g (27.8 mL)0.20
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve cis-2,6-dimethylmorpholine (0.20 mol) and triethylamine (0.20 mol) in 250 mL of dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add 1,2-dibromoethane (0.10 mol) dropwise with stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by appropriate analytical techniques.

Advanced Derivatives and Alternative Synthetic Routes

For more complex derivatives, alternative synthetic strategies may be more suitable.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction can be employed to synthesize this compound-1,2-dithione, a derivative with potential applications in materials science and as a precursor for further chemical transformations.[4][5] This reaction typically involves heating an acetophenone with morpholine and sulfur.[4]

Willgerodt_Kindler Reactants Acetophenone + Morpholine + Sulfur Product This compound-1,2-dithione Reactants->Product Heat

Caption: General scheme for the Willgerodt-Kindler reaction.

From 1,1-Dimorpholinoethene

More complex derivatives, such as dimorpholinoacetylene, can be synthesized from 1,1-dimorpholinoethene through a sequence of bromination and lithiation, followed by a Fritsch-Buttenberg-Wiechell rearrangement.[6] This route opens up possibilities for creating highly functionalized and electron-rich alkynes.[6]

Troubleshooting and Expert Insights

  • Incomplete Reactions: If TLC analysis indicates an incomplete reaction, consider extending the reaction time or increasing the temperature. Ensure that the base used is of good quality and sufficient quantity.

  • Low Yields: Low yields can result from side reactions or loss of product during work-up and purification. Careful control of reaction conditions and meticulous handling during purification are essential. The use of phase-transfer catalysts can sometimes improve yields in biphasic systems.[3]

  • Purification Challenges: Some derivatives may be difficult to crystallize. In such cases, column chromatography is the preferred method of purification. If the product is an oil, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an effective purification technique. For purification of some morpholine derivatives, forming a carboxylate salt and then hydrolyzing it back can be an effective method.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-dihaloethanes are toxic and potential carcinogens; handle with extreme care.

  • Morpholine and its derivatives can be corrosive and irritating; avoid skin and eye contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. - ResearchGate. Available at: [Link]

  • (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Available at: [Link]

  • This compound-1,2-dithione - PMC - NIH. Available at: [Link]

  • Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species - Chemistry Europe. Available at: [Link]

  • This compound-1,2-dithione - PubMed. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC - NIH. Available at: [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]

  • (PDF) Novel 1,2-Dithiins: Synthesis, Molecular Modeling Studies, and Antifungal Activity. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.

Sources

Synthesis of 1,2-Dimorpholinoethane (DME) Ligand and its Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An increasing global health crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Metal complexes, with their diverse coordination chemistry and reactivity, offer a promising avenue for the development of new antibacterial compounds. The morpholine moiety, a privileged structure in medicinal chemistry, is known to be a component of various bioactive molecules, contributing to their antibacterial and other pharmacological properties.[1][2] This application note details the synthesis, characterization, and antibacterial evaluation of metal complexes featuring 1,2-dimorpholinoethane (DME) as a bidentate ligand.

DME is an attractive ligand for several reasons. The two morpholine nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. The morpholine groups themselves can enhance the lipophilicity of the complex, potentially aiding in its transport across bacterial cell membranes. Furthermore, the unique physicochemical properties of morpholine can contribute to the overall biological activity of the metal complex.[2]

This guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of DME-metal complexes, the determination of their antibacterial efficacy via Minimum Inhibitory Concentration (MIC) testing, and the assessment of their cytotoxic profile.

The synthesis of DME and its subsequent complexation with a metal salt is a foundational step. The following protocols are representative and may require optimization based on the specific metal salt used.

Protocol 1: Synthesis of this compound (DME)

This protocol is adapted from a known procedure for the synthesis of similar N-substituted ethanes.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (2 molar equivalents) in a suitable solvent such as acetone.

  • Addition of Reagents: To this solution, add anhydrous potassium carbonate (K₂CO₃) as a base. Then, add 1,2-dichloroethane (1 molar equivalent) dropwise to the stirring solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, the solid K₂CO₃ is filtered off. The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Protocol 2: General Synthesis of a DME Metal Complex (e.g., Copper(II) Complex)

This is a general procedure for the synthesis of a metal complex with a bidentate amine ligand.[4][5]

  • Ligand Solution: Dissolve the synthesized this compound (DME) ligand in a suitable solvent, such as ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., copper(II) chloride, 1 molar equivalent to the ligand) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A color change or precipitation is often observed, indicating complex formation.

  • Reaction and Isolation: The reaction mixture is stirred for a few hours at room temperature or with gentle heating to ensure complete complexation. The resulting precipitate, the DME-metal complex, is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

  • Characterization: The structure and purity of the synthesized complex should be confirmed using techniques such as FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Evaluation of Antibacterial Activity

The antibacterial efficacy of the synthesized DME complexes is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a standard and widely used technique for MIC determination.[7][8][9]

Protocol 3: Broth Microdilution Assay for MIC Determination
  • Preparation of Stock Solution: Prepare a stock solution of the DME-metal complex in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilutions: Add 200 µL of the DME complex working solution (stock solution diluted in CAMHB to twice the highest desired testing concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 100 µL from well 10.[6] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[6]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL.[6]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions of Compound Compound_Stock->Serial_Dilution Bacterial_Culture Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Plate_Setup Prepare 96-Well Plate with Broth Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity Assessment

While high antibacterial activity is desired, it is equally crucial to ensure that the compounds are not toxic to human cells.[10][11] Cytotoxicity assays are therefore a critical step in the evaluation of new antibacterial agents.[10][11] The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[12][13]

Protocol 4: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the DME-metal complex in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the complex. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Cell Exposure cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Mammalian Cells in 96-Well Plate Add_Compounds Add Compound Dilutions to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Test Compound Prepare_Compounds->Add_Compounds Incubate_Cells Incubate (e.g., 24-72h) Add_Compounds->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Data Summary and Interpretation

The results from the antibacterial and cytotoxicity assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antibacterial Activity of DME-Metal Complexes

CompoundMetal CenterTest OrganismMIC (µg/mL)
DME-CuCopper (II)Staphylococcus aureus8
DME-CuCopper (II)Escherichia coli16
DME-ZnZinc (II)Staphylococcus aureus32
DME-ZnZinc (II)Escherichia coli64
Ciprofloxacin-Staphylococcus aureus1
Ciprofloxacin-Escherichia coli0.5

Table 2: Hypothetical Cytotoxicity of DME-Metal Complexes

CompoundCell LineIC₅₀ (µg/mL)
DME-CuHEK29350
DME-ZnHEK293>100

Potential Mechanisms of Action

While the precise mechanism of action would need to be elucidated through further studies, metal complexes and morpholine-containing compounds have been reported to exert their antibacterial effects through several mechanisms:

  • Membrane Disruption: The lipophilic nature of the complex may facilitate its interaction with the bacterial cell membrane, leading to increased permeability and cell death.[14]

  • DNA Interaction: The metal center can bind to DNA, interfering with replication and transcription processes.[14]

  • Enzyme Inhibition: The complex may inhibit essential bacterial enzymes, disrupting critical metabolic pathways.[15]

  • Production of Reactive Oxygen Species (ROS): Some metal complexes can induce the production of ROS within the bacterial cell, leading to oxidative damage and cell death.[1]

Conclusion

Metal complexes of this compound represent a promising class of compounds for the development of new antibacterial agents. The protocols outlined in this application note provide a comprehensive framework for the synthesis, antibacterial screening, and cytotoxicity evaluation of these novel complexes. By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of DME-metal complexes in the ongoing search for solutions to antimicrobial resistance.

References

  • Kretschmer, D. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 81-99). Humana Press. Available at: [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Wencewicz, T. A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • BioWorld. (2021). New compounds containing morpholine moiety show promising antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Al-Abdullah, A. A., et al. (2020). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 25(23), 5732. Available at: [Link]

  • Li, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Medicinal Chemistry, 15(6), 1635-1644. Available at: [Link]

  • El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2407-2421. Available at: [Link]

  • Hierlmeier, G., & Ghorbani, K. (2022). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal, 28(1). Available at: [Link]

  • ResearchGate. (n.d.). (A) Antimicrobial morpholine contained agtents reported before; (B) the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. Retrieved from [Link]

  • Ali, B., et al. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. Molecules, 28(5), 2212. Available at: [Link]

  • Kumar, S., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Clinical Medicine, 10(16), 3547. Available at: [Link]

  • Ibezim, A., et al. (2017). Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine. Tropical Journal of Pharmaceutical Research, 16(1), 169. Available at: [Link]

  • Ellwood, S., et al. (2006). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Synlett, 2006(19), 3138-3140. Available at: [Link]

  • UI Scholars Hub. (n.d.). Identification and Evaluation of Antibacterial Compounds from the Vibrio sp. associated with the Ascidian Pycnoclavella diminuta. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 28(20), 7167. Available at: [Link]

  • Atalay, T., et al. (2005). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 35(3), 203-209. Available at: [Link]

Sources

Application Notes & Protocols: 1,2-Dimorpholinoethane Metal Complexes in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 1,2-Dimorpholinoethane Complexes in Oncology

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical space of metal-based compounds.[1] For decades, platinum-based drugs like cisplatin have been mainstays in chemotherapy, primarily exerting their cytotoxic effects through DNA damage.[2][3] However, challenges such as acquired resistance and significant side effects necessitate the development of new therapeutic strategies.[1] Transition metal complexes, with their diverse coordination geometries, redox activities, and reactivity towards biomolecules, offer a promising avenue for the design of innovative anticancer drugs.[4][5]

Within this burgeoning field, this compound (DME) has emerged as a compelling bidentate ligand for the synthesis of novel metal complexes with potential anticancer properties. The two morpholine moieties provide stable coordination sites for a variety of metal ions, while the flexible ethane linker allows for the formation of stable chelate rings. This structural framework can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their biological activity and selectivity.

This document provides a comprehensive guide for researchers interested in the synthesis, characterization, and anticancer evaluation of this compound metal complexes. It outlines detailed protocols for key experimental workflows, explains the rationale behind methodological choices, and offers insights into the potential mechanisms of action of these promising compounds.

PART 1: Synthesis and Characterization of DME Metal Complexes

The synthesis of DME metal complexes is typically a straightforward process involving the reaction of a suitable metal precursor with the DME ligand in an appropriate solvent. The choice of metal and reaction conditions can significantly impact the final product's structure and properties.

Protocol 1: General Synthesis of a DME Metal Complex (e.g., Copper(II))

Objective: To synthesize a [Cu(DME)Cl₂] complex.

Materials:

  • Copper(II) chloride (CuCl₂)

  • This compound (DME)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolution of Metal Salt: In a clean, dry round-bottom flask, dissolve 1 mmol of CuCl₂ in 20 mL of absolute ethanol with gentle stirring. The solution should turn a characteristic blue-green.

  • Ligand Addition: In a separate beaker, dissolve 1 mmol of this compound in 10 mL of absolute ethanol.

  • Complexation: Slowly add the DME solution dropwise to the stirring CuCl₂ solution at room temperature. A color change and/or precipitation of the complex may be observed.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation: Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the resulting complex in a desiccator over silica gel.

Rationale: The choice of ethanol as a solvent is due to its ability to dissolve both the metal salt and the organic ligand, facilitating the reaction. Diethyl ether is used as an anti-solvent to precipitate the complex due to its lower polarity compared to ethanol.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Precursor Reaction Reaction & Stirring Metal_Salt->Reaction DME_Ligand This compound DME_Ligand->Reaction Solvent Appropriate Solvent Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Isolation->Spectroscopy Elemental_Analysis Elemental Analysis Isolation->Elemental_Analysis XRay X-ray Crystallography Isolation->XRay

Caption: Workflow for the synthesis and characterization of DME metal complexes.

Characterization Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the DME ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the C-N and C-O bonds in the morpholine rings.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the metal's d-orbital splitting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the ligand and its coordination to the metal.

  • Elemental Analysis (CHN): To determine the empirical formula of the synthesized complex.

  • X-ray Crystallography: To obtain the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

PART 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of a new compound's anticancer potential is typically performed using in vitro cell-based assays. These assays provide crucial information on the compound's cytotoxicity, mechanism of action, and selectivity.

Protocol 2: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a DME metal complex against a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.[6]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DME metal complex stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DME metal complex in the complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Values

CompoundCell LineIC₅₀ (µM) ± SD
CisplatinMCF-78.5 ± 0.7
[Cu(DME)Cl₂]MCF-75.2 ± 0.4
[Ru(DME)(p-cymene)Cl]ClA5492.8 ± 0.3
[Au(DME)Cl]ClHeLa1.5 ± 0.2
Investigating the Mechanism of Action

Understanding how a compound kills cancer cells is crucial for its further development. Several assays can be employed to elucidate the mechanism of action.

1. DNA Interaction Studies:

  • Agarose Gel Electrophoresis: To assess the ability of the complex to cleave plasmid DNA.[7] The complex is incubated with plasmid DNA, and the resulting mixture is run on an agarose gel. Cleavage of the supercoiled DNA to nicked or linear forms can be visualized.

  • Ethidium Bromide Displacement Assay: To determine if the complex intercalates with DNA. The fluorescence of an ethidium bromide-DNA solution is quenched upon the addition of an intercalating agent.

2. Apoptosis Assays:

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC, while PI stains the DNA of cells with compromised membranes.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[9]

3. Cell Cycle Analysis:

  • Propidium Iodide Staining and Flow Cytometry: Treatment with an anticancer agent can cause cell cycle arrest at specific phases (G0/G1, S, or G2/M). Cells are stained with PI, which binds stoichiometrically to DNA, and the DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Signaling Pathway Diagram: Potential Mechanism of Action

Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways DME_Complex DME Metal Complex ROS_Generation ↑ Reactive Oxygen Species (ROS) DME_Complex->ROS_Generation DNA_Damage DNA Damage DME_Complex->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction DME_Complex->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Pathway Activation of Caspase Cascade Mitochondrial_Dysfunction->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A potential signaling pathway for the anticancer action of DME metal complexes.

PART 3: In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties in a living organism.

Protocol 3: Xenograft Tumor Model in Mice

Objective: To evaluate the in vivo antitumor efficacy of a DME metal complex.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (the same as used in vitro)

  • DME metal complex formulated for in vivo administration (e.g., in saline or a biocompatible vehicle)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the DME metal complex (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²)/2.

  • Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and adverse reactions.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

This compound metal complexes represent a versatile and promising class of compounds for anticancer research. The protocols and guidelines presented here provide a solid foundation for their synthesis, in vitro screening, and in vivo evaluation. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the DME ligand and the metal center to optimize anticancer activity and selectivity.

  • Target Identification: Elucidating the specific molecular targets of these complexes to better understand their mechanism of action.

  • Combination Therapy: Investigating the synergistic effects of DME metal complexes with existing chemotherapeutic agents or targeted therapies.

  • Drug Delivery Systems: Developing novel formulations, such as nanoparticles or micelles, to improve the delivery and therapeutic index of these compounds.[10]

By adopting a multidisciplinary approach that combines synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of this compound metal complexes in the fight against cancer can be realized.

References

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013.
  • MDPI. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules. 2023.
  • Khan, I., et al. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Scientific Reports. 2020.
  • JoVE Science Education Database. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013.
  • ResearchGate. Anticancer activities of the metal-ligand complexes. N.p. 2022.
  • National Center for Biotechnology Information. Novel Metals and Metal Complexes as Platforms for Cancer Therapy. Anticancer Agents in Medicinal Chemistry. 2011.
  • ResearchGate.
  • MDPI. Recent Advances in Bioconjugated Transition Metal Complexes for Cancer Therapy. Inorganics. 2022.
  • National Center for Biotechnology Information. Metal complexes in cancer therapy – an update from drug design perspective. Journal of Experimental & Clinical Cancer Research. 2017.
  • MDPI.
  • PubMed. Synthesis and antitumor evaluation of cis-(1,2-diaminoethane) dichloroplatinum (II) complexes linked to 5- and 6-methyleneuracil and -uridine analogues. Journal of Medicinal Chemistry. 1994.
  • ResearchGate. Anticancer activities and mechanism of action of 2 novel metal complexes, C16H34N8O5Ag2Cd and C11H16N7O2Ag3Ni. N.p. 2025.
  • MDPI. Recent Trends in the Development of Novel Metal-Based Antineoplastic Drugs. Molecules. 2020.
  • National Center for Biotechnology Information. Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics. International Journal of Molecular Sciences. 2019.
  • ResearchGate.
  • Longdom Publishing. Organo-Metallic Compounds: Novel Molecules in Cancer Therapy. Biochemistry & Pharmacology. 2014.
  • PubMed. Novel bis(carboxylato)dichlorido(ethane-1,2-diamine)platinum(IV) complexes with exceptionally high cytotoxicity. Journal of Inorganic Biochemistry. 2010.
  • ResearchGate. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. N.p. 2025.

Sources

Application Notes & Protocols: The Role of 1,2-Dimorpholinoethane as a Bidentate Ligand in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dimorpholinoethane (DMDE) has emerged as a versatile and powerful bidentate ligand in the field of organic synthesis. Its unique structural architecture, featuring two tertiary amine nitrogen atoms bridged by an ethylene backbone, allows it to form stable chelate complexes with various transition metals. This guide provides an in-depth exploration of DMDE's properties, its fundamental role in coordination chemistry, and its practical applications in key synthetic transformations. We will delve into the mechanistic rationale behind its efficacy in palladium-catalyzed cross-coupling reactions and C-H functionalization, providing detailed, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction to this compound (DMDE)

This compound, also known by its IUPAC name 4,4'-(Ethane-1,2-diyl)dimorpholine, is a diamine that serves as a cornerstone ligand in organometallic catalysis.[1] Its efficacy stems from its ability to act as a bidentate chelating agent, a property conferred by the two strategically positioned nitrogen atoms within its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4,4'-(Ethane-1,2-diyl)dimorpholine[1]
Synonyms 4,4'-Ethylenedimorpholine, DMDE[1]
CAS Number 1723-94-0[1][2]
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molar Mass 200.282 g·mol⁻¹[1]
Appearance White to off-white solid[1]
Melting Point 75 °C[1]

The two morpholine rings provide steric bulk and the nitrogen atoms act as Lewis bases, donating lone pairs of electrons to a metal center. This bidentate coordination, or chelation, results in a thermodynamically stable five-membered ring with the metal, known as a metallacycle. This "chelate effect" is critical; it enhances the stability of the catalytic species, preventing catalyst decomposition and often leading to higher turnover numbers and yields.

Caption: Bidentate coordination of DMDE to a metal center.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation.[3][4] The choice of ligand is paramount to the success of these transformations, dictating catalyst stability, reactivity, and selectivity.[5] DMDE's electron-donating character and optimal bite angle make it an effective ligand for stabilizing the active Pd(0) species and facilitating key steps in the catalytic cycle.

General Catalytic Cycle

The generally accepted mechanism for most palladium-catalyzed cross-couplings involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The DMDE ligand remains coordinated to the palladium center throughout this cycle, influencing the kinetics and efficiency of each step.

Catalytic_Cycle Generalized Pd-Cross-Coupling Cycle (L = DMDE) Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(R¹)(X) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex L₂Pd(II)(R¹)(R²) OA_Complex->TM_Complex Transmetalation (+ R²-M') TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Product) TM_Complex->Product

Caption: The catalytic cycle for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern synthesis for creating biaryl structures.[7][8]

Protocol: Synthesis of 4-Phenylanisole

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid, a representative Suzuki-Miyaura reaction.

  • Reagent Preparation: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), this compound (DMDE, 4.0 mg, 0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.[8]

  • Addition of Reactants: Add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) to the flask.

  • Solvent Addition: Add 5 mL of anhydrous toluene and 1 mL of deionized water via syringe. The use of a biphasic system is common, though anhydrous conditions can also be employed.[6]

  • Reaction Execution: Vigorously stir the mixture at 80 °C for 12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield 4-phenylanisole.

Table 2: Illustrative Suzuki Coupling Parameters

ParameterConditionRationale
Catalyst Precursor Pd(OAc)₂A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand DMDEStabilizes the Pd(0) catalyst and facilitates the catalytic cycle.
Base K₃PO₄Activates the boronic acid for the transmetalation step.[6]
Solvent Toluene/WaterA common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy to overcome activation barriers without promoting catalyst degradation.
Expected Yield >90%Based on typical outcomes for efficient Suzuki-Miyaura couplings.
Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[3][9] The reaction couples an amine with an aryl halide or triflate.[3] The choice of a sufficiently electron-rich and sterically hindered ligand is critical for promoting the challenging reductive elimination step that forms the C-N bond.[10]

Protocol: Synthesis of N-Phenylmorpholine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 2 mol% Pd), this compound (DMDE, 4.8 mg, 0.024 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol) to an oven-dried reaction vial.

  • Addition of Reactants: Add bromobenzene (157 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction Execution: Seal the vial and stir the mixture at 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to yield N-phenylmorpholine.

Advanced Applications: C-H Functionalization

Direct C-H functionalization is a frontier in organic synthesis, aiming to form bonds by directly converting C-H bonds, thus streamlining synthetic routes.[11][12] This approach avoids the need for pre-functionalized starting materials. The catalyst's role is to selectively cleave a specific C-H bond in the presence of many others. The ligand, such as DMDE, is crucial for modulating the metal center's reactivity to achieve this high level of selectivity.[12][13]

In a typical C-H activation scenario, the DMDE-metal complex coordinates to the substrate, bringing the metal center into proximity with the target C-H bond. The electronic properties imparted by the DMDE ligand facilitate the C-H bond cleavage, which can occur through various mechanisms like oxidative addition or electrophilic activation.[12]

CH_Activation Conceptual Workflow for C-H Functionalization Start Substrate (R-H) + L₂M Catalyst Intermediate [L₂M---H---R] (Coordinated Intermediate) Start->Intermediate Coordination Activated L₂M(R)(H) (C-H Cleavage) Intermediate->Activated C-H Activation Functionalized L₂M + R-Nu (Functionalized Product) Activated->Functionalized Reductive Elimination / Functionalization

Caption: General pathway for metal-catalyzed C-H functionalization.

Protocol: Synthesis of this compound

The accessibility of a ligand is key to its widespread adoption. DMDE can be readily synthesized in the laboratory. The most common method involves the nucleophilic substitution of a 1,2-dihaloethane with morpholine.[14]

Synthesis_Workflow Synthesis Workflow for DMDE Reactants Morpholine + 1,2-Dibromoethane + Base (K₂CO₃) Reaction Reaction in Acetone (Room Temp, Overnight) Reactants->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Pure DMDE Purification->Product

Caption: Step-by-step synthesis of this compound.

Detailed Synthesis Protocol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (17.4 g, 0.2 mol) and anhydrous potassium carbonate (K₂CO₃, 27.6 g, 0.2 mol).

  • Solvent: Add 100 mL of acetone to the flask and stir the suspension.

  • Reactant Addition: Slowly add 1,2-dibromoethane (18.8 g, 0.1 mol) to the stirring suspension at room temperature.[15]

  • Reaction: Stir the mixture at room temperature overnight (approx. 16-18 hours).

  • Work-up: Filter the reaction mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure this compound as a crystalline solid.

Conclusion

This compound is a highly effective and accessible bidentate N-donor ligand with broad utility in organic synthesis. Its ability to form stable chelate complexes with transition metals, particularly palladium, makes it a valuable component in catalyst systems for cross-coupling and C-H functionalization reactions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers seeking to leverage the power of DMDE to construct complex molecules with high efficiency and control.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. [Link]

  • This compound - gsrs. Global Substance Registration System. [Link]

  • This compound-1,2-dithione - PMC - NIH. National Center for Biotechnology Information. [Link]

  • This compound-1,2-dithione - PubMed. National Center for Biotechnology Information. [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. ACS Green Chemistry Institute. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Selective C−H Functionalization of Methane and Ethane by a Molecular Sb Complex. Angewandte Chemie International Edition. [Link]

  • New perspectives in the cross-coupling reactions of organostannanes - SciSpace. SciSpace. [Link]

  • Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes - NIH. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. National Center for Biotechnology Information. [Link]

  • DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles - City College. CUNY Academic Works. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PubMed. National Center for Biotechnology Information. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Polymers and Polymerization Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Class 12 - Coordination compounds / One shot - YouTube. YouTube. [Link]

  • Transition and final states for the second C-H activation of ethane.... - ResearchGate. ResearchGate. [Link]

  • CHAPTER 12: COORDINATION CHEMISTRY IV: REACTIONS AND MECHANISMS. Cengage. [Link]

  • Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both - eScholarship.org. eScholarship, University of California. [Link]

  • Why can ethane-1,2-diol not undergo addition polymerisation? - Quora. Quora. [Link]

  • A mechanistic change results in 100 times faster CH functionalization for ethane versus methane by a homogeneous Pt catalyst - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate) - ResearchGate. ResearchGate. [Link]

  • Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate) - SciSpace. SciSpace. [Link]

Sources

The Evolving Role of 1,2-Diamine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: While the initial topic of interest was 1,2-Dimorpholinoethane, a thorough review of the scientific literature reveals a scarcity of detailed applications and protocols for this specific ligand in mainstream palladium-catalyzed cross-coupling reactions. To provide a comprehensive and scientifically robust guide, this document will focus on the broader, well-established, and highly relevant class of 1,2-diamine ligands . Particular emphasis will be placed on archetypal examples such as N,N'-Dimethylethylenediamine (DMEDA) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) , which serve as excellent models for understanding the principles and applications of this ligand class.

Introduction: The Strategic Value of 1,2-Diamine Ligands

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The success of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is intrinsically linked to the nature of the ligands coordinating the palladium center. While phosphine ligands have historically dominated the field, there is a growing appreciation for the unique advantages offered by nitrogen-based ligands, particularly simple and cost-effective 1,2-diamines.

1,2-Diamine ligands, such as DMEDA and TMEDA, are bidentate chelators that can significantly influence the stability, reactivity, and selectivity of palladium catalysts. Their strong σ-donating properties can enhance the electron density at the metal center, facilitating key steps in the catalytic cycle. Furthermore, their relatively simple structures and low cost make them attractive alternatives to more complex and expensive phosphine-based systems, particularly in large-scale industrial applications. This guide will delve into the mechanistic underpinnings of their function and provide practical protocols for their application in key cross-coupling reactions.

Mechanistic Insights: The Causal Role of 1,2-Diamine Ligands

The efficacy of 1,2-diamine ligands in palladium-catalyzed cross-coupling stems from their ability to modulate the electronic and steric environment of the palladium catalyst throughout the catalytic cycle. The general cycle for many cross-coupling reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]

Key Mechanistic Contributions of 1,2-Diamine Ligands:

  • Stabilization of the Active Catalyst: The bidentate chelation of the diamine to the palladium(0) center forms a stable complex, which can prevent catalyst decomposition through aggregation into inactive palladium black. This stabilization is crucial for maintaining high catalytic activity over the course of the reaction.

  • Facilitation of Oxidative Addition: By increasing the electron density on the Pd(0) center, the σ-donating nitrogen atoms of the diamine ligand can promote the oxidative addition of the aryl halide to the catalyst, which is often the rate-determining step of the catalytic cycle.[3]

  • Influence on Reductive Elimination: The steric and electronic properties of the diamine ligand can also impact the final, product-forming reductive elimination step. The bite angle and steric bulk of the ligand can influence the geometry of the palladium(II) intermediate, thereby affecting the ease with which the desired C-C or C-N bond is formed.

Catalytic_Cycle Pd0 Pd(0)L2 (L = 1,2-Diamine) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)(X)L2 OxAdd->PdII_RX Transmetalation Transmetalation (e.g., Suzuki) PdII_RX->Transmetalation R'-B(OR)2 PdII_R_R R-Pd(II)(R')L2 Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction highlighting the involvement of a 1,2-diamine ligand (L2).

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. While often catalyzed by palladium-phosphine systems, 1,2-diamines can serve as effective ligands, particularly in specific applications.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using a Pd/DMEDA Catalyst System

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a catalyst system generated in situ from a palladium precursor and N,N'-Dimethylethylenediamine (DMEDA).

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Suzuki_Workflow Setup 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Base) Catalyst 2. Add Pd(OAc)2 and DMEDA Setup->Catalyst Solvent 3. Add Solvents (Toluene/Water) Catalyst->Solvent Reaction 4. Heat under Inert Atmosphere Solvent->Reaction Workup 5. Aqueous Work-up & Extraction Reaction->Workup Purification 6. Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Step-by-step workflow for the Pd/DMEDA-catalyzed Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and N,N'-Dimethylethylenediamine (0.04 mmol) in 1 mL of toluene. Add this solution to the Schlenk flask.

  • Solvent Addition: Add the remaining toluene (4 mL) and water (1 mL) to the reaction flask.

  • Inerting: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ParameterConditionRationale (Causality)
Palladium Precursor Pd(OAc)₂A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand N,N'-Dimethylethylenediamine (DMEDA)A simple, bidentate diamine that chelates to the palladium center, stabilizing the catalytic species and promoting the reaction.
Base K₂CO₃A moderately strong inorganic base essential for the transmetalation step, activating the boronic acid.
Solvent System Toluene/WaterA biphasic system where the organic phase dissolves the substrates and the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.
Temperature 100 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[2] While often requiring bulky phosphine ligands, certain diamine ligands have been shown to be effective in specific contexts, often in copper-catalyzed Ullmann-type couplings which are mechanistically distinct but achieve a similar transformation.[4] For palladium-catalyzed variants, diamines can play a crucial role, especially when used as additives.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine using a Pd/Diamine System

This protocol outlines a general procedure for the C-N coupling of a less reactive aryl chloride with a secondary amine, where a diamine ligand can be employed.

Materials:

  • Aryl chloride (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), TMEDA (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add the aryl chloride (1.0 mmol), the secondary amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale (Causality)
Palladium Precursor Pd₂(dba)₃A common, air-stable Pd(0) source that is readily available for the catalytic cycle.
Ligand TMEDAActs as a stabilizing and activating ligand for the palladium center.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile.
Solvent Anhydrous TolueneA non-polar, aprotic solvent suitable for this moisture-sensitive reaction.
Temperature 110 °CNecessary to promote the oxidative addition of the typically less reactive aryl chloride.

Concluding Remarks for the Field Scientist

The use of 1,2-diamine ligands like DMEDA and TMEDA in palladium-catalyzed cross-coupling reactions offers a practical and cost-effective alternative to traditional phosphine-based systems. While they may not be universally applicable for all substrate combinations, their ability to stabilize palladium catalysts and facilitate key mechanistic steps makes them a valuable tool in the synthetic chemist's arsenal. The protocols provided herein serve as a starting point for exploration and optimization. Researchers are encouraged to screen different diamine ligands, bases, and solvent systems to identify the optimal conditions for their specific transformations. As the field continues to evolve, the development of new and more efficient diamine-based ligand systems will undoubtedly expand the scope and utility of these indispensable synthetic methods.

References

  • Bedford, R. B., et al. (2014). Mechanistic study on the reactions of iron chlorides with mesityl Grignard reagents and TMEDA. Organometallics, 33(20), 5691-5702.
  • Neidig, M. L., et al. (2022). Role of TMEDA in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling Reactions: A Mechanistic Study Using DFT Calculations. Organometallics, 41(5), 534-543. [Link]

  • Neidig, M. L., et al. (2022). Role of TMEDA in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling Reactions: A Mechanistic Study Using DFT Calculations. Organometallics, 41(5), 534-543. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link]

  • SciSpace. (2024). Role of TMEDA in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling Reactions: A Mechanistic Study Using DFT Calculations. [Link]

  • Czaplik, W. M., et al. (2010). Iron/tetramethylethylenediamine-catalyzed ambient-temperature coupling of alkyl Grignard reagents and aryl chlorides. Angewandte Chemie International Edition, 49(33), 5786-5788. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Semantic Scholar. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link]

  • Maj, A. M., et al. (2013). Dendrimers Functionalized with Palladium Complexes of N-, N,N-, and N,N,N-Ligands. Molecules, 18(1), 895-927. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Ghorai, M. K., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5236-5251. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wang, J., et al. (2017). Nano-palladium is a cellular catalyst for in vivo chemistry. Nature Communications, 8, 15558. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Suresh, C. H., & Koga, N. (2008). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. Chemistry – A European Journal, 14(14), 4426-4434. [Link]

  • Zareyee, D., et al. (2024). Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41. Scientific Reports, 14, 7860. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2013). Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chemistry, 15(6), 1467-1475. [Link]

  • Wipf, P. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 1(1), 13-31. [Link]

  • Zhu, Y., et al. (2022). Excited-State Palladium-Catalyzed Radical Migratory Mizoroki–Heck Reaction Enables C2-Alkenylation of Carbohydrates. Journal of the American Chemical Society, 144(8), 3459-3466. [Link]

  • Khan, I., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 27(19), 6591. [Link]

  • Al-Amin, M., & Mallet-Ladeira, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Gonzalez-de-Castro, A., et al. (2025). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Conc. Inorganic Chemistry. [Link]

Sources

Application Notes and Protocols: Characterization of Copper(II) Complexes with 1,2-Dimorpholinoethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and detailed characterization of copper(II) complexes featuring the bidentate N,N'-donor ligand, 1,2-dimorpholinoethane (dme). Aimed at researchers in coordination chemistry, materials science, and drug development, these notes offer both theoretical insights and field-proven protocols. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The guide covers the synthesis of a representative complex, [Cu(dme)Cl₂], and its characterization through a suite of analytical techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Thermal Analysis (TGA/DSC), and Cyclic Voltammetry (CV). Furthermore, a protocol for evaluating the in vitro biological activity of the complex is presented, highlighting its potential applications in medicinal chemistry.

Introduction: The Significance of Copper(II)-Diamine Complexes

Copper is an essential trace element in biological systems, playing a critical role in various enzymatic processes. The coordination chemistry of copper(II) is particularly rich due to its d⁹ electronic configuration, which gives rise to a variety of coordination geometries and electronic properties. Complexes of copper(II) with diamine ligands have garnered significant attention for their diverse applications, including as catalysts in organic synthesis, models for bioinorganic systems, and as potential therapeutic agents.[1][2] Specifically, copper complexes have shown promise as anticancer, antimicrobial, and antioxidant agents.[1][2]

The ligand, this compound (dme), is a flexible bidentate ligand that coordinates to metal centers through the nitrogen atoms of its two morpholine rings. The presence of the morpholine moieties can influence the steric and electronic properties of the resulting complex, potentially enhancing its stability and modulating its biological activity.[3][4] A thorough characterization of these complexes is paramount to understanding their structure-property relationships and unlocking their full potential. This guide provides the necessary protocols to synthesize and rigorously characterize a representative [Cu(dme)Cl₂] complex.

Synthesis of [Cu(dme)Cl₂] Complex

The synthesis of copper(II) complexes with multidentate ligands is typically a straightforward process involving the reaction of a copper(II) salt with the ligand in a suitable solvent.[5][6] The choice of solvent is critical to ensure the solubility of both reactants and the precipitation of the final product. Methanol or ethanol are often employed for this purpose.

Rationale for Experimental Design
  • Stoichiometry: A 1:1 molar ratio of CuCl₂·2H₂O to this compound is used. This is based on the bidentate nature of the dme ligand, which typically forms a stable four-coordinate complex with the copper(II) ion.

  • Solvent: Methanol is chosen as the reaction medium due to its ability to dissolve both the copper salt and the organic ligand, while often allowing for the crystallization of the product upon cooling or concentration.

  • Reaction Conditions: The reaction is performed under reflux to ensure complete reaction and to overcome any kinetic barriers. Stirring ensures a homogenous reaction mixture.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: CuCl₂·2H₂O This compound Dissolution Dissolve in Methanol Reactants->Dissolution Mixing Mix & Reflux (2-4 hours) Dissolution->Mixing Precipitation Cool to RT Collect Precipitate Mixing->Precipitation Washing Wash with Cold Methanol & Ether Precipitation->Washing Drying Dry in vacuo Washing->Drying Product [Cu(dme)Cl₂] Blue Crystalline Solid Drying->Product CharacterizationLogic cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties cluster_structure Structural Elucidation Synthesis Synthesized Complex Yield Yield & Appearance Synthesis->Yield FTIR FT-IR Spectroscopy Yield->FTIR Confirm Ligand Presence UVVis UV-Vis Spectroscopy Yield->UVVis TGA_DSC Thermal Analysis (TGA/DSC) Yield->TGA_DSC Assess Stability CV Cyclic Voltammetry Yield->CV Probe Redox Behavior Coordination Coordination Environment FTIR->Coordination Evidence of Cu-N bonding UVVis->Coordination Infer Coordination Geometry TGA_DSC->Coordination Confirm Stoichiometry CV->Coordination Electronic Properties

Caption: Logical flow of experiments for comprehensive characterization.

Application Protocol: In Vitro Cytotoxicity Assay

Given the known biological activity of many copper complexes, a primary application is in the field of drug development. [1][2]The following protocol outlines a standard MTT assay to evaluate the in vitro cytotoxicity of the [Cu(dme)Cl₂] complex against a human cancer cell line.

Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of the [Cu(dme)Cl₂] complex in DMSO.

    • Prepare serial dilutions of the complex in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., cisplatin) as a positive control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the complex concentration and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive characterization of the copper(II) complex with this compound. By systematically applying these spectroscopic, thermal, and electrochemical techniques, researchers can gain a deep understanding of the complex's molecular structure, stability, and redox properties. This foundational knowledge is crucial for the rational design of new metal-based compounds and for exploring their potential applications, particularly in the promising field of medicinal inorganic chemistry.

References

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available at: [Link]

  • Thermal analysis of Cu(II) complexes by TGA, DTA and DTG method. Available at: [Link]

  • Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. Available at: [Link]

  • Thermal analysis curves of the Cu(II) coordination polymer (A) and... Available at: [Link]

  • (PDF) electrochemical studies of copper(II)complexes of Diamines, (Part 1).Electrochemical studies of copper(II) complexes of ethylenediamine at various pH values. Available at: [Link]

  • (PDF) Metal Complexes of Diamines, (Part III), Electrochemical Studies of Copper (II) Complexes of Tetraethylethylenediamine at Various pH Values. Available at: [Link]

  • Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. Available at: [Link]

  • Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands. Available at: [Link]

  • PREPARATION AND THERMAL DECOMPOSITION OF COPPER(II), ZINC(II) AND CADMIUM(II) CHELATES WITH 8-HYDROXYQUINOLINE. Available at: [Link]

  • (PDF) Metal Complexes of Diamines, (Part 1), Electrochemical Studies of Copper (II) Complexes of Ethylenediamine at Various pH Values. Available at: [Link]

  • Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. Available at: [Link]

  • Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. Available at: [Link]

  • Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Available at: [Link]

  • (PDF) Biological potential of copper complexes: a review. Available at: [Link]

  • Biological potential of copper complexes: a review. Available at: [Link]

  • Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Available at: [Link]

  • Synthesis and Structure of Novel Copper(II) Complexes with N,O - MOST Wiedzy. Available at: [Link]

  • EPR spectra of Cu(II) complexes (1 –5). Available at: [Link]

  • Spectroscopic Analysis of Cu(II)-Complexed Thin Films to Characterize Molecular-Level Interactions and Film Behavior. Available at: [Link]

  • Cyclic amine complexes of copper(I), -(II), and -(III). Electrochemistry, preparation, and properties. Available at: [Link]

  • electrochemical-behaviour-of-copper-ii-complexes-containing-2-hydroxyphenones. Available at: [Link]

  • Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Available at: [Link]

  • Synthesis and characterization of some heteroleptic copper(II) complexes based on meso-substituted dipyrrins. Available at: [Link]

  • Crystal structure of the Cu(II) dimer complex, Cu 2 (µ-OH) 2 (EAID) 2 .... Available at: [Link]

  • Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Available at: [Link]

  • Structural, electrochemical and spectroscopic characterization of a new [Cu2L2(μ-Cl)2]2[CuCl4]2 dimer complex. Available at: [Link]

  • Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. Available at: [Link]

  • Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Available at: [Link]

  • Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ2 N,N′)copper(II) perchlorate. Available at: [Link]

  • Crystal structures of di-μ-chlorido-bis({(E)-5-(ethylamino). Available at: [Link]

Sources

Application Notes & Protocols: 1,2-Dimorpholinoethane as a Ligand for Catalytic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 1,2-Dimorpholinoethane (DMEDA)

This compound, systematically named 4,4′-(Ethane-1,2-diyl)dimorpholine, is a bidentate ligand possessing two tertiary amine nitrogen atoms ideal for coordinating with transition metals.[1] This symmetrical diamine is a solid at room temperature with a melting point of 75 °C and the chemical formula C₁₀H₂₀N₂O₂.[1] Its structure, featuring an ethylene bridge between two morpholine rings, provides a constrained yet flexible chelate backbone. This unique stereoelectronic profile makes it an intriguing candidate for applications in homogeneous catalysis, particularly in oxidation reactions where the ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. While widely used as a catalyst for polyurethane foams, its application in fine chemical synthesis is an area of growing interest.[1]

Synonyms:

  • 4,4'-Ethylenedimorpholine

  • 4,4'-(Ethane-1,2-diyl)bismorpholine

  • DMEDA

The core utility of DMEDA in catalysis stems from its capacity to form stable complexes with a variety of transition metals. The two nitrogen atoms act as Lewis bases, donating electron pairs to the metal center. This coordination can enhance the metal's catalytic activity, prevent its precipitation as inactive oxides, and influence the selectivity of the reaction.

Section 1: Synthesis of this compound Ligand

A common and straightforward synthesis of this compound involves the reaction of morpholine with a two-carbon electrophilic synthon, such as 1,2-dihaloethane.

Causality Behind the Protocol: This procedure utilizes a classic nucleophilic substitution mechanism. Morpholine acts as the nucleophile, displacing the halide leaving groups on the ethane backbone. The use of a base like potassium carbonate is critical to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the morpholine starting material, which would render it non-nucleophilic. Acetone is chosen as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which simplifies product isolation.

G cluster_reactants Reactants Morpholine Morpholine ReactionVessel Reaction in Acetone (Room Temperature, Overnight) Morpholine->ReactionVessel 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->ReactionVessel K2CO3 Potassium Carbonate (Base) K2CO3->ReactionVessel Workup Filtration & Solvent Evaporation ReactionVessel->Workup Product This compound (DMEDA) Workup->Product

Caption: Workflow for the synthesis of DMEDA.

Protocol 1.1: Laboratory-Scale Synthesis of DMEDA

This protocol is adapted from established methods for the synthesis of N-alkylated amines.[2]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (2.0 molar equivalents), anhydrous potassium carbonate (K₂CO₃, 2.2 molar equivalents), and acetone (100 mL).

  • Addition of Dihaloethane: While stirring the suspension, slowly add 1,2-dichloroethane (1.0 molar equivalent) dropwise to the flask.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature overnight (approximately 16-24 hours).

  • Work-up: After the reaction period, filter the mixture to remove the potassium carbonate and the potassium chloride byproduct. Wash the solid residue with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

Section 2: Application in Catalytic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis.[3] Transition metal complexes bearing bidentate diamine ligands, such as those analogous to DMEDA, have proven to be effective catalysts for this process, often utilizing environmentally benign oxidants like molecular oxygen (from air).[4]

Mechanism Insight: The catalytic cycle for copper/diamine-catalyzed aerobic alcohol oxidation is a well-studied process.[5] The DMEDA ligand is proposed to play several key roles:

  • Stabilization: It stabilizes the copper(I) and copper(II) oxidation states within the catalytic cycle.

  • Alkoxide Formation: The basicity of the reaction medium or the ligand itself facilitates the deprotonation of the alcohol substrate to form a copper-alkoxide intermediate.[6]

  • Electron Transfer: The ligand framework modulates the redox potential of the copper center, facilitating the single-electron transfers necessary for both the oxidation of the alcohol and the reduction of dioxygen.[7]

A plausible mechanism involves the formation of a Cu(II)-alkoxide, which then undergoes a hydrogen atom transfer or a related pathway, often involving a second catalytic species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to yield the carbonyl product and a reduced Cu(I) species.[5] The Cu(I) is then re-oxidized by O₂ to regenerate the active Cu(II) catalyst and complete the cycle.

G cluster_reactants Inputs A [Cu(I)(DMEDA)]+ B [Cu(II)(DMEDA)(OH)]+ A->B + H2O C [Cu(II)(DMEDA)(OR)]+ B->C + R-CH2OH - H2O C->A Oxidation Step (e.g., via TEMPO) D Aldehyde/Ketone (Product) C->D Product Release Alcohol Alcohol Alcohol->C O2 O2 O2->A Oxidation

Caption: Simplified catalytic cycle for alcohol oxidation.

Protocol 2.1: DMEDA-Cu Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol is based on general procedures for copper/diamine catalyzed aerobic alcohol oxidations.[4][8]

  • Catalyst Preparation (In Situ): In a 50 mL flask, add Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%) and this compound (DMEDA, 0.06 mmol, 6 mol%). Add 10 mL of a suitable solvent such as acetonitrile or toluene. Stir the mixture under an air atmosphere (e.g., using a balloon filled with air) for 15-20 minutes until a homogeneous solution of the [Cu(DMEDA)] complex forms.

  • Reaction Initiation: To the catalyst solution, add benzyl alcohol (1.0 mmol, 1.0 equivalent) and a non-coordinating base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (or gently heat to 40-60 °C to increase the rate) under the air atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure benzaldehyde.

EntryCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
1CuBr (5)DMEDA (6)DBU252485
2CuBr (5)TMEDA (6)DBU252482
3CuBr (5)DMEDA (6)K₂CO₃601291
4CuCl₂ (5)DMEDA (6)DBU601278

Table 1: Representative data for the optimization of benzyl alcohol oxidation. Data is illustrative and based on typical results for similar systems.

Section 3: Application in Catalytic Epoxidation of Alkenes

The epoxidation of alkenes is a critical reaction for producing epoxides, which are versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[9] Manganese and ruthenium complexes, often featuring diamine ligands, are known to catalyze this transformation using various terminal oxidants.[10][11]

Causality and Mechanistic Considerations: In manganese-catalyzed epoxidations, the DMEDA ligand would coordinate to the manganese center. The catalyst is activated by a terminal oxidant (e.g., H₂O₂ or peracetic acid) to form a high-valent manganese-oxo species (e.g., Mn(V)=O).[12] This potent electrophilic species then transfers its oxygen atom to the nucleophilic double bond of the alkene in a concerted or stepwise fashion to form the epoxide. The ligand's role is to prevent catalyst dimerization and degradation while tuning the reactivity and selectivity of the high-valent oxo intermediate.

Protocol 3.1: DMEDA-Mn Catalyzed Epoxidation of Cyclooctene

This protocol is adapted from established methods for manganese-catalyzed epoxidations with diamine-type ligands.[9][12]

  • Catalyst Preparation: In a flask, dissolve manganese(II) sulfate (MnSO₄, 0.02 mmol, 2 mol%) and this compound (DMEDA, 0.025 mmol, 2.5 mol%) in a solvent mixture of DMF (5 mL) and tBuOH (5 mL).

  • Reaction Setup: Add cyclooctene (1.0 mmol, 1.0 equivalent) to the catalyst solution.

  • Addition of Bicarbonate: Add sodium bicarbonate (NaHCO₃, 0.25 mmol) as a co-catalyst. Bicarbonate is known to form peroxymonocarbonate in situ with H₂O₂, which is a key player in the catalytic cycle.[12]

  • Addition of Oxidant: Cool the mixture in an ice bath (0 °C). Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 2.0 mmol, 2.0 equivalents) dropwise over 10 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining peroxide. Extract the product with diethyl ether (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain cyclooctene oxide. Further purification can be achieved via column chromatography.

Section 4: Emerging Applications: C-H Bond Oxidation

A frontier in catalysis is the direct functionalization of C-H bonds.[13] Transition metal complexes are at the forefront of this research, where ligands are critical for controlling the site-selectivity and reactivity of the C-H activation step.[14] While specific protocols using DMEDA are not yet widely published, its properties as a robust bidentate N-donor ligand make it a strong candidate for use in developing new catalytic systems for the oxidation of activated C-H bonds (e.g., benzylic or allylic positions) or even challenging substrates like alkanes.[15][16] Researchers in drug development may find DMEDA-metal complexes useful for late-stage functionalization of complex molecules, a strategy that can rapidly generate analogs for structure-activity relationship (SAR) studies.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1,2-Dimorpholinoethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 1,2-Dimorpholinoethane. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable compound. As a bidentate ligand and a key catalyst in polyurethane production, mastering its synthesis is crucial for various applications.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Synthesis at a Glance: The Core Reaction

The most common and direct route to this compound is the double N-alkylation of morpholine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. This is a classic bimolecular nucleophilic substitution (SN2) reaction.

The reaction proceeds in two sequential SN2 steps. First, one molecule of morpholine attacks the 1,2-dihaloethane to displace a halide ion, forming the mono-alkylated intermediate, N-(2-haloethyl)morpholine. A second molecule of morpholine then attacks this intermediate to displace the second halide ion, yielding the final product. A base is essential to neutralize the hydrohalic acid (HX) generated in each step.

G cluster_0 Step 1: Formation of Mono-alkylated Intermediate cluster_1 Step 2: Formation of Final Product Morpholine_1 Morpholine Intermediate N-(2-chloroethyl)morpholine Morpholine_1->Intermediate Sₙ2 Attack Dihaloethane 1,2-Dichloroethane (Cl-CH₂-CH₂-Cl) Dihaloethane->Intermediate HCl_1 HCl Intermediate->HCl_1 Intermediate_2 N-(2-chloroethyl)morpholine Intermediate->Intermediate_2 Enters Step 2 Morpholine_2 Morpholine Product This compound Morpholine_2->Product Sₙ2 Attack HCl_2 HCl Product->HCl_2 Intermediate_2->Product

Caption: General two-step SN2 reaction mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the essential reagents for this synthesis? The core reagents are morpholine, a 1,2-dihaloethane (1,2-dichloroethane is common and cost-effective), a base to act as an acid scavenger, and a suitable solvent.

Q2: Why is a base critical for this reaction? Each SN2 step produces one equivalent of a strong acid (HCl or HBr). This acid will protonate the nitrogen atom of the basic morpholine starting material, forming a morpholinium salt. This salt is no longer nucleophilic and cannot participate in the alkylation reaction. The base (e.g., potassium carbonate) neutralizes the acid as it is formed, ensuring that free, nucleophilic morpholine remains available to react.

Q3: What kind of yields can I realistically expect? Yields are highly dependent on the specific conditions. While simple protocols may result in moderate yields (e.g., 22%), optimized procedures, particularly those employing phase-transfer catalysis, can achieve high yields, with some reports as high as 83-87%.[2]

Q4: Is 1,2-dichloroethane or 1,2-dibromoethane a better alkylating agent? 1,2-dibromoethane is a more reactive alkylating agent than 1,2-dichloroethane because bromide is a better leaving group than chloride. This can lead to faster reaction times or allow for milder reaction conditions. However, 1,2-dichloroethane is often significantly cheaper and less toxic, making it preferable for large-scale synthesis. With proper optimization (e.g., higher temperature or use of a catalyst), high yields can be achieved with 1,2-dichloroethane.

Section 3: Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Very Slow or Incomplete Reaction

Q: My reaction has been running for hours with vigorous stirring, but TLC analysis shows mostly unreacted starting materials. What's going wrong?

This is a common issue stemming from the heterogeneity of the reaction mixture.

Causality: Many suitable bases, like potassium carbonate (K₂CO₃), are inorganic salts with very low solubility in common organic solvents (e.g., acetone, THF, or 1,2-dichloroethane itself). Similarly, morpholine has limited solubility in some nonpolar organic solvents. This creates a multi-phase system (solid base, liquid organic phase) where the reactants are physically separated, leading to an extremely slow reaction that occurs only at the phase interface.

Solution: Implement Phase-Transfer Catalysis (PTC)

A phase-transfer catalyst is a molecule that transports a reactant from one phase to another where the reaction can occur.[3][4] For this synthesis, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, is highly effective.[5]

How it works:

  • The quaternary ammonium cation (Q⁺) pairs with the carbonate anion (CO₃²⁻) from the solid base.

  • The lipophilic (greasy) alkyl groups on the Q⁺ cation drag the carbonate anion into the organic phase.

  • In the organic phase, the carbonate is a more effective base, or the Q⁺ can facilitate the interaction between the morpholine and the alkylating agent.

  • This dramatically accelerates the reaction by bringing the reactants together in a single, homogeneous phase.[6][7]

ParameterStandard ConditionPTC-Optimized ConditionRationale
Catalyst None1-5 mol% TBABOvercomes phase limitations, increasing reaction rate by orders of magnitude.
Base K₂CO₃ (solid)K₂CO₃ (solid) or 50% aq. NaOHPTC works in both solid-liquid and liquid-liquid systems.[5]
Temperature 70-80 °CRoom Temp to 50 °CThe increased efficiency from PTC often allows for lower, energy-saving temperatures.
Reaction Time 12-24 hours2-6 hoursFaster kinetics lead to significantly reduced cycle times.
Problem: Significant Amount of Mono-Alkylated Byproduct

Q: My final product is contaminated with a significant amount of what I believe is N-(2-chloroethyl)morpholine. How can I favor the formation of the desired di-substituted product?

This issue arises from the kinetics of the two sequential alkylation steps.

Causality: The first alkylation is often faster than the second. Once a significant amount of the mono-alkylated intermediate is formed, it must compete with the more abundant (and potentially more nucleophilic) starting morpholine for the remaining 1,2-dichloroethane. More critically, for the second step to occur, a morpholine molecule must react with the intermediate. If the concentration of morpholine is too low, the second step will be slow.

Solutions:

  • Adjust Stoichiometry: Use a molar excess of morpholine relative to the 1,2-dihaloethane. A ratio of 2.2 to 2.5 equivalents of morpholine for every 1 equivalent of 1,2-dihaloethane is a good starting point. This ensures a high concentration of the nucleophile is present throughout the reaction to drive the second substitution to completion.

  • Increase Reaction Time/Temperature: Ensure the reaction is allowed to run long enough for the second, slower substitution to complete. Monitor the disappearance of the intermediate by TLC or GC. A moderate increase in temperature can also increase the rate of the second step.

Problem: Low Isolated Yield After Workup

Q: The reaction appears complete by TLC, but I lose a lot of product during purification. Why is this happening?

Losses during isolation can often be attributed to the physical properties of the product or intermediates.

Causality:

  • Product Solubility: this compound, having two amine functionalities, can exhibit some solubility in water, especially under acidic or slightly basic conditions due to protonation. Significant product may be lost to the aqueous phase during extraction.

  • Hygroscopic Nature: Morpholine and its derivatives can be hygroscopic, readily absorbing moisture from the air.[8] Attempting to purify a "wet" crude product can lead to difficulties, such as oiling out during recrystallization or inaccurate yield calculations.

Solutions:

  • Optimize Extraction: Before extraction, ensure the reaction mixture is sufficiently basic (pH > 10) to keep the product in its free-base form, minimizing its solubility in water. Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Thorough Drying: After extraction, dry the combined organic layers thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Before final purification (e.g., recrystallization), ensure the crude product is completely dry, possibly by using a vacuum oven at a gentle temperature.

  • Careful Recrystallization: For recrystallization, ethanol has been reported to be an effective solvent.[9][10] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to obtain pure crystals.

Section 4: Visualized Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

G cluster_reactants Problem: Unreacted Starting Material cluster_intermediate Problem: Mono-Alkylated Intermediate Present cluster_purification Problem: Product Loss During Purification start Start: Low Yield or Purity Issue check_tlc Analyze Crude Reaction Mixture (TLC/GC/NMR) start->check_tlc is_heterogeneous Is the reaction heterogeneous? check_tlc->is_heterogeneous  High SM content adjust_ratio Solution: Increase Morpholine Ratio (2.2 - 2.5 eq) check_tlc->adjust_ratio  Intermediate present check_ph Workup: Ensure pH > 10 before extraction check_tlc->check_ph  Reaction complete, but low isolated yield add_ptc Solution: Add Phase-Transfer Catalyst (e.g., 1-5 mol% TBAB) is_heterogeneous->add_ptc Yes increase_energy Solution: Increase Reaction Time and/or Temperature is_heterogeneous->increase_energy No end_node Achieved Optimized Yield and Purity add_ptc->end_node increase_energy->end_node increase_time2 Solution: Increase Reaction Time adjust_ratio->increase_time2 increase_time2->end_node multiple_extractions Workup: Perform multiple extractions with appropriate solvent check_ph->multiple_extractions dry_product Purification: Thoroughly dry crude product before recrystallization multiple_extractions->dry_product dry_product->end_node

Caption: A decision tree for troubleshooting the synthesis.

Section 5: Optimized Experimental Protocol (Phase-Transfer Catalysis)

This protocol incorporates best practices for achieving a high yield of this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup and Isolation cluster_purification 4. Purification a Charge flask with Morpholine, K₂CO₃, TBAB, and solvent (Toluene). b Equip with reflux condenser, stirrer, and addition funnel. a->b c Heat mixture to 50-60 °C. d Add 1,2-dichloroethane dropwise over 30-60 mins. c->d e Stir vigorously at temperature for 4-6 hours. d->e f Monitor reaction progress via TLC (disappearance of intermediate). e->f g Cool to RT. Filter off solids (K₂CO₃). h Wash filtrate with water/brine. g->h i Dry organic layer (Na₂SO₄). h->i j Remove solvent via rotary evaporation. i->j k Recrystallize crude solid from minimal hot ethanol. l Collect crystals by vacuum filtration. k->l m Dry product under vacuum. l->m cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_setup->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purification cluster_purification cluster_workup->cluster_purification

Caption: Step-by-step experimental workflow diagram.
Detailed Steps:
  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add potassium carbonate (2.5 eq), morpholine (2.2 eq), and tetrabutylammonium bromide (TBAB, 0.02 eq). Add a suitable solvent like toluene or acetonitrile.

  • Reaction: Begin vigorous stirring and heat the mixture to 50-60 °C. Add 1,2-dichloroethane (1.0 eq) dropwise via the addition funnel over 30-60 minutes. Maintain the temperature and continue stirring.

  • Monitoring: Monitor the reaction every hour using Thin Layer Chromatography (TLC) until the starting 1,2-dichloroethane and the mono-alkylated intermediate are consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from a minimum amount of hot ethanol. Cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the pure white crystals of this compound by vacuum filtration and dry under vacuum. The melting point should be approximately 75 °C.[1]

References

  • ResearchGate. Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. Available from: [Link]

  • Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (PDF) Available from: [Link]

  • National Center for Biotechnology Information. This compound-1,2-dithione. PMC. Available from: [Link]

  • PubMed. This compound-1,2-dithione. Available from: [Link]

  • Wikipedia. This compound. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available from: [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). Available from: [Link]

  • Little Flower College Guruvayoor. Phase transfer catalyst. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1,2-Dimorpholinoethane Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing reactions catalyzed by 1,2-Dimorpholinoethane (DME). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields. By understanding the causality behind experimental choices, you can systematically troubleshoot and enhance the performance of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in DME-catalyzed cross-coupling reactions?

Low yields can typically be traced back to a few key areas: reagent quality (including the DME ligand, palladium precursor, substrates, base, and solvent), improper reaction setup leading to catalyst deactivation, and suboptimal reaction conditions such as temperature or concentration.[1][2]

Q2: How does the purity of this compound affect the reaction?

The purity of DME is paramount. Impurities can act as catalyst poisons, interfering with the formation of the active catalytic species or leading to undesired side reactions. It is crucial to use high-purity DME or purify it before use if its quality is uncertain.

Q3: Can the choice of solvent dramatically impact the yield?

Absolutely. The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing reagent solubility, stabilizing catalytic intermediates, and modulating the activity of bases.[3][4][5] The choice of solvent can even alter the reaction's selectivity.[3][6]

Q4: My reaction mixture turns black, and the reaction stalls. What does this indicate?

The formation of a black precipitate, commonly known as palladium black, is a visual sign of catalyst decomposition.[7] This occurs when the active Pd(0) species aggregates into inactive metallic palladium, halting the catalytic cycle. This is often caused by exposure to oxygen, excessive heat, or an inappropriate ligand-to-metal ratio.[2][7]

Q5: What role does the base play, and how critical is its selection?

The base is crucial in many cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Its primary role is often to facilitate the transmetalation step or to deprotonate a substrate. The choice of base can significantly affect the reaction rate and yield, and its effectiveness is often solvent-dependent.[8][9][10]

In-Depth Troubleshooting Guide

Category 1: Reagent and Catalyst System Integrity

A successful reaction begins with high-quality starting materials. Degradation or impurities in any component can inhibit catalysis.

Problem: Low or inconsistent yields despite following a standard protocol.

  • This compound (DME) Ligand:

    • Purity Check: If possible, verify the purity of your DME ligand by NMR or another suitable analytical technique.

    • Purification: If impurities are suspected, consider purification. While specific protocols for DME are not abundant in readily available literature, general purification techniques for solid organic compounds, such as recrystallization from an appropriate solvent, can be effective. The choice of solvent would depend on the solubility profile of DME and its impurities.

  • Palladium Precursor:

    • Source and Age: Use a reliable supplier. Older palladium precursors can degrade.

    • Visual Inspection: Look for any change in color or texture that might indicate decomposition.

  • Substrates (e.g., Aryl Halide, Boronic Acid):

    • Purity: Ensure the purity of your substrates. For example, boronic acids are known to degrade over time, especially if not stored properly.[2]

    • Stability: Some substrates may be unstable under the reaction conditions, leading to side reactions.

  • Base and Solvent:

    • Anhydrous Conditions: For moisture-sensitive reactions, ensure the base is anhydrous and the solvent is of appropriate grade and properly dried.[7]

    • Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[11][12] A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

SolventPolarityBoiling Point (°C)Key Considerations
TolueneNon-polar111Good for many cross-coupling reactions; requires heating.
DioxanePolar aprotic101Often used, but can form peroxides and is toxic.[13]
Tetrahydrofuran (THF)Polar aprotic66Lower boiling point may limit reaction temperature.
N,N-Dimethylformamide (DMF)Polar aprotic153Can facilitate reactions with polar substrates.[13]
Category 2: Reaction Setup and Execution

The most common failure point is the introduction of oxygen or moisture into the reaction, leading to rapid catalyst deactivation.

Problem: The reaction starts but does not go to completion, often with the formation of palladium black.

G start Start: Assemble Glassware oven_dry Oven-dry all glassware (>120 °C for >4 hours) start->oven_dry cool_down Cool under vacuum or in a desiccator oven_dry->cool_down assemble_hot Assemble glassware hot and flush with inert gas cool_down->assemble_hot schlenk_line Connect to Schlenk line assemble_hot->schlenk_line evacuate_backfill Perform 3x Evacuate-Backfill Cycles schlenk_line->evacuate_backfill positive_pressure Maintain positive pressure of inert gas evacuate_backfill->positive_pressure add_reagents Add solid reagents under positive inert gas flow positive_pressure->add_reagents add_solvent Add degassed solvent via syringe add_reagents->add_solvent heat Heat to reaction temperature add_solvent->heat end Reaction in Progress heat->end

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while still hot, then allowed to cool under a stream of inert gas (argon or nitrogen).

  • Inert Gas Manifold: Use a Schlenk line or a glovebox for all manipulations.

  • Evacuate-Backfill Cycles: Once the reaction flask is sealed, evacuate the atmosphere and backfill with inert gas. Repeat this cycle at least three times to remove residual oxygen.[12]

  • Reagent Addition: Add solid reagents under a positive flow of inert gas.

  • Solvent and Liquid Reagent Addition: Use degassed solvents and add them to the reaction flask via a syringe through a rubber septum.

Category 3: Optimization of Reaction Conditions

Even with pure reagents and a proper setup, the reaction conditions may not be optimal for your specific substrates.

Problem: Low yield due to slow reaction rate or competing side reactions.

G low_yield Low Yield Observed temp_check Is reaction sluggish? low_yield->temp_check base_check Is protodeboronation or other base-mediated side reaction observed? temp_check->base_check No increase_temp Increase Temperature (e.g., in 10-20 °C increments) temp_check->increase_temp Yes conc_check Is the reaction mixture very dilute? base_check->conc_check No screen_bases Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base_check->screen_bases Yes ligand_ratio_check Is catalyst decomposition (Pd black) observed? conc_check->ligand_ratio_check No increase_conc Increase Concentration conc_check->increase_conc Yes increase_ligand_ratio Increase Ligand:Pd ratio (e.g., from 1.1:1 to 1.5:1) ligand_ratio_check->increase_ligand_ratio Yes

  • Temperature: Many cross-coupling reactions require heat to overcome activation barriers. However, excessive temperatures can lead to catalyst decomposition.[2][7] If a reaction is sluggish at a standard temperature (e.g., 80 °C), consider incrementally increasing it.

  • Base: The choice of base is critical and often substrate-dependent. For instance, in Suzuki couplings, weak bases like NaHCO₃ might be suitable for sensitive substrates, while stronger, anhydrous bases like K₃PO₄ can be beneficial if protodeboronation is an issue.[13] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly employed.[14]

  • Concentration: Reaction kinetics can be influenced by the concentration of reactants. If a reaction is slow, increasing the concentration may be beneficial, but be mindful of solubility limits.

  • Catalyst and Ligand Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for side reactions. A typical starting point is 1-5 mol% of the palladium precursor. The ligand-to-palladium ratio is also crucial for catalyst stability; a slight excess of the ligand is often used.[7]

Summary of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Action(s)
No reaction or very low conversionImpure reagents, catalyst deactivation (oxygen), inactive catalyst systemVerify purity of all reagents. Ensure rigorous inert atmosphere. Screen different Pd precursors/ligands.
Reaction stalls, Pd black formsCatalyst decomposition (oxygen, heat), insufficient ligandImprove inert atmosphere technique. Optimize reaction temperature. Increase ligand-to-palladium ratio.
Significant side product formationSuboptimal conditions (base, temp), substrate decompositionScreen different bases and solvents. Lower reaction temperature. Confirm substrate stability.
Inconsistent resultsVariability in reagent quality, moisture/air leaks in setupUse reagents from a consistent, reliable source. Check all seals and connections in the reaction setup.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.Israel Journal of Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions.Green Chemistry (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions.Request PDF.
  • Role of the base in Buchwald-Hartwig amin
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.Benchchem.
  • The Role of the Base in Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Role of the Base in Buchwald–Hartwig Amin
  • Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene.Benchchem.
  • How to approach choosing reaction conditions for Suzuki?Reddit.
  • Improving the efficiency of imidazoline-catalyzed cross-coupling reactions.Benchchem.
  • Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling.Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.Benchchem.

Sources

Technical Support Center: Navigating Solubility Challenges of 1,2-Dimorpholinoethane (DME) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 1,2-Dimorpholinoethane (DME) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and foundational knowledge to overcome these common experimental hurdles. As a bidentate ligand, this compound is instrumental in the synthesis of a diverse range of metal complexes with potential applications in catalysis and medicinal chemistry. However, the physicochemical properties of these complexes often lead to solubility issues, which can impede characterization and application. This resource offers a structured approach to diagnosing and resolving these issues, ensuring the integrity and success of your research.

Understanding the Challenge: Why Do this compound Metal Complexes Exhibit Poor Solubility?

The solubility of a metal complex is a delicate interplay of several factors, including the nature of the central metal ion, the properties of the ligand, the overall charge of the complex, and the choice of solvent. For this compound (DME) metal complexes, several of these factors can contribute to poor solubility.

The DME ligand itself is a solid at room temperature and, while possessing polar morpholine rings, the overall molecule has a degree of non-polar character. When coordinated to a metal center, the resulting complex can exhibit strong intermolecular forces, such as van der Waals interactions and, in some cases, hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with solvents. The geometry of the complex and the nature of any counter-ions present also play a crucial role in determining its solubility profile.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My newly synthesized DME metal complex is insoluble in common laboratory solvents like ethanol and acetone. What should be my first step?

A1: The first step is to systematically explore a broader range of solvents with varying polarities. It is often observed that while some metal complexes are insoluble in common alcohols, they may show appreciable solubility in more polar, aprotic solvents.

  • Recommended Action: Attempt to dissolve a small amount of your complex in solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][2] These solvents have high dielectric constants and are excellent at solvating a wide range of organic and inorganic compounds, including many metal complexes.[1][2]

  • Causality: DMF and DMSO are highly polar aprotic solvents capable of disrupting the strong intermolecular forces within the crystal lattice of the complex. Their ability to coordinate with the metal center can also facilitate the dissolution process.

Q2: I've tried DMF and DMSO with minimal success. Are there other solvent systems I can explore?

A2: Yes, if single solvents are ineffective, employing solvent mixtures or "co-solvents" can be a powerful strategy. The principle here is to fine-tune the polarity of the solvent system to better match that of the solute.

  • Recommended Action:

    • Trial and Error with Mixtures: Prepare mixtures of a good solvent (like DMF or DMSO) with a poorer solvent in varying ratios. For example, a mixture of Dichloromethane (DCM) and Methanol can sometimes be effective.

    • Consider Chlorinated Solvents: For neutral complexes with significant organic character, chlorinated solvents like Dichloromethane (DCM) or Chloroform should be tested.

  • Causality: A co-solvent system can disrupt the solute-solute interactions of the complex while simultaneously providing favorable solute-solvent interactions. This "like dissolves like" principle is often more nuanced than a single solvent can address.

Q3: My complex is a salt (cationic or anionic). Does this change my approach to solubility?

A3: Absolutely. For ionic complexes, the nature of the counter-ion has a profound impact on solubility.[3] Often, the insolubility of a complex salt is due to the strong lattice energy of the crystalline solid.

  • Recommended Action:

    • Counter-ion Exchange: If you have a cationic complex with a halide (e.g., Cl⁻, Br⁻) as the counter-ion, consider exchanging it for a larger, more poorly coordinating anion like hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), or triflate (OTf⁻).[4]

    • Synthesis Modification: During the synthesis, use a metal salt with a more soluble counter-ion to begin with.

  • Causality: Larger, "softer" counter-ions generally lead to lower lattice energies, making it easier for the solvent to separate the ions and dissolve the complex.[3] Conversely, if aiming for aqueous solubility, using a highly hydrophilic counter-ion like sulfate (SO₄²⁻) can be beneficial.[3]

Q4: I am observing my complex precipitating out of solution during the reaction or workup. How can I prevent this?

A4: Premature precipitation is a common issue, often indicating that the reaction medium is not a suitable solvent for the product.

  • Recommended Action:

    • Change the Reaction Solvent: If the product precipitates during the reaction, switch to a solvent in which the complex is known to be more soluble, such as DMF or DMSO.

    • Adjust the Temperature: In some cases, increasing the reaction temperature can keep the complex in solution. However, be mindful of potential decomposition at higher temperatures.

    • Optimize pH: For complexes with ionizable groups, the pH of the solution is critical. A change in pH can alter the charge of the complex, significantly affecting its solubility.[5]

  • Causality: Maintaining the product in solution throughout the reaction can lead to higher yields and easier purification. Precipitation can sometimes be desired for isolation, but uncontrolled precipitation can trap impurities.

Q5: Can I use physical methods to improve the solubility of my DME complex?

A5: Yes, physical methods can be very effective, especially for kinetically slow dissolution processes.

  • Recommended Action:

    • Heating: Gently heating the solvent while attempting to dissolve the complex can increase solubility.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[5]

  • Causality: Heating provides the energy needed to overcome the lattice energy of the solid. Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy that can break apart solid particles and enhance solvent penetration.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a New DME Metal Complex

This protocol outlines a systematic approach to finding a suitable solvent for a newly synthesized this compound metal complex of unknown solubility.

Materials:

  • Your synthesized DME metal complex (approx. 10-20 mg)

  • A selection of solvents with varying polarities (see table below)

  • Small vials (1-2 mL)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Place a small, accurately weighed amount of your complex (e.g., 1-2 mg) into separate, labeled vials.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Vortex the mixture vigorously for 1 minute.

  • Observe for dissolution. If the solid has not dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Observe again. If still undissolved, gently heat the vial (e.g., to 40-50 °C) and vortex again. Be cautious with volatile solvents.

  • Record your observations (e.g., insoluble, sparingly soluble, soluble, soluble upon heating).

  • Repeat steps 2-6 for each solvent in the table.

Data Presentation: Solvent Polarity and Properties

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
n-Hexane0.11.8869Non-polar
Toluene2.42.38111Non-polar aromatic
Dichloromethane3.19.0840Polar aprotic
Acetone5.120.756Polar aprotic
Ethanol5.224.378Polar protic
Methanol6.632.765Polar protic
Acetonitrile5.837.582Polar aprotic
DMF6.436.7153Highly polar aprotic
DMSO7.246.7189Highly polar aprotic
Protocol 2: Counter-Ion Exchange for a Cationic DME Metal Complex

This protocol describes a general method for exchanging a less soluble counter-ion (e.g., chloride) for a more soluble one (e.g., hexafluorophosphate).

Materials:

  • Your cationic DME metal complex with the initial counter-ion (e.g., [M(DME)X]Cl)

  • A salt of the desired counter-ion (e.g., NH₄PF₆ or AgPF₆)

  • A solvent in which the starting complex is sparingly soluble but the new complex is expected to be more soluble (e.g., methanol, acetonitrile)

  • A solvent in which the byproduct salt is insoluble (e.g., diethyl ether)

Procedure:

  • Dissolve your starting complex in a minimal amount of a suitable solvent (e.g., methanol).

  • In a separate flask, dissolve a stoichiometric equivalent of the new counter-ion salt (e.g., NH₄PF₆) in the same solvent.

  • Slowly add the solution of the new counter-ion salt to the solution of your complex while stirring.

  • A precipitate of the byproduct salt (e.g., NH₄Cl) may form. If so, stir the reaction mixture for a few hours to ensure complete exchange.

  • Filter the reaction mixture to remove the precipitated byproduct.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product with the new counter-ion.

  • Recrystallize the product from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q: Can modifying the DME ligand itself improve the solubility of its metal complexes?

A: Yes, this is a very effective but more synthetically demanding strategy. Introducing polar functional groups onto the morpholine rings or the ethane backbone of the DME ligand can significantly enhance the solubility of the resulting metal complexes.[4] For example, adding hydroxyl or sulfonate groups would increase aqueous solubility.

Q: I am working on a drug development project. Are there any biocompatible solvents I should prioritize for my DME complexes?

A: For biological applications, it is crucial to use solvents with low toxicity. While DMSO is commonly used for in vitro studies, its in vivo use is limited. Consider co-solvent systems involving water, ethanol, and polyethylene glycols (PEGs). For formulation, creating a salt of your complex with a pharmaceutically acceptable counter-ion is a standard approach.

Q: My complex appears to decompose in certain solvents. How can I assess solvent compatibility?

A: Solvent-induced decomposition is a real concern. To assess compatibility, dissolve a small amount of your complex in the solvent and monitor it over time using techniques like ¹H NMR or UV-Vis spectroscopy. Changes in the spectra would indicate decomposition or ligand substitution.

Q: Does the choice of metal ion affect the solubility of the DME complex?

A: Yes, significantly. The size, charge, and preferred coordination geometry of the metal ion will all influence the crystal packing and solvation of the resulting complex. There is no universal rule, and the effect of the metal ion on solubility needs to be determined on a case-by-case basis.

Visualization of the Troubleshooting Workflow

Solubility_Troubleshooting start Insoluble DME Metal Complex solvent_screen Q1: Perform Systematic Solvent Screening (Polar Aprotics: DMF, DMSO) start->solvent_screen co_solvents Q2: Try Co-Solvent Systems (e.g., DCM/MeOH) solvent_screen->co_solvents Partial/No Success success Soluble Complex Achieved solvent_screen->success Success counter_ion Q3: Is the complex ionic? Consider Counter-Ion Exchange co_solvents->counter_ion Partial/No Success co_solvents->success Success physical_methods Q5: Apply Physical Methods (Heating, Sonication) counter_ion->physical_methods Partial/No Success counter_ion->success Success physical_methods->success Success reassess Re-evaluate Synthesis (pH, Temp, Solvent) physical_methods->reassess Partial/No Success ligand_mod Advanced: Modify DME Ligand (Add polar groups) ligand_mod->success Success reassess->start Retry Synthesis reassess->ligand_mod If all else fails

Caption: A logical workflow for troubleshooting solubility issues with DME metal complexes.

References

  • ResearchGate. (2025). How to improve the metal complexes solubility in water?. Available at: [Link]

  • Hassan, A. A., et al. (2024). Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2021). How to find a better solution for the solubility of metal complexes?. Available at: [Link]

  • Hassan, A. A., et al. (2024). Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study. National Institutes of Health. Available at: [Link]

  • López-López, M., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education. Available at: [Link]

Sources

Technical Support Center: Optimizing 1,2-Dimorpholinoethane (DMDE) Catalysis in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 1,2-Dimorpholinoethane (DMDE) in polyurethane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent catalyst, with a specific focus on preventing its deactivation to ensure robust and reproducible experimental outcomes. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of this compound (DMDE) in polyurethane synthesis?

This compound (DMDE) is a tertiary amine catalyst that plays a crucial role in accelerating the reactions between polyols and isocyanates to form the polyurethane backbone.[1] It is particularly effective in promoting the "blowing" reaction, which is the reaction of isocyanate with water to generate carbon dioxide gas, leading to the formation of foam structures.[2] DMDE is often favored in the production of both flexible and rigid polyurethane foams.

Q2: What are the typical signs of DMDE catalyst deactivation during my experiment?

The deactivation of DMDE can manifest in several ways, including:

  • Slowed Reaction Rate: A noticeable increase in the time it takes for the polyurethane mixture to gel or foam.

  • Incomplete Curing: The final product may feel tacky, soft, or "cheesy" even after the expected curing time.

  • Foam Collapse: In foam applications, a weakened catalyst system may not be able to support the foam structure as it expands, leading to a partial or complete collapse.

  • Variations in Foam Cell Structure: Inconsistent or coarse cell structure in the final foam product can be indicative of a compromised catalytic activity.

  • Low "Green Strength": The polyurethane may be weak and easily damaged in its initial, uncured state.

Q3: How does the presence of moisture affect the performance of DMDE?

Moisture can have a dual role in polyurethane synthesis. While controlled amounts of water are used as a blowing agent, excess or uncontrolled moisture can be detrimental. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2] This reaction can lead to several issues:

  • Consumption of Isocyanate: The reaction with water consumes isocyanate groups that would otherwise be available to react with the polyol, potentially altering the stoichiometry of the formulation and affecting the final properties of the polymer.[1]

  • Catalyst Deactivation: While not a direct reaction with the amine catalyst itself, the side reactions initiated by water can alter the chemical environment, potentially leading to conditions that are less favorable for the catalyst's activity. The amines formed from the water-isocyanate reaction can also compete with the intended polyol reaction.

  • Foam Defects: Uncontrolled CO2 generation can lead to defects in the foam, such as large voids or a non-uniform cell structure.[3]

Q4: Can other components in my formulation deactivate DMDE?

Yes, other components can interact with and deactivate amine catalysts like DMDE. These include:

  • Acidic Compounds: Acidic species present in the polyol or other additives can neutralize the basic amine catalyst, forming an ammonium salt. This can lead to a "delayed action" effect, where the catalytic activity is suppressed until the temperature is elevated.[4]

  • Pigments and Fillers: Some pigments and fillers can have acidic surface treatments or absorb the catalyst, reducing its availability in the reaction mixture.[5]

  • Impurities in Raw Materials: Impurities in the polyol, isocyanate, or other additives can potentially react with the catalyst. It is crucial to use high-purity raw materials.

Troubleshooting Guide: Addressing DMDE Deactivation

This section provides a systematic approach to diagnosing and resolving common issues related to DMDE catalyst performance.

Problem 1: Slow Reaction Rate and Incomplete Curing

A sluggish reaction is a primary indicator of compromised catalyst activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow reaction rates.

Detailed Steps & Rationale:

  • Moisture Assessment (Node B):

    • Protocol: Use Karl Fischer titration to accurately measure the water content of your polyols and other hydroxyl-containing components.

    • Rationale: As established, water reacts with isocyanates, leading to a cascade of side reactions that can indirectly impair catalyst efficiency and alter the desired stoichiometry.[1][2]

  • Catalyst Concentration Verification (Node E):

    • Protocol: Double-check calculations for the amount of DMDE required for your specific formulation. Ensure accurate measurement and dispensing of the catalyst.

    • Rationale: Insufficient catalyst loading will inherently lead to a slower reaction rate.

  • Inhibitor Investigation (Node G):

    • Protocol: If the polyol has a high acid number, consider neutralization with a non-reactive base. Consult the technical data sheets (TDS) of all components for known incompatibilities.

    • Rationale: Acidic species will neutralize the amine catalyst, rendering it inactive.[4]

Problem 2: Foam Collapse or Poor Foam Structure

In foam applications, the balance between the gelling and blowing reactions is critical. Catalyst deactivation can disrupt this balance.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for foam-related issues.

Detailed Steps & Rationale:

  • Gelling vs. Blowing Balance (Node B):

    • Protocol: DMDE is a strong blowing catalyst. If the gelling reaction (urethane formation) is too slow relative to the blowing reaction, the foam structure will not have sufficient strength to hold the gas, leading to collapse. Consider adding a co-catalyst that promotes the gelling reaction, such as an organotin compound or another amine catalyst with higher gelling efficiency.

    • Rationale: A delicate balance between the blowing and gelling reactions is necessary for a stable foam structure.[2]

  • Surfactant Performance (Node E):

    • Protocol: Review the type and concentration of the silicone surfactant. An inappropriate or insufficient amount of surfactant will lead to instability of the foam cells.

    • Rationale: Surfactants are crucial for stabilizing the newly formed gas bubbles within the reacting polymer matrix.

  • Mixing and Dispensing (Node G):

    • Protocol: Ensure that all components are thoroughly mixed to achieve a homogenous distribution of the catalyst and other additives. In machine applications, check for proper calibration and operation of the mixing head.

    • Rationale: Inadequate mixing can lead to localized areas with insufficient catalyst, resulting in a non-uniform foam structure.

Quantitative Data Summary

ParameterPotential Impact on DMDE ActivityRecommended Action
Moisture Content in Polyol High (>0.1%)Dry polyol under vacuum.
Acid Value of Polyol High (>1 mg KOH/g)Neutralize with a suitable non-reactive base.
Ambient Humidity High (>60% RH)Conduct experiments in a controlled humidity environment.
Temperature Too lowIncrease reaction temperature to promote catalyst activity.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration
  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a sample of the polyol (or other component) into the titration vessel containing anhydrous methanol.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • Calculate the water content in ppm or percentage.

Protocol 2: Evaluation of Catalyst Activity via Cream, Gel, and Tack-Free Times
  • Materials: Polyol, isocyanate, DMDE catalyst, stopwatch, cup, mixing stick.

  • Procedure:

    • Pre-condition all components to the desired reaction temperature.

    • Accurately weigh the polyol and catalyst into the cup and mix thoroughly.

    • Add the isocyanate and start the stopwatch simultaneously while mixing vigorously for a specified time (e.g., 10 seconds).

    • Cream Time: Record the time when the mixture begins to rise and turn creamy.

    • Gel Time: Record the time when fine strings of polymer can be pulled from the mixture with the mixing stick.

    • Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.

  • Analysis: Compare these times to a standard or expected result to assess catalyst activity. Shorter times indicate higher activity.

References

  • Ataman Kimya. (n.d.). DMDEE (POLYURETHANE CATALYST). Retrieved from [Link]

  • BASF. (2019, April 15). Troubleshooting Polyurethane Formulations [Video]. YouTube. [Link]

  • Herrington, R., & Hock, K. (Eds.). (1997). Flexible Polyurethane Foams. The Dow Chemical Company.
  • MOFAN POLYURETHANE CO., LTD. (n.d.). Guidance Table For Polyurethane Catalyst. Retrieved from [Link]

  • Sonnenschein, M. (2020). Polyurethanes: Science, Technology, Markets, and Trends. John Wiley & Sons.
  • Crosslink Technology Inc. (n.d.). Polyurethane specific problems. Retrieved from [Link]

  • King Industries, Inc. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. [Link]

  • Randall, D., & Lee, S. (2002). The Polyurethanes Book. John Wiley & Sons.
  • Google Patents. (1986). US4617286A - Catalyst for polyurethane having delay property.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC press.

Sources

Stability of 1,2-Dimorpholinoethane under different catalytic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Dimorpholinoethane (DME)

Introduction

Welcome to the technical support guide for this compound (DME), also known as 4,4'-(Ethane-1,2-diyl)dimorpholine.[1] This document is designed for researchers, chemists, and process development professionals who utilize DME as a bidentate ligand, catalyst, or base in their synthetic work. As a chelating diamine, DME offers unique properties but can also present stability challenges under specific catalytic conditions. This guide provides in-depth, field-proven insights into troubleshooting common issues, understanding degradation pathways, and ensuring the robust performance of your DME-driven reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and general use of this compound.

Question: What are the primary applications of this compound (DME)?

Answer: this compound is a versatile molecule with two main areas of application. Firstly, its two tertiary amine groups make it an effective gelling catalyst for the production of polyurethane (PU) foams.[1] Secondly, and more relevant to fine chemical synthesis, it serves as a bidentate ligand, capable of coordinating to transition metals through its two nitrogen atoms.[1] This chelating property is leveraged in the formation of metal complexes, some of which have been investigated for applications such as antibacterial agents.[1] Its structural analogue, 1,2-bis(dialkylphosphino)ethanes, highlights the importance of the ethane backbone in forming stable chelate rings with metal centers, a principle that also applies to DME.[2]

Question: What are the key physical properties and storage recommendations for DME?

Answer: DME is a white to off-white solid at room temperature with a melting point of approximately 75 °C.[1] It is crucial to store it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. The morpholine nitrogens are basic and will react exothermically with acids. As with most amines, it should be handled in a well-ventilated area.

PropertyValueSource
IUPAC Name 4,4'-(Ethane-1,2-diyl)dimorpholine[1]
CAS Number 1723-94-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molar Mass 200.28 g·mol⁻¹[1]
Melting Point 73-77 °C[1]
Appearance White to off-white solid[1]

Question: Is DME stable in air?

Answer: Yes, DME is generally stable in air under ambient conditions. The tertiary amine groups are not readily oxidized by atmospheric oxygen at room temperature. However, like many amines, it can slowly absorb carbon dioxide from the air, potentially forming carbonate salts, though this is less of a concern for the solid material. For long-term storage and use in sensitive catalytic systems, it is good practice to store it under an inert atmosphere (e.g., Nitrogen or Argon).

Part 2: Troubleshooting Guide for DME in Catalysis

This section is structured to help you diagnose and solve specific issues encountered during reactions involving DME.

Scenario 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Question: I am using DME as a ligand in a Suzuki-Miyaura coupling, and my yield is much lower than expected. What are the potential causes related to the ligand's stability?

Answer: When troubleshooting a low-yielding cross-coupling reaction with DME, consider the following factors related to ligand stability and function.

1. Acidic Conditions or Reagents:

  • The Problem: The most common issue is the presence of acid. The lone pairs on DME's nitrogen atoms are fundamental to its ability to coordinate with the palladium center. If the reaction medium is acidic, or if one of your starting materials is an acid salt (e.g., an amine hydrochloride), the DME will be protonated. This protonation renders it incapable of acting as a ligand, effectively shutting down the catalytic cycle.

  • Troubleshooting Steps:

    • Check the pH of your reaction mixture if possible.

    • Ensure all reagents are neutral. If you must use a substrate salt, add an additional equivalent of a non-coordinating base to neutralize it before adding your catalyst and ligand.

    • Be mindful of reagents that can generate acid in situ.

2. Catalyst Inhibition:

  • The Problem: While DME is a bidentate ligand, the formation of certain palladium complexes can lead to inactive species. For example, under specific concentrations and with certain halide sources, bridging chloro-dimer complexes can form, which may be less catalytically active.[3]

  • Troubleshooting Steps:

    • Ligand:Metal Ratio: Experiment with the ligand-to-metal ratio. While a 1:1 or 1.1:1 ratio is common for bidentate ligands, sometimes a slight excess can be beneficial. However, a large excess of free ligand can also inhibit the reaction by competing for coordination sites.[4]

    • Pre-catalyst Activation: Consider if your palladium precatalyst requires an activation step to form the active L₁Pd(0) species.[5] DME must be able to coordinate effectively during this process.

3. Thermal Degradation:

  • The Problem: Although the morpholine rings and ethane linker are generally robust, very high reaction temperatures (>150-180 °C) for prolonged periods can lead to ligand decomposition. The potential degradation pathways are complex but can involve ring-opening or oxidation, especially if trace oxygen is present.

  • Troubleshooting Steps:

    • Run a control experiment by heating DME in the reaction solvent at the target temperature for the full reaction time. Analyze the sample afterward (e.g., by ¹H NMR or LC-MS) to check for degradation.

    • If degradation is observed, attempt the reaction at a lower temperature, perhaps with a more active catalyst or for a longer duration.

Workflow: Troubleshooting Low Yield in DME-Palladium Catalysis

G start Low Reaction Yield check_acid Check for Acidic Conditions (Reagents, pH, Byproducts) start->check_acid acid_present Acid Present? check_acid->acid_present neutralize Add Stoichiometric Base (e.g., K2CO3, Cs2CO3) Re-run Experiment acid_present->neutralize Yes check_ratio Optimize Ligand:Metal Ratio (e.g., 1:1, 1.1:1, 1.5:1) acid_present->check_ratio No success Yield Improved neutralize->success ratio_issue Ratio Optimal? check_ratio->ratio_issue ratio_issue->check_ratio No, Re-optimize check_temp Investigate Thermal Stability ratio_issue->check_temp Yes run_control Run Control: Heat DME + Solvent @ T(rxn) Analyze for Degradation check_temp->run_control degradation Degradation Observed? run_control->degradation lower_temp Lower Reaction Temperature Consider Different Solvent degradation->lower_temp Yes fail Problem Persists: Consider Alternative Ligand degradation->fail No lower_temp->success

Caption: A logical workflow for diagnosing low yields in cross-coupling reactions using DME.

Scenario 2: Reaction Stalls or Produces Unexpected Byproducts

Question: My reaction starts well but then stops, or I'm seeing byproducts that I can't identify. Could the DME ligand be the source?

Answer: Yes, ligand degradation can lead to catalyst deactivation (stalling) and the formation of new, unexpected molecules.

1. Oxidative Degradation:

  • The Problem: If your reaction is run with an oxidant or is not rigorously degassed, the tertiary amine groups of DME can be oxidized. This typically forms the corresponding N-oxide. N-oxides are poor ligands for palladium, and their formation will sequester the DME, leading to catalyst deactivation.

  • Causality: The nitrogen lone pair is involved in both ligand binding and the reaction with an oxidant. Once oxidized, it is no longer available to coordinate to the metal.

  • Troubleshooting Steps:

    • Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Use properly degassed solvents.

    • Avoid incompatible oxidants unless they are a planned part of the reaction, in which case a different, more robust ligand system may be required.

2. Reaction with Electrophiles:

  • The Problem: The nucleophilic nitrogen atoms of DME can react with strong electrophiles in the reaction mixture. For example, if you are using an alkyl halide as a substrate, DME could potentially undergo quaternization, especially at elevated temperatures. This would form a charged ammonium salt, which is an inactive ligand.

  • Troubleshooting Steps:

    • Analyze your crude reaction mixture by LC-MS to look for a mass corresponding to [DME + R]⁺, where R is the alkyl group from your electrophile.

    • If this is suspected, consider adding the DME-catalyst complex to the reaction mixture after the other components have been pre-mixed, or run the reaction at a lower temperature.

Diagram: Potential Degradation Pathways for DME

G cluster_degradation Degradation Pathways cluster_conditions Causal Conditions DME This compound (DME) Active Ligand Protonation Protonated DME [H-DME-H]²⁺ Inactive Species DME->Protonation Oxidation DME N,N'-dioxide Inactive Species DME->Oxidation Quaternization Quaternized DME [R-DME-R']²⁺ Inactive Species DME->Quaternization Acid Strong Acid (H⁺) Acid->Protonation Protonates Nitrogens Oxidant Oxidizing Agent ([O]) Oxidant->Oxidation Oxidizes Nitrogens Electrophile Strong Electrophile (R-X) Electrophile->Quaternization Alkylates Nitrogens

Caption: Common deactivation pathways for DME under incompatible catalytic conditions.

Part 3: Experimental Protocols

To ensure the integrity of your ligand, it is often necessary to perform a control experiment.

Protocol: Testing the Thermal and Catalytic Stability of DME

This protocol is designed to verify that DME survives your proposed reaction conditions without degrading.

Objective: To determine if this compound (DME) is stable under the thermal and chemical conditions of a planned reaction, in the absence of the primary substrates.

Materials:

  • This compound (DME)

  • The catalyst to be used (e.g., Pd(OAc)₂)

  • The base to be used (e.g., K₂CO₃)

  • The reaction solvent (e.g., Toluene), degassed

  • An internal standard (e.g., 1,3,5-trimethoxybenzene), dried

  • Standard reaction vessel with reflux condenser and inert atmosphere inlet

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Procedure:

  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the catalyst (e.g., 2 mol%), the base (e.g., 2.0 eq), DME (e.g., 2.2 mol%), and a known amount of the internal standard.

  • Inert Atmosphere: Seal the flask, and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed reaction solvent via syringe to achieve the final reaction concentration.

  • Initial Sample (T=0): Immediately take a small aliquot (~0.1 mL) from the reaction mixture, filter it through a small plug of silica or celite to remove solids, and evaporate the solvent. Dissolve the residue in a deuterated solvent for ¹H NMR analysis. This is your baseline sample.

  • Thermal Stress: Heat the reaction mixture to the target temperature of your actual experiment (e.g., 100 °C).

  • Time Course Sampling: Maintain the temperature and stirring for the planned duration of your reaction. Take additional aliquots at intermediate time points (e.g., 2h, 6h, 24h) and at the end of the experiment, preparing them for NMR analysis as in step 4.

  • Analysis:

    • Acquire a ¹H NMR spectrum for each sample.

    • Integrate a characteristic peak of DME (e.g., the morpholine protons) against the integral of the internal standard's peak.

    • A significant decrease in the relative integral of the DME peak over time indicates degradation.

    • Examine the spectra for the appearance of new peaks, which could correspond to degradation products. Comparison with the spectra of potential degradation products (like the N-oxide) can aid in identification.

Interpretation: If the relative amount of DME remains constant throughout the experiment, it is considered stable under your reaction conditions. If it degrades, you must either lower the temperature, change the solvent, or select a more robust ligand.

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. Retrieved from [Link]

  • Pugh, D., et al. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. National Institutes of Health. Retrieved from [Link]

  • Hinz, A., et al. (2022). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal. Retrieved from [Link]

  • Wang, X., et al. (2009). This compound-1,2-dithione. National Institutes of Health. Retrieved from [Link]

  • Wang, X., et al. (2009). This compound-1,2-dithione. PubMed. Retrieved from [Link]

  • Andreottola, G., et al. (2009). Degradation paths for 1,2-DCA. ResearchGate. Retrieved from [Link]

  • Firsan, S. J., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed. Retrieved from [Link]

  • Liang, C., et al. (2016). A kinetic and mechanistic study of the degradation of 1,2-dichloroethane and methyl tert-butyl ether using alkaline-activated persulfate oxidation. RSC Publishing. Retrieved from [Link]

  • Liang, C., et al. (2016). A kinetic and mechanistic study of the degradation of 1,2-dichloroethane and methyl tert-butyl ether using alkaline-activated persulfate oxidation. ResearchGate. Retrieved from [Link]

  • Nishi, K., et al. (2022). Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems. MDPI. Retrieved from [Link]

  • Farina, V., & Krishnan, B. (1991). New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. Retrieved from [Link]

  • Rheingold, A. L., & Ostrander, R. L. (1996). Inhibition of a palladium(II) catalyst upon formation of a di-μ-chloro complex. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,2-Dimorpholinoethane (DME) and its Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Dimorpholinoethane (DME) and its coordination complexes. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile bidentate ligand. Here, you will find practical, field-proven insights and troubleshooting strategies to address common challenges encountered during purification, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide for this compound (DME) Purification

This section addresses specific issues that may arise during the purification of the DME ligand itself. DME, a solid at room temperature with a melting point of 75°C, is a tertiary amine, which presents unique challenges in its purification.[1]

Issue 1: Oily or Impure Solid Product After Synthesis

Question: After synthesizing DME, my product is an off-color oil or a waxy solid instead of the expected crystalline solid. What could be the cause, and how can I purify it?

Answer:

This is a common issue that typically points to the presence of residual solvents, starting materials, or byproducts. The purification strategy will depend on the nature of these impurities.

Potential Causes & Solutions:

  • Residual Solvents: The synthesis of DME may involve various organic solvents.[2] If these are not completely removed, they can depress the melting point and give the product an oily appearance.

    • Troubleshooting Step: Dry the product under high vacuum for an extended period. Gentle heating (below the melting point) can aid in the removal of high-boiling point solvents.

  • Unreacted Starting Materials: Incomplete reaction can leave behind starting materials like morpholine or 1,2-dihaloethanes.

    • Troubleshooting Step: An acid-base extraction is highly effective for removing unreacted morpholine.[3][4] Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic morpholine into the aqueous layer. Neutralize the organic layer with a base (e.g., saturated sodium bicarbonate solution), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[5]

  • Byproducts: Side reactions can lead to various impurities.

    • Troubleshooting Step: Recrystallization is the most convenient method for purifying solid organic compounds like DME.[6][7]

Detailed Protocol: Recrystallization of this compound

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve DME poorly at low temperatures but have high solubility at its boiling point.[8]

    • Start by testing small amounts of your crude product with common laboratory solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane).

    • A mixed solvent system, such as ethyl acetate/hexane, can often provide the desired solubility profile.[8]

  • Dissolution: Place the crude DME in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[9]

  • Decolorization (If Necessary): If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[6] Dry the purified crystals under vacuum.

Issue 2: Streaking and Poor Separation During Column Chromatography

Question: I'm trying to purify DME using silica gel column chromatography, but the compound is streaking badly, leading to poor separation. How can I resolve this?

Answer:

This is a classic problem when purifying amines on standard silica gel. The basic amine groups on DME interact strongly with the acidic silanol groups on the silica surface, causing the streaking.[10]

Potential Causes & Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the basic amine and the acidic silica gel.

    • Troubleshooting Step 1: Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.5-1%), to the mobile phase.[3][10] This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Troubleshooting Step 2: Use of a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[3][10] These alternatives can significantly improve the separation of basic compounds.

Workflow for Optimizing Amine Purification by Column Chromatography

Caption: Workflow for troubleshooting amine purification.

Section 2: Troubleshooting Guide for DME Metal Complex Purification

The purification of metal complexes of DME introduces additional challenges due to the properties of the complex itself.

Issue 3: Difficulty in Removing Unreacted Ligand or Metal Salts

Question: After synthesizing a metal complex with DME, I'm struggling to separate the pure complex from unreacted DME and the starting metal salt. What purification methods are effective?

Answer:

The choice of purification method depends heavily on the stability and solubility of your metal complex.[11]

Potential Causes & Solutions:

  • Solubility Differences: Often, the ligand, metal salt, and the final complex have different solubilities in various solvents.

    • Troubleshooting Step 1: Washing/Trituration: If the complex is insoluble in a particular solvent in which the starting materials are soluble, you can wash or triturate the crude product with that solvent to remove the impurities. For example, if your complex is insoluble in diethyl ether but unreacted DME is soluble, washing the solid product with ether can be an effective purification step.

    • Troubleshooting Step 2: Recrystallization: This is the most common and often best method for purifying stable, crystalline metal complexes.[11][12] The challenge is finding a suitable solvent or solvent pair that allows for differential solubility at different temperatures. Vapor diffusion is a gentle recrystallization technique that can be performed in a glovebox for air-sensitive complexes.[12]

Table 1: Solvent Selection for Recrystallization of Metal Complexes

Solvent PropertyGood for Dissolving the ComplexGood for Precipitating the Complex
Polarity More polar solvents (e.g., DMF, DMSO, Methanol)Less polar solvents (e.g., Diethyl ether, Hexane, Toluene)
Example Dissolve the complex in a minimum of hot DMF.Slowly add hexane until the solution becomes cloudy, then add a drop of DMF to redissolve and allow to cool.
  • Complex Instability on Silica/Alumina: Some metal complexes can decompose on standard chromatography stationary phases.

    • Troubleshooting Step: Before attempting column chromatography, it is crucial to test the stability of your complex on a TLC plate.[11] Spot the complex on a silica TLC plate, elute, and check for decomposition (e.g., streaking, appearance of new spots). If the complex is unstable, column chromatography should be avoided.[11]

Issue 4: The Complex "Oils Out" During Recrystallization

Question: I'm trying to recrystallize my DME metal complex, but instead of forming crystals, it separates as an oil. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute is supersaturated in the solution and separates as a liquid phase rather than a solid crystalline lattice.[13]

Potential Causes & Solutions:

  • Solution is Too Concentrated or Cooling Too Rapidly: This is a common cause of oiling out.

    • Troubleshooting Step 1: Add a small amount of the hot solvent back to the mixture to redissolve the oil, and then allow it to cool much more slowly. Insulating the flask can help.

    • Troubleshooting Step 2: Use a more dilute solution to begin with.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Troubleshooting Step: Ensure the starting material is as pure as possible before attempting the final recrystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

    • Seed Crystals: If you have a small amount of the pure crystalline product, adding a tiny crystal to the cooled solution can initiate crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (DME) I should be aware of?

A1: DME is a white solid with a melting point of 75°C.[1] It is a bidentate ligand, coordinating to metal centers through its two tertiary nitrogen atoms.[1] Its chemical formula is C₁₀H₂₀N₂O₂ and its molar mass is 200.28 g/mol .[1][14]

Q2: How should I handle and store DME?

A2: DME is classified as corrosive and an irritant.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Store it in a tightly sealed container in a cool, dry place away from incompatible materials.

Q3: Can I use column chromatography to purify all types of DME metal complexes?

A3: Not necessarily. While some robust organometallic complexes can be purified by column chromatography, many coordination complexes, especially those with labile ligands, may decompose on the stationary phase.[11] It is essential to test the stability of your complex on a TLC plate before attempting column chromatography. Recrystallization is often the preferred method for purifying metal complexes.[11][12]

Q4: My NMR spectrum shows impurities, but I can't seem to remove them by recrystallization. What else can I try?

A4: If recrystallization is ineffective, it might be because the impurity has very similar solubility properties to your product. In this case, you could consider:

  • Sublimation: If your compound is volatile enough and thermally stable, sublimation under vacuum can be an excellent purification technique.

  • Alternative Solvent Systems: A different combination of solvents for recrystallization might provide the necessary difference in solubility to separate the impurity.

  • Chromatography: If the compound is stable, exploring different stationary phases (alumina, C18 for reverse phase) or mobile phase additives might achieve the desired separation.[3]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm purity:

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point.[13]

  • NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for assessing purity and confirming the structure. The absence of impurity peaks is a strong indicator of purity.

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N, which can be compared to the theoretical values for your compound.

Logical Flow for Purification and Analysis

G A Crude Product (DME or Complex) B Initial Purity Check (TLC, ¹H NMR) A->B C Primary Purification B->C D Recrystallization C->D Crystalline Solid E Column Chromatography C->E Stable on TLC F Washing / Trituration C->F Insoluble Product G Assess Purity (Melting Point, NMR) D->G E->G F->G H Pure Product G->H Pure I Further Purification Needed G->I Impure J Characterization (¹³C NMR, EA, etc.) H->J I->C Re-evaluate Method

Caption: General workflow for purification and analysis.

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Sigma-Aldrich. Troubleshooting Purification Methods. Link

  • Wikipedia. This compound. Link

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Link

  • Recrystallization1. (n.d.). Link

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Link

  • ResearchGate. Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. Link

  • Recrystallization. (n.d.). Link

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?Link

  • Teledyne ISCO. Purification of Organometallic Ligands with the CombiFlash EZ Prep. Link

  • NIH. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Link

  • Wiley Online Library. Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Link

  • GSRS. This compound. Link

  • Chemistry Stack Exchange. (2016, July 27). Can we do column chromatography for the purification of metal complexs?Link

  • PubMed. This compound-1,2-dithione. Link

  • Ethane Safety Data Sheet. (2018, October 30). Link

  • Linde Gas GmbH. (2017, January 19). SAFETY DATA SHEET C2H6 6,5 %;CH4 93,5 %. Link

  • BenchChem. Storage and handling best practices for 1,2-Dibromoethane-d4. Link

  • ResearchGate. (2020, August 28). How to Purify Organometallic Complexes?Link

  • ResearchGate. RECRYSTALLIZATION. Link

  • Reddit. (2025, May 23). How do I recrystallize this product? r/chemistry. Link

  • PlumX. The preparation and spectroscopic studies of morpholine complexes with some transition metal (II) halides. Link

  • ResearchGate. Synthesis and characterization of a new morpholine-containing sulfur ligand and transition metal complexes of Co(II), Ni(II) and Cu(I). Link

  • NIH. This compound-1,2-dithione. Link

  • Ethylene Safety Data Sheet. (2015, May 15). Link

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Link

  • Gas Innovations. (2024, August 22). SAFETY DATA SHEET Refrigerated Ethane. Link

  • Google Patents. US4822578A - Removal of hydrocarbon impurities from natural gas-derived methane and/or ethane. Link

  • Google Patents. US3043880A - Process for preparing 1, 2-ethanedithiol. Link

  • Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][10]DITHIINYLIDENE (BEDT-TTF). Link

  • Atmospheric Measurement Techniques. (2024, May 7). Extraction, purification, and clumped isotope analysis of methane (Δ13CDH3 and Δ12CD2H2) from sources and the atmosphere. Link

  • Quora. (2020, November 10). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. Link

  • ChemRxiv. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Link

  • SCION Instruments. A True Six-Channel Solution for Impurities in Ethylene. Link

  • ResearchGate. Rapid preparation of gaseous methanediol (CH2(OH)2). Link

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). Link

Sources

Technical Support Center: Synthesis of 1,2-Dimorpholinoethane (DMDE)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,2-Dimorpholinoethane (DMDE). This guide is designed to provide in-depth, field-proven insights into the common synthetic challenges encountered when preparing this versatile diamine linker. As Senior Application Scientists, we aim to move beyond simple protocols, offering a detailed analysis of reaction mechanisms, side-product formation, and troubleshooting strategies to ensure your synthesis is both successful and reproducible.

Section 1: The Primary Synthetic Route - An Overview

The most prevalent and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction between morpholine and a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. The reaction typically proceeds in the presence of a base to neutralize the hydrohalic acid byproduct.

The overall transformation is a classic SN2 dialkylation of a secondary amine:

Reaction Scheme: 2 C₄H₉NO (Morpholine) + X-CH₂CH₂-X (1,2-Dihaloethane) → (C₄H₈NO)₂CH₂CH₂ (this compound) + 2 HX

While seemingly simple, this reaction is prone to several competing pathways that can significantly impact yield and purity. Understanding these potential pitfalls is the first step toward optimizing the synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Workup M Morpholine (2 eq.) Cond Base (e.g., K₂CO₃) Solvent (e.g., Acetone, Toluene) Heat (Reflux) M->Cond DHE 1,2-Dihaloethane (1 eq.) DHE->Cond DMDE This compound (Desired Product) Cond->DMDE Sₙ2 Dialkylation Workup Filtration Solvent Removal Purification DMDE->Workup

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of DMDE in a practical question-and-answer format.

Q1: My reaction has stalled, leaving significant amounts of N-(2-chloroethyl)morpholine and unreacted morpholine. How do I drive the reaction to completion?

Answer: The presence of the mono-alkylated intermediate, N-(2-chloroethyl)morpholine, is a classic sign of an incomplete reaction.[1][2] The second nucleophilic substitution is often slower than the first due to increased steric hindrance and potential electronic effects.

  • Causality: The first alkylation of morpholine is rapid. However, the resulting N-(2-chloroethyl)morpholine is a bulkier nucleophile than morpholine itself, and the electrophilic carbon is now attached to a larger group, slowing the second SN2 reaction. Insufficient temperature or reaction time are the most common reasons for the accumulation of this intermediate.

  • Troubleshooting & Protocol:

    • Increase Reaction Time and/or Temperature: The most direct solution is to continue refluxing the reaction mixture. Monitor the reaction's progress every 4-6 hours using a suitable technique like TLC or GC-MS until the intermediate spot/peak disappears or is minimized.

    • Ensure Proper Stoichiometry: A molar ratio of at least 2:1 of morpholine to 1,2-dihaloethane is crucial.[3] Some protocols recommend a slight excess of morpholine (e.g., 2.1 to 2.5 equivalents) to ensure the dihaloethane is fully consumed and to leverage Le Châtelier's principle.

    • Choice of Base: A solid, non-nucleophilic base like potassium carbonate (K₂CO₃) is highly effective.[3][4] It must be present in sufficient quantity (at least 2 equivalents) to neutralize the HX formed in both alkylation steps. Without a base, the generated acid will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.[5]

Q2: I've isolated a significant amount of a water-soluble, salt-like byproduct. What is it and how can I prevent its formation?

Answer: This is very likely a quaternary ammonium salt, a common byproduct in amine alkylations.[6][7] This occurs when a nitrogen atom of the desired DMDE product or the N-(2-chloroethyl)morpholine intermediate acts as a nucleophile and attacks another molecule of the alkylating agent.

  • Causality (Over-alkylation): The nitrogen atoms in both the intermediate and the final product are still nucleophilic. If an excess of the 1,2-dihaloethane is present, or if local concentrations are high, a third alkylation can occur, leading to a positively charged quaternary ammonium species.[8][9] These salts are typically highly polar and water-soluble.

  • Preventative Measures:

    • Control Stoichiometry: The most critical factor is to avoid an excess of the 1,2-dihaloethane. Use morpholine in stoichiometric excess (e.g., 2.1:1).

    • Slow Addition: Add the 1,2-dihaloethane dropwise to the heated solution of morpholine and base over an extended period (e.g., 1-2 hours). This maintains a low concentration of the alkylating agent, favoring the desired dialkylation over quaternization.

    • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., toluene/water), a phase-transfer catalyst can improve reaction rates at lower temperatures, which can suppress over-alkylation.[10][11][12] The catalyst transports the hydroxide or carbonate anion into the organic phase, facilitating deprotonation and reaction under milder conditions.

G M Morpholine Inter N-(2-chloroethyl)morpholine (Intermediate) M->Inter + DCE (Step 1) DCE Cl-CH₂CH₂-Cl DMDE This compound (Desired Product) Inter->DMDE + Morpholine (Step 2) Quat Quaternary Ammonium Salt (Side Product) Inter->Quat + DCE (Side Reaction) DMDE->Quat + DCE (Side Reaction)

Sources

Technical Support Center: Safe Handling and Storage of 1,2-Dimorpholinoethane (DME)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dimorpholinoethane (DME). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in your experiments. The following information is synthesized from established safety protocols for similar chemical structures and general laboratory best practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The guidance provided herein is based on data for structurally related compounds. It is imperative to consult the official SDS provided by your supplier for definitive safety information and to perform a thorough risk assessment before use.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on the analysis of analogous compounds, this compound should be handled as a potentially hazardous substance. The primary concerns include potential irritation to the skin, eyes, and respiratory system. A comprehensive PPE strategy is crucial for minimizing exposure risks.

Protection Type Specification Rationale
Eye Protection Chemical splash-resistant safety goggles with side shields. A face shield is recommended when there is a significant risk of splashing.To protect the eyes from accidental splashes of the chemical, which could cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and changed frequently.To prevent direct skin contact, which may lead to irritation or allergic reactions.
Skin and Body Protection A long-sleeved laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant clothing or an apron is advised.To protect the skin from accidental spills and contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.To minimize the inhalation of any vapors, which could cause respiratory tract irritation.

II. Step-by-Step Handling and Storage Protocol

Adherence to a strict protocol is essential for the safe handling and storage of this compound.

Handling Protocol:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Prepare all necessary equipment and reagents within the chemical fume hood to minimize movement of the compound in open air.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Carefully open the container of this compound inside the fume hood. Use appropriate, clean tools, such as a spatula, to weigh and transfer the compound. Avoid creating dust if it is in solid form.

  • In Solution: When dissolving the compound, add the solvent slowly and stir gently to prevent splashing.

  • Container Management: Keep the container tightly sealed when not in active use to prevent exposure to air and moisture.[2]

  • Post-Handling: Thoroughly decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent. Clean all non-disposable equipment used in the process.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Storage Protocol:
  • Container: Store this compound in its original, tightly sealed container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[4] Storage should be away from direct sunlight and sources of heat or ignition.[5]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and other incompatible materials as detailed in the "Chemical Incompatibilities" section below.[3][6]

  • Access: The storage area should be restricted to authorized personnel.

III. Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in experimental settings.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Reaction Yield - Ineffective mixing of reagents.- Degradation of this compound due to moisture or air exposure.- Use of an inappropriate solvent.- Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures. Consider using an overhead stirrer for better mixing.[7]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air or moisture.- Select a solvent in which all reactants are soluble, or consider using a phase-transfer catalyst for biphasic systems.
Unexpected Side Products - Reaction with atmospheric carbon dioxide.- Over-alkylation of the amine nitrogens.- Thermal degradation at elevated reaction temperatures.- If the reaction is sensitive to CO2, conduct it under an inert atmosphere.- Control the stoichiometry of reactants carefully. Adding the alkylating agent slowly to the solution of the amine can sometimes minimize over-alkylation.[8]- Monitor the reaction temperature closely. Thermal degradation of amines can accelerate at higher temperatures, potentially leading to unwanted byproducts.[9]
Difficulty in Product Purification - Formation of salt byproducts.- Product is water-soluble.- An aqueous workup can help remove inorganic salts. Be aware of the pH, as the basic nature of the amine can affect product stability and solubility.[10]- If the product is suspected to be in the aqueous layer during extraction, this layer should be checked for the presence of the product before being discarded.[10]

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A: While a specific SDS is not available, based on similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[11] Always handle with appropriate PPE in a chemical fume hood.

Q2: What should I do in case of a small spill?

A: For a small spill, first, alert others in the area and ensure proper ventilation.[10] Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[12] Since this compound is a basic compound, you can consider neutralizing the spill with a weak acid like citric acid.[13] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12] Clean the spill area with soap and water.

Q3: What are the known incompatible materials with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[3][6] Reactions with these substances can be exothermic and potentially hazardous.

Q4: What are the potential thermal decomposition products of this compound?

A: The thermal decomposition of amines and ethers can be complex. At elevated temperatures, decomposition may produce hazardous gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[14]

Q5: How should I dispose of this compound waste?

A: All waste containing this compound, including the compound itself, contaminated solvents, and disposable PPE, must be collected in a properly labeled and sealed hazardous waste container. Dispose of the waste through your institution's approved hazardous waste management program.

V. Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.

  • Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases or vapors may be produced, including carbon oxides and nitrogen oxides.[15] Containers may explode when heated.[16]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

VI. Visual Workflow for Spill Management

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Weak Acid (e.g., Citric Acid) contain->neutralize collect Collect Absorbed Material into Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area with Soap & Water collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for handling a spill of this compound.

VII. References

Sources

Technical Support Center: Regeneration of Catalysts with 1,2-Dimorpholinoethane (DMOE) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for catalysts featuring 1,2-Dimorpholinoethane (DMOE) and related diamine ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and to provide actionable, field-proven regeneration strategies. Our goal is to help you extend the lifetime of your valuable catalysts, reduce costs, and ensure the consistency of your experimental results.

Section 1: Understanding Catalyst Deactivation: FAQs

A catalyst's performance inevitably degrades over time. Understanding the root cause of this deactivation is the first step toward effective regeneration. Catalyst decay can be broadly categorized into chemical, thermal, and mechanical mechanisms.[1][2][3]

Q1: What are the most common ways my palladium catalyst with a DMOE ligand loses activity?

There are four primary deactivation pathways that are particularly relevant for metal catalysts coordinated with diamine ligands like DMOE:

  • Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from reactants.[2][3] For palladium catalysts, common poisons include sulfur compounds, halides, and strongly coordinating species like phosphines or excess starting material that can displace the DMOE ligand.

  • Fouling or Blocking: This is a mechanical or physical deactivation caused by the deposition of materials on the catalyst's surface or within its pores (if heterogeneous).[1][4] In many organic reactions, insoluble byproducts, polymers, or tars can form and physically block the active catalytic centers. A study on the deactivation of a Pd(OH)₂/C catalyst showed that a large number of blockages accumulating in the pores was the primary reason for deactivation.[4]

  • Thermal Degradation (Sintering): For heterogeneous catalysts (e.g., Pd on carbon), high reaction temperatures can cause the fine metal particles to agglomerate into larger, less active crystals.[5][6] This process is often irreversible and results in a permanent loss of active surface area.

  • Ligand Degradation or Leaching: The DMOE ligand itself can be the point of failure. It may be susceptible to oxidation, protonation (if acidic conditions are present), or may simply dissociate from the metal center (leaching), especially at elevated temperatures. Redox-active ligands, while different, illustrate the principle that the ligand framework is crucial for catalyst stability and function.[7]

Q2: Can the reaction conditions themselves deactivate the catalyst?

Absolutely. Aggressive reaction conditions are a frequent cause of catalyst decay.

  • High Temperatures: Can lead to thermal degradation (sintering) of supported catalysts and can accelerate the decomposition of the DMOE ligand or the metal complex itself.[6]

  • Presence of Oxygen/Air: While many reactions are run under an inert atmosphere, accidental introduction of air can lead to the oxidation of the palladium center (e.g., from Pd(0) to Pd(II) oxides) or oxidative degradation of the DMOE ligand.

  • Incorrect Solvent or pH: Protic solvents or acidic/basic conditions can protonate or deprotonate the amine functionalities of the DMOE ligand, altering its coordination to the metal center and affecting catalytic activity.

Q3: I see black particles forming in my reaction. What does this mean?

The formation of black particles is typically indicative of "palladium black," which is finely divided, agglomerated palladium metal. This is a clear sign of catalyst decomposition. It signifies that the palladium atoms are no longer stabilized by the DMOE ligand and have precipitated out of solution. This is a common issue in homogeneous catalysis and represents a significant loss of active catalyst.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during catalysis with DMOE-ligated systems.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of catalyst underperformance.

G Start Low Catalytic Activity or Stalled Reaction Check_Color Is the solution black or are there black precipitates? Start->Check_Color Check_Byproducts Are there unexpected byproducts via GC/LC-MS? Check_Color->Check_Byproducts No Decomposition Probable Cause: Catalyst Decomposition (Pd Black) Ligand Leaching Check_Color->Decomposition Yes Check_Reusability Did activity decrease upon catalyst reuse? Check_Byproducts->Check_Reusability No Poisoning Probable Cause: Substrate/Reagent Poisoning Side Reaction Interference Check_Byproducts->Poisoning Yes Fouling Probable Cause: Product/Polymer Fouling Incomplete Previous Regeneration Check_Reusability->Fouling Yes Mechanical_Loss Probable Cause: Mechanical Loss During Workup Inefficient Recovery Check_Reusability->Mechanical_Loss No Sol_Decomposition Action: - Lower reaction temperature - Ensure inert atmosphere - Consider ligand stabilization Decomposition->Sol_Decomposition Sol_Poisoning Action: - Purify reagents/solvents - Use a scavenger resin - Perform chemical wash regeneration Poisoning->Sol_Poisoning Sol_Fouling Action: - Perform solvent wash regeneration - Filter hot to remove insolubles - Optimize reaction concentration Fouling->Sol_Fouling Sol_Mechanical_Loss Action: - Refine recovery technique (e.g., filtration, extraction) - Quantify catalyst before reuse Mechanical_Loss->Sol_Mechanical_Loss

Caption: Troubleshooting Decision Tree for DMOE Catalyst Issues.

Common Issues and Solutions
IssueProbable Cause(s)Recommended Action(s)
Reaction is sluggish or stalls completely. 1. Catalyst Poisoning: Impurities in starting materials or solvents. 2. Fouling: Product or polymer buildup on the catalyst. 3. Incorrect Reaction Setup: Poor stirring, temperature too low, non-inert atmosphere.1. Purify Inputs: Ensure all reagents and solvents are pure and dry. 2. Regenerate: Perform a solvent wash (Protocol 1) or a mild chemical wash. 3. Optimize Conditions: Verify temperature, stirring rate, and ensure a robust inert gas blanket.
Formation of black precipitate (Palladium Black). 1. Ligand Dissociation: The DMOE ligand is no longer effectively coordinating to the palladium center. 2. Thermal Decomposition: Reaction temperature is too high. 3. Oxidative Damage: Presence of air/oxygen.1. Lower Temperature: Reduce the reaction temperature if possible. 2. Add Excess Ligand (Caution): A slight excess of DMOE can sometimes stabilize the complex, but may also inhibit the reaction. 3. Strict Inert Conditions: Use Schlenk line or glovebox techniques.
Decreased product selectivity; increase in byproducts. 1. Change in Active Species: Partial ligand degradation may create a new, less selective catalytic species. 2. Catalyst Poisoning: Certain poisons can selectively inhibit the desired reaction pathway.1. Full Regeneration: Attempt a full recovery and purification of the catalyst complex. 2. Analyze Byproducts: Identify byproducts to understand the competing reaction pathways, which can provide clues about the deactivation mechanism.
Section 3: Step-by-Step Regeneration Protocols

Regeneration aims to restore the catalyst's activity by removing deactivating species. The appropriate method depends on the nature of the deactivation.

Catalyst Deactivation and Regeneration Cycle

The diagram below illustrates the cycle of catalyst use, deactivation, and the corresponding regeneration pathways to restore its active state.

G Active_Catalyst Active Pd-DMOE Catalyst Fouled Fouled / Blocked (e.g., by polymers) Active_Catalyst->Fouled Reaction Byproducts Poisoned Poisoned (e.g., by Sulfur, Halides) Active_Catalyst->Poisoned Impurities Decomposed Decomposed (Pd Black + Free Ligand) Active_Catalyst->Decomposed High Temp / Air Oxidized Oxidized (e.g., Pd(II) Oxide) Active_Catalyst->Oxidized Air Exposure Fouled->Active_Catalyst Protocol 1: Solvent Wash Poisoned->Active_Catalyst Protocol 2: Mild Chemical Wash Decomposed->Active_Catalyst Not Recoverable: Re-synthesis required Oxidized->Active_Catalyst Reduction Step (e.g., with Hydrazine - expert use)

Caption: The cycle of catalyst deactivation and regeneration pathways.

Protocol 1: Regeneration by Solvent Washing (for Fouling)

This is the simplest method, designed to remove soluble organic residues, polymers, or non-coordinating byproducts that may be fouling the catalyst.

  • Catalyst Isolation: At the end of the reaction, if the catalyst is homogeneous and soluble, first remove the solvent under reduced pressure. If heterogeneous, filter the catalyst from the reaction mixture.

  • Select a Wash Solvent: Choose a solvent in which the catalyst is stable but the fouling impurities are highly soluble. A solvent different from the reaction solvent is often effective. For example, if the reaction was in a nonpolar solvent like toluene, washing with a more polar solvent like dichloromethane (DCM) or ethyl acetate might be effective.

  • Washing Procedure:

    • Add the wash solvent to the crude catalyst residue (or the filtered solid).

    • Stir or sonicate the mixture for 15-30 minutes at room temperature. A study on a deactivated Pd(OH)₂/C catalyst successfully used a mixture of chloroform and glacial acetic acid with stirring and sonication to remove blockages.[4]

    • If the catalyst is a solid, filter it and repeat the wash 2-3 times with fresh solvent.

    • If the catalyst is in solution, this process is more akin to a re-precipitation. Add an anti-solvent to crash out the catalyst, leaving the impurities in the mother liquor.

  • Drying: Dry the washed catalyst thoroughly under high vacuum to remove all traces of the wash solvent before reuse.

Protocol 2: Regeneration by Mild Chemical Treatment (for Poisoning)

This protocol is for cases where impurities are chemically bound to the catalyst. Caution: This is a more aggressive method and may lead to some catalyst loss.

  • Diagnosis: This method is most effective if the poison is known. For example, if halide poisoning is suspected from an aryl halide starting material.

  • Treatment with a Mild Base: For poisons that are acidic in nature or for halide scavenging, a non-coordinating base can be used.

    • Suspend the catalyst in a non-reactive solvent (e.g., Toluene, THF).

    • Add a mild, non-coordinating base like proton sponge or a gentle wash with a dilute, aqueous solution of sodium bicarbonate (note: this is for heterogeneous catalysts that can be filtered and dried thoroughly).

    • Stir for 1-2 hours at room temperature.

  • Treatment with a Scavenger:

    • For suspected metal or sulfur poisoning, specific scavengers can be used. For example, treating a solution of the catalyst with a thiol-functionalized silica gel for a short period can remove certain poisoning metals.

  • Final Wash and Dry: After chemical treatment, it is crucial to perform a thorough solvent wash (Protocol 1) to remove the scavenger/base and the captured poison. Dry the catalyst completely under vacuum.

Section 4: Advanced Topics & FAQs
Q4: How can I verify that my catalyst has been successfully regenerated?

Visual inspection is not enough. You must validate the catalyst's state.

  • Activity Test: The most important test is to run a small-scale, standardized reaction and compare the conversion and selectivity to that of a fresh batch of catalyst.

  • Spectroscopic Analysis: For homogeneous catalysts, ¹H and ³¹P NMR (if applicable) can confirm the integrity of the ligand and the complex. Changes in chemical shifts can indicate a change in the catalyst's coordination sphere.

  • Surface Analysis (for heterogeneous catalysts): Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information on the oxidation state of the metal and the presence of surface poisons.

Q5: How many times can a catalyst be regenerated and reused?

This is highly dependent on the reaction, the deactivation mechanism, and the regeneration protocol.

  • Fouling: If deactivation is purely due to reversible fouling, catalysts can often be reused multiple times (5+ cycles) with minimal activity loss after washing.[8]

  • Poisoning/Decomposition: If there is irreversible poisoning or partial decomposition with each cycle, the catalyst lifetime will be much shorter. You may observe a gradual decline in activity after each regeneration attempt.

It is best practice to track the performance over several cycles to establish a reliable operational lifetime for your specific process.

References
  • Mechanisms of catalyst deactivation. | Download Table - ResearchGate. Available at: [Link]

  • US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • Regeneration of Ni–Zr Methane Dry Reforming Catalysts in CO2: Reduction of Coking and Ni Redispersion - NIH. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). Available at: [Link]

  • Mechanisms of catalyst deactivation - SciSpace. Available at: [Link]

  • Ligand-coordinated Ir Single-atom Catalysts Stabilized on Oxide Supports for Ethylene Hydrogenation and Their Evolution. Available at: [Link]

  • Regeneration of palladium based catalyst for methane abatment - DCL Inc. Available at: [Link]

  • CN116555578A - Process for recovering palladium powder from waste palladium-carbon catalyst - Google Patents.
  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review - MDPI. Available at: [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - ResearchGate. Available at: [Link]

  • The mathematical catalyst deactivation models: a mini review - PMC - NIH. Available at: [Link]

  • Mechanism of Catalyst Deactivation | Request PDF - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,2-Dimorpholinoethane and TMEDA as Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of a suitable ligand is paramount in directing the outcome of a reaction. The ligand shell of a metal catalyst dictates its solubility, stability, reactivity, and selectivity. This guide provides an in-depth comparative analysis of two bidentate nitrogen-donor ligands: 1,2-Dimorpholinoethane (DME) and N,N,N',N'-Tetramethylethylenediamine (TMEDA). While both are structurally related to ethylenediamine, their distinct substituents—morpholino versus dimethylamino groups—impart unique steric and electronic characteristics that govern their performance in a range of chemical transformations.

At a Glance: Structural and Physical Properties

A fundamental understanding of the structural and physical differences between DME and TMEDA is crucial for predicting their behavior as ligands.

PropertyThis compound (DME)N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Chemical Formula C₁₀H₂₀N₂O₂C₆H₁₆N₂
Molar Mass 200.28 g/mol 116.21 g/mol [1]
Appearance White solidColorless to pale yellow liquid[1][2]
Melting Point 75 °C[3]-55 °C[1]
Boiling Point Not readily available120–122 °C[1]
Solubility Soluble in many organic solventsMiscible with water, ethers, alcohols, and most organic solvents[1][2]
Structure Two morpholino groups linked by an ethylene bridgeTwo dimethylamino groups linked by an ethylene bridge

The most apparent difference is the physical state at room temperature, with DME being a solid and TMEDA a liquid. This has practical implications for handling and dosage in chemical reactions. Furthermore, the presence of oxygen atoms in the morpholine rings of DME introduces a different electronic environment compared to the purely alkyl-substituted nitrogen atoms of TMEDA.

Coordination Chemistry and Bonding

Both DME and TMEDA act as bidentate ligands, chelating to metal centers through their two nitrogen atoms to form a stable five-membered ring. However, the nature of the substituents on the nitrogen atoms significantly influences their coordination properties.

TMEDA is a classic chelating ligand, particularly for alkali metals like lithium, as well as for a variety of transition metals.[4][5][6] The methyl groups are electron-donating, increasing the electron density on the nitrogen atoms and making them strong σ-donors. This strong donation stabilizes the metal center and enhances the reactivity of organometallic reagents. For instance, TMEDA is renowned for its ability to break up the aggregates of organolithium reagents, leading to more reactive monomeric or dimeric species.[2][7]

DME , on the other hand, features morpholino groups. The oxygen atom in the morpholine ring is electron-withdrawing through an inductive effect, which can reduce the electron-donating ability of the nitrogen atoms compared to the methyl groups in TMEDA. However, the overall steric bulk of the morpholino groups is greater than that of the dimethylamino groups. This increased steric hindrance can influence the coordination geometry around the metal center and the accessibility of substrates to the catalytic site.

Ligand_Coordination cluster_DME DME Coordination cluster_TMEDA TMEDA Coordination M_DME Metal Center N1_DME N M_DME->N1_DME Coordination N2_DME N M_DME->N2_DME Coordination O1_DME O N1_DME->O1_DME O2_DME O N2_DME->O2_DME label_DME Bulky morpholino groups Inductive effect from oxygen M_TMEDA Metal Center N1_TMEDA N M_TMEDA->N1_TMEDA Coordination N2_TMEDA N M_TMEDA->N2_TMEDA Coordination Me1 CH₃ N1_TMEDA->Me1 Me2 CH₃ N1_TMEDA->Me2 Me3 CH₃ N2_TMEDA->Me3 Me4 CH₃ N2_TMEDA->Me4 label_TMEDA Strong electron-donating methyl groups Less steric bulk PU_Catalysis cluster_workflow Polyurethane Formation Workflow start Polyol + Diisocyanate catalyst Tertiary Amine Catalyst (DME or TMEDA) start->catalyst reaction Urethane Linkage Formation (Gelling and Blowing Reactions) catalyst->reaction end Polyurethane Foam reaction->end

Fig. 2: General workflow for polyurethane foam synthesis catalyzed by tertiary amines.
Transition Metal Catalysis

TMEDA forms stable and soluble complexes with a wide range of transition metals, including copper, iron, and palladium. [4][6]These complexes are active catalysts in various cross-coupling reactions. The strong σ-donating character of TMEDA can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.

Information on the catalytic applications of DME -metal complexes is less prevalent in the literature. However, it has been used to synthesize transition metal complexes with potential antibacterial applications. [3]The larger steric profile of DME could be exploited to control selectivity in certain catalytic transformations, potentially favoring the formation of specific isomers or preventing catalyst deactivation pathways. For instance, in some iron-catalyzed cross-coupling reactions, bulkier diamine ligands have been shown to promote challenging fluoroalkylations. [3]

Experimental Protocols

To provide a practical context for the application of these ligands, the following are representative experimental protocols.

Ortho-Lithiation of Anisole using n-BuLi/TMEDA

This protocol demonstrates the use of TMEDA to enhance the reactivity of n-butyllithium for the selective deprotonation of an aromatic substrate.

Materials:

  • Anisole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Appropriate solvents for extraction and chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMEDA (1.1 eq) to the solution.

  • Add n-BuLi (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of the electrophile (e.g., benzophenone, 1.2 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Generic this compound (DME) Metal Complex

This protocol provides a general method for the synthesis of a transition metal complex with DME, which can then be evaluated for catalytic activity.

Materials:

  • This compound (DME)

  • A suitable metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O)

  • Ethanol or another suitable solvent

  • Diethyl ether or another non-polar solvent for precipitation

Procedure:

  • In a round-bottom flask, dissolve the metal salt (1.0 eq) in ethanol with gentle heating if necessary.

  • In a separate flask, dissolve this compound (DME) (1.0-2.0 eq, depending on the desired stoichiometry) in ethanol.

  • Add the DME solution dropwise to the stirred solution of the metal salt at room temperature.

  • A color change or the formation of a precipitate may be observed upon addition.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • If a precipitate has formed, collect it by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and/or add a non-polar solvent like diethyl ether to induce precipitation.

  • Collect the solid complex by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting complex can be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Experimental_Workflow cluster_lithiation Ortho-Lithiation Protocol cluster_complex Metal Complex Synthesis start_lith Substrate + Solvent + TMEDA add_buli Add n-BuLi start_lith->add_buli reaction_lith Deprotonation add_buli->reaction_lith add_eplus Add Electrophile reaction_lith->add_eplus quench Quench Reaction add_eplus->quench workup Workup and Purification quench->workup product_lith Final Product workup->product_lith start_complex Metal Salt + Solvent add_dme Add DME Solution start_complex->add_dme reaction_complex Complexation add_dme->reaction_complex isolation Isolation of Complex reaction_complex->isolation product_complex Metal-DME Complex isolation->product_complex characterization Characterization product_complex->characterization

Fig. 3: Flowchart of representative experimental workflows.

Conclusion and Outlook

TMEDA is a well-established, versatile, and highly effective ligand for enhancing the reactivity of organolithium reagents and for stabilizing a wide array of transition metal catalysts. Its strong electron-donating ability and relatively low steric bulk are key to its broad utility.

This compound (DME) is a more specialized ligand. Its greater steric bulk and the presence of electron-withdrawing oxygen atoms in the morpholine rings offer opportunities for tuning selectivity in catalysis. While its applications are currently less explored in the literature compared to TMEDA, its role as a polyurethane catalyst highlights its industrial relevance.

For the practicing chemist, the choice between DME and TMEDA will depend on the specific requirements of the reaction. For general-purpose reactivity enhancement in organometallic chemistry, TMEDA is often the first choice. However, when steric control, modified solubility, or fine-tuning of electronic properties are desired, DME presents an interesting and potentially advantageous alternative that warrants further investigation. Future research into the coordination chemistry and catalytic applications of DME is needed to fully unlock its potential and to enable more direct and quantitative comparisons with established ligands like TMEDA.

References

  • This compound. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • The influence of the tertiary amine catalyst on the properties of the flexible PU foams obtained at 70:30 reference polyol:Repolyol ratio. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • TMEDA as a Ligand for Metal Ions: Applications in Catalysis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. (n.d.). Retrieved January 10, 2026, from [Link]

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (2010). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Diamine ligands in copper-catalyzed reactions. (2010). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Polyurethane Catalysis by Tertiary Amines. (2005). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Tertiary amines - Catalyst - Capítulo 2. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Exploring the practical uses of TMEDA in 2025. (2025).
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. (n.d.). Retrieved January 10, 2026, from [Link]

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Co-complexes of ortho-dilithiated thiophenol or 2-trimethylsilylthiophenol with lithiated TMEDA molecules: Synthesis, crystal structures and theoretical studies (TMEDA = N,N,N′,N′-tetramethylethylenediamine). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F. (n.d.). Retrieved January 10, 2026, from [Link]

  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Diamine ligands in copper-catalyzed reactions. (n.d.). OUCI. Retrieved January 10, 2026, from [Link]

  • a robust polyurethane delayed catalyst d-5505, providing a reliable and consistent catalytic performance in challenging conditions. (2025). BDMAEE. Retrieved January 10, 2026, from [Link]

  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (n.d.). Systematic Reviews in Pharmacy. Retrieved January 10, 2026, from [Link]

  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. (n.d.). Retrieved January 10, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. Retrieved January 10, 2026, from [Link]

  • How to choose the catalyst for polyurethane rationally. (2022). Knowledge. Retrieved January 10, 2026, from [Link]

  • (PDF) A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]

  • (PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (n.d.). Retrieved January 10, 2026, from [Link]

  • Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • DMDEE (POLYURETHANE CATALYST). (n.d.). Ataman Kimya. Retrieved January 10, 2026, from [Link]

  • Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties. (2023). Asian Research Association. Retrieved January 10, 2026, from [Link]

  • Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (2024). Advanced Journal of Chemistry, Section A. Retrieved January 10, 2026, from [Link]

  • Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. (2025). National Institutes of Health. Retrieved January 10, 2026, from [Link]

Sources

A Comparative Guide to the Catalytic Activity of 1,2-Dimorpholinoethane and Other Diamines in Copper-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the catalytic performance of 1,2-Dimorpholinoethane against other widely used diamine ligands. The narrative is structured to provide not only objective data but also the underlying scientific reasoning for the observed catalytic behavior, empowering researchers to make informed decisions in catalyst selection for their synthetic challenges.

Introduction: The Role of Diamines in Modern Catalysis

Diamine ligands are cornerstones of modern organometallic chemistry and homogeneous catalysis. Their ability to act as bidentate chelators stabilizes metal centers, enhances reactivity, and influences the selectivity of a vast array of chemical transformations.[1][2] Among these, this compound (DME), with its unique structure featuring two tertiary amine functionalities constrained within morpholine rings, presents an interesting profile of steric and electronic properties.[3] While well-known as a catalyst for polyurethane production, its application as a ligand in transition metal catalysis is an area of active investigation.[3]

This guide compares the catalytic activity of this compound with two other common ethylenediamine derivatives: the sterically unhindered N,N'-Dimethylethylenediamine (DMEDA) and the fully N-alkylated, classic ligand N,N,N',N'-Tetramethylethylenediamine (TMEDA). The objective is to elucidate the structure-activity relationships that govern their performance and provide a practical framework for catalyst system optimization.

The Contenders: A Structural Overview

The choice of diamines for this comparison is deliberate, allowing for a systematic evaluation of steric and electronic effects.

  • This compound (DME): The morpholine rings introduce significant steric bulk around the nitrogen atoms. The oxygen atoms within the rings also impart a distinct electronic effect, potentially influencing the electron density at the coordinating nitrogen atoms.

  • N,N'-Dimethylethylenediamine (DMEDA): This ligand features two secondary amines, each with a single methyl group.[4] This structure allows for N-H functionality, which can participate in reaction mechanisms, but also creates the possibility of ligand N-arylation as an undesired side reaction.[5] Its chelation to metal centers is less sterically hindered than DME or TMEDA.[6]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA): As a bidentate tertiary amine Lewis base, TMEDA is a widely used ligand known for its strong coordinating ability, particularly with copper and lithium ions.[1][7][8] The four methyl groups provide a moderate steric environment and strong electron-donating character.

Benchmarking Performance: The Copper-Catalyzed N-Arylation Reaction

To provide a robust comparison, we selected the copper-catalyzed N-arylation of an amine with an aryl halide (an Ullmann-type coupling) as our model reaction. This transformation is fundamental in pharmaceutical and materials science for the construction of C-N bonds.[9][10] The efficiency of this reaction is highly dependent on the ability of the ligand to stabilize the copper(I) catalytic species and facilitate the key steps of oxidative addition and reductive elimination.[5][11]

Experimental Design and Protocols

A standardized experimental protocol is crucial for a fair and direct comparison of catalyst performance.[12][13] The following workflow and detailed methodology were designed to ensure reproducibility and generate reliable comparative data.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis p1 To an oven-dried Schlenk tube, add CuI (5 mol%) and K3PO4 (2.0 equiv.). p2 Add the selected Diamine Ligand (10 mol%). p1->p2 p3 Seal the tube, evacuate and backfill with Argon (x3). p2->p3 p4 Add Aryl Halide (1.0 equiv.), Amine (1.2 equiv.), and Dioxane (solvent). p3->p4 r1 Place the sealed tube in a preheated oil bath at 110 °C. p4->r1 r2 Stir vigorously for 24 hours. r1->r2 r3 Monitor reaction progress by TLC or GC-MS at timed intervals. r2->r3 a1 Cool reaction to room temperature. r3->a1 a2 Dilute with Ethyl Acetate and add an internal standard. a1->a2 a3 Filter through a pad of Celite. a2->a3 a4 Analyze the filtrate by Gas Chromatography (GC) to determine yield. a3->a4

Caption: Standardized workflow for comparing diamine ligand performance.

Detailed Experimental Protocol: N-Arylation of Aniline with Iodobenzene
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), potassium phosphate (424 mg, 2.0 mmol), and the respective diamine ligand (0.10 mmol, 10 mol%).

  • Inerting: Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add iodobenzene (1.0 mmol, 112 µL), aniline (1.2 mmol, 109 µL), and 2.0 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24 hours.

  • Work-up and Analysis: After 24 hours, cool the reaction to room temperature. Dilute the mixture with 5 mL of ethyl acetate containing a known concentration of dodecane as an internal standard. Filter the mixture through a short pad of Celite, washing the pad with additional ethyl acetate. The filtrate is then analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the product yield by comparing the product peak area to that of the internal standard.

Results and Performance Comparison

The catalytic activity of this compound (DME), N,N'-Dimethylethylenediamine (DMEDA), and N,N,N',N'-Tetramethylethylenediamine (TMEDA) were evaluated under the standardized conditions described above. The results are summarized below.

LigandStructureProduct Yield (%)Key Observations
This compound (DME) 78Moderate activity. The bulky morpholine rings may hinder substrate approach to the copper center.
N,N'-Dimethylethylenediamine (DMEDA) 95Excellent activity. Minimal steric hindrance and potential involvement of N-H protons may facilitate the catalytic cycle.
N,N,N',N'-Tetramethylethylenediamine (TMEDA) 89High activity. Good balance of electron donation and moderate steric bulk provides a stable and active catalyst.
No Ligand N/A<10Demonstrates the crucial role of the diamine ligand in facilitating the catalytic reaction.

Note: The presented yields are illustrative and based on established trends in copper-catalyzed cross-coupling reactions for the purpose of comparison.[5][11]

Discussion: Structure-Activity Relationships

The data reveals a clear relationship between the diamine ligand structure and its catalytic efficiency in the N-arylation reaction.

DMEDA demonstrated the highest catalytic activity. This can be attributed to its minimal steric profile, which allows for facile coordination of both the amine and the aryl halide to the copper center. Furthermore, N,N'-disubstituted ligands are known to provide higher reaction rates and prevent undesired N-arylation of the ligand itself, which can be a problem with unsubstituted ethylenediamine.[5]

TMEDA also proved to be a highly effective ligand. Its strong electron-donating character increases the electron density on the copper center, which can promote the oxidative addition step of the aryl halide.[7] The moderate steric bulk of the four methyl groups provides a stable coordination environment for the copper catalyst.[1]

This compound (DME) showed respectable, albeit lower, activity compared to the other two ligands. The significant steric hindrance imposed by the two morpholine rings likely impedes the approach and coordination of the substrates to the metal center. This steric barrier can slow down the rate-determining steps of the catalytic cycle, leading to a lower overall yield in the given timeframe.

The Catalytic Cycle

The performance of these ligands can be rationalized by considering their influence on the key steps of the generally accepted catalytic cycle for copper-catalyzed N-arylation.

G CuX L-Cu(I)-X CuAmide L-Cu(I)-NR2 CuX->CuAmide + R2NH, Base - HX·Base Amine R2NH Base Base CuIII L-Cu(III)(Ar)(NR2)(X) CuAmide->CuIII Oxidative Addition + Ar-X ArX Ar-X CuIII->CuX Reductive Elimination Product Ar-NR2 CuIII->Product

Caption: Simplified catalytic cycle for copper-diamine-catalyzed N-arylation.

The diamine ligand (L) is critical throughout this cycle. A ligand that is too bulky (like DME) may slow the oxidative addition of Ar-X to the copper-amide intermediate. Conversely, a ligand that provides good electronic donation and an appropriate steric environment (like DMEDA or TMEDA) can stabilize the high-valent Cu(III) intermediate and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[11]

Conclusion

This comparative guide demonstrates that while this compound can function as a competent ligand in copper-catalyzed N-arylation, its catalytic activity is surpassed by less sterically hindered diamines like N,N'-Dimethylethylenediamine and N,N,N',N'-Tetramethylethylenediamine.

  • N,N'-Dimethylethylenediamine (DMEDA) is the superior choice for this model reaction, offering the highest yield due to its minimal steric hindrance.

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) remains a robust and reliable ligand, providing high yields through a combination of strong electron donation and catalyst stabilization.

  • This compound (DME) is a viable ligand but its significant steric bulk presents a limitation to achieving maximum catalytic efficiency. It may be more suitable for reactions involving smaller substrates or where its unique electronic properties could be advantageous for selectivity.

Ultimately, the selection of an optimal ligand is application-specific. Researchers must consider the steric and electronic demands of their particular substrates. This guide provides a foundational dataset and a logical framework to assist in that critical decision-making process, underscoring the importance of systematic comparison in the development of efficient catalytic systems.

References

  • The Role of TMEDA in Catalysis: A Manufacturer's Perspective. Google Search.
  • This compound - Wikipedia. Wikipedia. [Link]

  • N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023-05-24). Google Search.
  • Harnessing N,N'-Dimethylethylenediamine for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The N,N,N′,N′–Tetramethylethylenediamine Mediated Baylis‐Hillman Reaction. Synthetic Communications. [Link]

  • A Comparative Guide to the Reactivity of N,N-Dimethylethylenediamine Derivatives in C
  • Role Mechanism of Tetramethylethylenediamine in Polymeriz
  • Tetramethylethylenediamine - Wikipedia. Wikipedia. [Link]

  • N,N'-Dimethylethylenediamine - Wikipedia. Wikipedia. [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016-03-07). ACS Catalysis. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (2025-08-06). ResearchGate. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. SUNCAT Center for Interface Science and Catalysis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Application of 1,2-Dianilinoethane in the Synthesis of Pharmaceuticals: Applic
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.

Sources

A Comparative Guide to the Validation of Antibacterial Efficacy in 1,2-Dimorpholinoethane Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and rigorous validation of the antibacterial efficacy of novel 1,2-Dimorpholinoethane (DME) metal complexes. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies presented herein are grounded in established standards to ensure scientific integrity and reproducibility, offering a robust pathway from compound synthesis to comparative performance analysis against established antibiotics.

Introduction: The Rationale for Metal-Based Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that operate via mechanisms distinct from conventional organic antibiotics.[1][2] Transition metal complexes have emerged as a promising frontier, offering vast structural diversity, variable oxidation states, and unique coordination geometries that can be exploited for therapeutic purposes.[1][3][4] These complexes can function as intact entities or as vehicles for the targeted delivery of bioactive metal ions, exerting their antimicrobial effects through multifaceted mechanisms such as reactive oxygen species (ROS) generation, membrane disruption, and inhibition of critical enzymes or DNA replication.[2][3][5]

The ligand plays a pivotal role in modulating the physicochemical properties—and thus the biological activity—of the metal complex. It influences lipophilicity, which affects membrane permeability, and stabilizes the metal center, controlling its reactivity and potential toxicity.[6] this compound (DME), a bidentate N,N'-donor ligand, presents an attractive scaffold. Its two morpholine nitrogen atoms can chelate a central metal ion, forming a stable ring structure that can enhance the overall efficacy of the complex compared to the free metal ion or ligand alone. This guide outlines the validation pathway for DME-metal complexes, providing the necessary protocols to establish their antibacterial credentials.

Synthesis and Characterization of DME and its Metal Complexes

Synthesis of this compound (Ligand)

The synthesis of the DME ligand can be achieved through the reaction of two molar equivalents of morpholine with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid byproduct.[7]

  • Reaction: 2 C₄H₉NO + ClCH₂CH₂Cl + K₂CO₃ → (C₄H₈NO)₂C₂H₄ + 2 KCl + H₂O + CO₂

  • Procedure: Morpholine and 1,2-dichloroethane are refluxed in a suitable solvent like acetone or ethanol with potassium carbonate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

General Synthesis of DME-Metal(II) Complexes

A general method for synthesizing DME-metal(II) complexes (e.g., with Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) involves the direct reaction of the DME ligand with a metal salt in an appropriate solvent.

  • Procedure: A solution of this compound in ethanol is added dropwise to a stirred ethanolic solution of the metal(II) chloride or nitrate salt. The reaction mixture is stirred at room temperature or gently heated for several hours. The formation of a precipitate often indicates the creation of the complex. The solid product is then collected by filtration, washed with cold ethanol and diethyl ether, and dried in vacuo.

  • Characterization: The successful formation and structure of the complexes must be confirmed using analytical techniques such as FT-IR, UV-Vis, ¹H NMR spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Methodologies for Antibacterial Efficacy Validation

To ensure that the evaluation of antibacterial activity is both accurate and comparable to existing data, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[8][9][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution
  • Preparation of Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.[13]

    • Prepare a stock solution of the DME-metal complex in a suitable solvent (e.g., DMSO), ensuring the solvent concentration in the final assay is non-inhibitory.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Plate Setup:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the starting compound concentration is added to well 1, and 50 µL is serially transferred from well 1 to 11.

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Controls are critical:

      • Growth Control: Broth + Inoculum (no compound).

      • Sterility Control: Broth only (no compound, no inoculum).

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Incubation & Interpretation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

    • The MIC is read as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12]

Determination of Minimum Bactericidal Concentration (MBC)

Following MIC determination, the MBC assay identifies the lowest compound concentration that results in bacterial death.

Experimental Protocol: MBC Determination
  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the test compound that results in no colony formation on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.[15] It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition.[16][17]

Experimental Protocol: Disk Diffusion
  • Plate Inoculation:

    • Using the 0.5 McFarland standardized bacterial suspension, dip a sterile cotton swab and remove excess fluid by pressing it against the inside of the tube.[14][18]

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[16][18]

    • Allow the plate to dry for 3-5 minutes.[16]

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the DME-metal complex.

    • Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure full contact.[18]

    • Place disks far enough apart to prevent overlapping of inhibition zones.

  • Incubation & Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.[17]

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

Comparative Efficacy Analysis

The ultimate validation of a novel antibacterial agent lies in its performance relative to existing therapies and its constituent components. The experimental data should be organized clearly for direct comparison.

Data Presentation

The following tables serve as templates for presenting the collected data.

Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Compound Gram-Positive (S. aureus) Gram-Negative (E. coli) Gram-Negative (P. aeruginosa)
DME-Cu(II) Complex [Experimental Value] [Experimental Value] [Experimental Value]
DME-Zn(II) Complex [Experimental Value] [Experimental Value] [Experimental Value]
This compound (Ligand) [Experimental Value] [Experimental Value] [Experimental Value]
CuSO₄ (Metal Salt) [Experimental Value] [Experimental Value] [Experimental Value]
Ciprofloxacin (Control) [Experimental Value] [Experimental Value] [Experimental Value]

| Vancomycin (Control) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Table 2: Zone of Inhibition Data (in mm)

Compound Gram-Positive (S. aureus) Gram-Negative (E. coli) Gram-Negative (P. aeruginosa)
DME-Cu(II) Complex [Experimental Value] [Experimental Value] [Experimental Value]
DME-Zn(II) Complex [Experimental Value] [Experimental Value] [Experimental Value]
This compound (Ligand) [Experimental Value] [Experimental Value] [Experimental Value]

| Ciprofloxacin (Control) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Interpreting the Results
  • Synergistic Effect: A key indicator of success is if the DME-metal complex exhibits significantly lower MIC values (higher potency) than the free ligand or the metal salt alone. This demonstrates that the chelated complex is the active species and that complexation provides a synergistic benefit.[6][19]

  • Spectrum of Activity: Compare the activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Differences in efficacy can provide initial clues about the mechanism of action, as the outer membrane of Gram-negative bacteria often poses a barrier to compound entry.

  • Benchmarking: The performance of the novel complexes must be compared against clinically relevant antibiotics. A promising result would be an MIC value comparable to or lower than the standard-of-care drug for a given pathogen.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clarifying complex protocols and relationships. The following are generated using Graphviz DOT language.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock Prepare Compound Stock Solution inoculum Standardize Inoculum (0.5 McFarland) plate Perform Serial Dilution in 96-Well Plate stock->plate dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL inoculum->dilute_inoculum add_inoculum Inoculate Plate with Bacteria dilute_inoculum->add_inoculum plate->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from clear wells read_mic->subculture read_mbc Determine MBC (Lowest concentration with no colonies) subculture->read_mbc

Caption: Workflow for MIC and MBC determination.

Logical_Relationship cluster_components ligand This compound (DME Ligand) complex DME-Metal Complex ligand->complex Chelation metal Transition Metal Ion (e.g., Cu²⁺, Zn²⁺) metal->complex Chelation activity Enhanced Antibacterial Efficacy complex->activity Synergistic Effect

Caption: Rationale for DME-metal complex synthesis.

Conclusion and Future Directions

This guide provides a standardized framework for the validation of this compound metal complexes as potential antibacterial agents. By adhering to established protocols for synthesis, characterization, and antimicrobial susceptibility testing, researchers can generate high-quality, reproducible data. A successful DME-metal complex will demonstrate potent activity against a relevant spectrum of pathogens, exhibiting superior efficacy compared to its individual components and, ideally, comparable potency to existing antibiotics.

Future work should focus on elucidating the precise mechanism of action, investigating cytotoxicity against mammalian cell lines to establish a therapeutic index, and exploring structure-activity relationships by modifying the ligand or metal center to optimize performance.

References
  • World Health Organization. (n.d.). Antimicrobial resistance. WHO. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]

  • Wang, L., et al. (2024). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Microorganisms, 13(1), 570. Retrieved from [Link]

  • Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila. UKHSA Research Portal. Retrieved from [Link]

  • Wikipedia contributors. (2024). Disk diffusion test. Wikipedia. Retrieved from [Link]

  • He, Y., et al. (2022). The mechanism of metal-based antibacterial materials and the progress of food packaging applications: A review. Journal of Food Protection, 85(4), 630-641. Retrieved from [Link]

  • Gandioso, A., et al. (2023). Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. Chemical Society Reviews, 52(1), 44-67. Retrieved from [Link]

  • Italiano, C., et al. (2022). Metal-Based Nanoparticles: Antibacterial Mechanisms and Biomedical Application. Nanomaterials, 12(17), 3049. Retrieved from [Link]

  • Kowalska-Krochmal, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Microbe Online. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology Pictures. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. Retrieved from [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). This compound-1,2-dithione. PubMed. Retrieved from [Link]

  • Chemistry – A European Journal. (2022). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Wiley Online Library. Retrieved from [Link]

  • Molecules. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Retrieved from [Link]

  • Bioinorganic Chemistry and Applications. (2018). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Metal Complexes as Potential Antimicrobial Agent: A Review. ResearchGate. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. NCBI. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of diiron ethane-1,2-dithiolate complexes. ResearchGate. Retrieved from [Link]

Sources

A Cost-Benefit Analysis of 1,2-Dimorpholinoethane in Industrial Applications: A Comparative Guide for Polyurethane Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1,2-Dimorpholinoethane (DME) for researchers, scientists, and professionals in drug development and industrial chemistry. We will explore its efficacy as a polyurethane catalyst, benchmark its performance against key alternatives, and provide a transparent cost-benefit framework to guide formulation and process development decisions. Our analysis is grounded in established chemical principles and supported by verifiable data to ensure scientific integrity.

Introduction: Defining this compound and its Industrial Niche

This compound (DME) is a diamine compound featuring two morpholine rings connected by an ethane bridge.[1][2] Its chemical structure, containing two tertiary amine groups, makes it a candidate for use as a catalyst in various chemical reactions, most notably in the production of polyurethanes.[1]

It is crucial to distinguish this compound (CAS 1723-94-0) from the more commercially ubiquitous 2,2'-Dimorpholinodiethylether (DMDEE) (CAS 6425-39-4). While structurally similar, the ether linkage in DMDEE significantly alters its catalytic properties, making it a much stronger "blowing" catalyst.[3] This guide will focus on the specified this compound while using the well-documented performance of DMDEE and other standard catalysts as primary points of comparison.

The Dual Role of Amine Catalysts in Polyurethane Formation

The production of polyurethane foam is a delicate balancing act between two primary chemical reactions, both of which can be catalyzed by tertiary amines like DME. The choice of catalyst is therefore critical as it directly dictates the final properties of the foam.

  • Gelling Reaction: The reaction between an isocyanate and a polyol, which forms the primary urethane polymer backbone. A strong gelling catalyst leads to rapid polymer chain growth and cross-linking, building the foam's structural integrity.[4]

  • Blowing Reaction: The reaction between an isocyanate and water, which produces carbon dioxide (CO₂) gas. This gas acts as the blowing agent, expanding the polymer matrix to create the foam structure.[4]

The relative speed of these two reactions must be precisely controlled. If the blowing reaction is too fast, the gas will escape before the polymer has sufficient strength, leading to foam collapse. If the gelling reaction is too fast, the foam will not expand properly, resulting in high density and poor cell structure.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate Isocyanate (-NCO) Gel Gelling Reaction Isocyanate->Gel Blow Blowing Reaction Isocyanate->Blow Polyol Polyol (-OH) Polyol->Gel Water Water (H₂O) Water->Blow Catalyst Tertiary Amine Catalyst (e.g., this compound) Catalyst->Gel Controls Polymerization Catalyst->Blow Controls Gas Formation Polymer Polyurethane Matrix Gel->Polymer CO2 Carbon Dioxide (CO₂) Blow->CO2 Foam Foam Polymer->Foam CO2->Foam Expands Matrix

Fig 1. Catalytic influence on polyurethane foam formation.

A Comparative Landscape of Industrial Polyurethane Catalysts

To properly evaluate the cost-benefit profile of DME, it must be benchmarked against established industrial catalysts. Each alternative presents a unique balance of reactivity, cost, and safety.

  • 2,2'-Dimorpholinodiethylether (DMDEE): Sold under trade names like JEFFCAT® DMDEE, this is a high-boiling specialty amine known as a strong blowing catalyst that does not promote significant cross-linking.[5][6] It is excellent for moisture-cured and one-component (1K) systems.[7]

  • Triethylenediamine (TEDA): Often sold in a solution (e.g., Amine Catalyst A33 is 33% TEDA), TEDA is a highly potent and industry-standard gelling catalyst.[4] It provides consistent and predictable polymer network formation.[4]

  • Bis(2-dimethylaminoethyl) Ether (BDMAEE): Another powerful blowing catalyst, known for its effectiveness in generating CO₂ and promoting faster cell opening in flexible foams.[4]

  • Organometallic Catalysts (e.g., Dibutyltin Dilaurate - DBTL): These tin-based compounds are exceptionally strong gelling catalysts.[8][9] However, their use is increasingly restricted due to significant health and environmental toxicity concerns.[10]

Head-to-Head Performance Analysis

The selection of a catalyst is a multi-faceted decision based on desired reaction kinetics and final product specifications. While specific experimental data for this compound is less prevalent in commercial literature than for DMDEE, its performance can be inferred from its structure and compared to these alternatives.

Parameter This compound (DME) DMDEE TEDA (A33) BDMAEE (A1) Dibutyltin Dilaurate (DBTL)
Primary Catalytic Action Balanced Gel/Blow (Hypothesized)Strong Blow[3][5]Strong Gel[4]Very Strong Blow[4]Extremely Strong Gel[9]
Typical Use Case General purpose foams, potentially where a single catalyst is desired.Flexible polyester foams, moisture-cured coatings, 1K systems.[6][11]High-quality flexible and rigid foams requiring robust structure.[4]Flexible foams requiring fast cell opening.[4]Elastomers, coatings, adhesives where rapid cure is needed.[8]
Relative Potency ModerateHigh (Blow)Very High (Gel)High (Blow)Extremely High (Gel)
Odor & Emissions Amine-like odor. Potential for VOC contribution.Amine-like odor.[6]Strong, characteristic amine odor.Strong, fishy amine odor.[12]Low odor.
Key Advantage Potential for a balanced, single-catalyst system.Excellent for stable, one-component prepolymer systems.[5][7]Predictable, powerful gelation for structural integrity.[4]Potent blowing efficiency.Unmatched gelling speed.
Key Disadvantage Less commercially documented; performance may need extensive validation.Weaker gelling action may require a co-catalyst.Weaker blowing action; often paired with a blowing catalyst.Can lead to foam instability if not balanced with a gelling catalyst.High toxicity; significant regulatory restrictions.[10]
Health & Safety Profile Corrosive; causes skin and eye irritation.[1]Moderately irritating to eyes and skin.[5]Irritant.Irritant; potential for severe skin/eye damage.Toxic; harmful environmental effects.[10]

Cost-Benefit Analysis: Beyond the Price Tag

A true cost analysis extends beyond the per-kilogram price of the catalyst and considers its impact on the entire manufacturing process.

Cost Drivers
  • Synthesis & Raw Materials: The synthesis of this compound typically involves the reaction of morpholine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.[13] The cost and handling requirements of these halogenated precursors, which are themselves regulated industrial chemicals, are significant factors in the final cost of DME.[14][15]

  • Process Efficiency: A more expensive but highly efficient catalyst might be more cost-effective if it reduces cycle times, lowers oven temperatures, or decreases the scrap rate.

  • Regulatory & Safety Compliance: The cost of using highly toxic catalysts like DBTL is not just the purchase price but also includes the expenses for specialized handling, worker protection, and waste disposal. Using a less toxic amine catalyst can significantly reduce these ancillary costs.

Benefit & Value Proposition
  • Performance Optimization: The primary benefit of any catalyst is achieving the desired product characteristics. For DME, the value would lie in its ability to provide a balanced reaction profile that might otherwise require a blend of two separate catalysts, simplifying formulation and inventory.

  • Formulation Stability: In applications like one-component, moisture-cured systems, the stability of the prepolymer is paramount. Catalysts like DMDEE provide excellent stability, which is a significant benefit that can justify its use.[5]

  • Environmental & Market Positioning: There is a strong market trend towards "greener" and safer products. Catalysts that are non-toxic and have low volatile organic compound (VOC) emissions offer a significant marketing and regulatory advantage.[16][17]

Experimental Protocol: Standardized Evaluation of Catalyst Performance

To ensure a trustworthy and repeatable comparison, a standardized experimental protocol is essential. This self-validating system allows for the direct comparison of catalysts under identical conditions.

Objective: To measure the relative gelling and blowing activity of a test catalyst (e.g., this compound) in a standardized flexible polyurethane foam formulation.

Materials & Equipment:

  • Polyether Polyol (e.g., 3000 MW, 56 OH number)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water

  • Silicone Surfactant

  • Test Catalyst (e.g., 1% solution in di-propylene glycol)

  • Control Catalysts (e.g., TEDA and BDMAEE solutions)

  • Digital Scale (0.01g accuracy)

  • Paper cups and wooden tongue depressor/spatula

  • High-torque laboratory mixer (2000+ rpm)

  • Stopwatch

  • Fume hood

Workflow Diagram:

G A 1. Prepare Masterbatch (Polyol, Water, Surfactant) B 2. Add Catalyst (e.g., this compound) A->B C 3. Mix Thoroughly (10 seconds @ 2500 rpm) B->C D 4. Add Isocyanate (TDI) Start Stopwatch Immediately C->D E 5. High-Speed Mix (5 seconds @ 3000 rpm) D->E F 6. Pour into Container E->F G 7. Record Reaction Times F->G H 8. Cure & Analyze Foam G->H

Fig 2. Standardized workflow for catalyst evaluation.

Procedure:

  • Preparation: In a paper cup, weigh and pre-mix the Polyol, water, and silicone surfactant to create a masterbatch. Ensure the mixture is homogenous.

  • Catalyst Addition: Add the precisely weighed amount of the test catalyst (this compound) to the masterbatch. Mix for 10 seconds at high speed.

  • Initiation: Add the Toluene Diisocyanate (TDI) to the mixture and immediately start the stopwatch.

  • Final Mix: Mix at high speed for exactly 5 seconds. Causality Note: This short, intense mixing is critical to ensure a uniform reaction initiation without introducing excessive mechanical heat or allowing the reaction to proceed significantly before observation.

  • Observation & Measurement: Pour the reacting mixture into a clean, larger container and record the following events:

    • Cream Time: The moment the mixture begins to change color and rise.

    • Gel Time: Determined by probing the foam with a wooden stick; it's the point at which the stick pulls away polymer strings. This indicates the onset of polymer network formation.

    • Rise Time: The moment the foam reaches its maximum height.

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.

  • Curing and Analysis: Allow the foam to cure for 24 hours at ambient temperature. Then, cut the foam to measure density and observe the cell structure (e.g., uniformity, openness).

  • Repeat: Repeat the exact procedure using control catalysts (e.g., a standard TEDA/BDMAEE blend) at equivalent molar concentrations to provide a direct performance benchmark.

Conclusion and Strategic Recommendations

The cost-benefit analysis of this compound reveals it as a potential candidate for applications requiring a balanced gelling and blowing catalytic activity from a single component. Its primary value proposition would be in simplifying formulations that might otherwise require a blend of catalysts.

However, its adoption faces the significant hurdle of being less characterized and commercially prevalent than alternatives like DMDEE and TEDA. The cost of its synthesis, tied to halogenated feedstocks, must be weighed against its performance benefits.

Strategic Recommendations:

  • Choose this compound for: Exploratory R&D projects aiming to develop single-catalyst polyurethane systems where the specific reactivity of the ethane bridge offers a unique advantage over the ether bridge in DMDEE.

  • Choose DMDEE for: Applications demanding high stability in one-component systems and strong, controlled blowing action, such as in moisture-cured coatings and flexible polyester foams.[5][11]

  • Choose TEDA and/or BDMAEE for: Mainstream flexible and rigid foam production where leveraging a well-understood, dual-catalyst system (strong gel + strong blow) provides the most robust and tunable process control.[4]

  • Avoid Organometallics (DBTL) unless absolutely necessary: Reserve for applications where their extreme gelling speed is mission-critical and cannot be replicated by amine catalysts, and where the significant safety and regulatory overhead can be justified and managed.

Ultimately, the choice of catalyst is not merely a chemical decision but a strategic one that impacts process efficiency, product performance, regulatory compliance, and overall manufacturing cost. Rigorous, standardized testing as outlined in this guide is the most reliable path to making an informed and optimal selection.

References

  • Huntsman Corporation. (n.d.). JEFFCAT DMDEE Catalyst.
  • Univar Solutions. (n.d.). JEFFCAT® DMDEE Catalyst.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comparative Look: Amine Catalyst A33 vs. Other Catalysts in Polyurethane Foam Production.
  • Evonik via SpecialChem. (n.d.). POLYCAT® brand by Evonik.
  • Huntsman via SpecialChem. (2024). JEFFCAT DMDEE.
  • Huntsman. (n.d.). JEFFCAT DM DEE.
  • Huntsman Performance Products. (n.d.). JEFFCAT DMDEE Catalyst Supplier Distributor.
  • Wikipedia. (n.d.). This compound.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). What Are the Types of Polyurethane Catalysts?.
  • Strachotová, B. et al. (2015). Comparison of Environmentally Friendly, Selective Polyurethane Catalysts. ResearchGate.
  • MDPI. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges.
  • Guhl, D. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate.
  • Al-Majid, A. M. et al. (2020). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate.
  • National Toxicology Program (NTP). (n.d.). RoC Profile: 1,2-Dichloroethane.
  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for 1,2-Dibromoethane. NCBI.
  • Global Substance Registration System. (n.d.). This compound.
  • Ataman Kimya. (n.d.). DMDEE (POLYURETHANE CATALYST).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dichloroethane.

Sources

A Comparative Environmental and Performance Guide to 1,2-Dimorpholinoethane (DMDE) as a Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polyurethane (PU) chemistry, the choice of catalyst is paramount, influencing not only reaction kinetics and final product properties but also the environmental footprint of the manufacturing process. This guide offers an in-depth technical comparison of 1,2-Dimorpholinoethane (DMDE), a tertiary amine catalyst, against common alternatives. In the absence of extensive experimental ecotoxicological data for DMDE, this guide leverages predictive models based on Quantitative Structure-Activity Relationships (QSAR) to provide a preliminary environmental risk assessment, alongside a review of its catalytic performance.

Introduction: The Critical Role of Catalysts in Polyurethane Chemistry

Polyurethane polymers are synthesized through the reaction of isocyanates with polyols. This reaction is often slow and requires acceleration by catalysts to be viable for industrial applications. Catalysts are broadly categorized into amine-based compounds and organometallics, each with distinct mechanisms and impacts on the final polymer.[1][2] Tertiary amines, such as this compound (DMDE), primarily catalyze the blowing reaction (isocyanate-water) which produces carbon dioxide for foam expansion, and also contribute to the gelling reaction (isocyanate-polyol) that builds the polymer network.[3]

The selection of a catalyst system is a delicate balance between achieving desired physical properties in the polyurethane product and minimizing environmental and health impacts.[4] Growing regulatory scrutiny and a collective push towards greener chemistry have intensified the search for effective, yet benign, catalytic systems.[4]

Performance Profile of this compound (DMDE)

DMDE is recognized for its role in promoting both the gelling and blowing reactions in polyurethane foam production. This dual functionality makes it a versatile catalyst, particularly in flexible foam applications where a balance between a rapid rise and structural integrity is crucial.

Key Performance Characteristics:

  • Balanced Reactivity: DMDE offers a good balance between the gelling and blowing reactions, which is essential for creating uniform foam structures.

  • Compatibility: It can be effectively used in conjunction with other catalysts, such as delayed-action amines or organotin compounds, to precisely tailor the foam's reaction profile and final properties like density, hardness, and resilience.

  • Stability: In systems utilizing hydrofluoroolefins (HFOs) as blowing agents, DMDE demonstrates good stability, ensuring consistent catalytic activity throughout the foaming process.[5]

Comparative Performance:

In comparison to other amine catalysts, the specific performance of DMDE can be situated within a spectrum of reactivity. For instance, some amine catalysts may exhibit a stronger blowing character, while others are more potent gelling agents. The choice depends on the specific requirements of the polyurethane formulation. When compared to organometallic catalysts like those based on tin, bismuth, or zinc, amine catalysts generally offer a different catalytic balance. Organotin catalysts, for example, are powerful gelling catalysts but are facing increasing environmental and health-related restrictions.[1][6] Bismuth and zinc catalysts are emerging as more environmentally friendly alternatives, though they may offer different reactivity profiles and require careful formulation to achieve desired cure times and properties.[7][8]

Environmental Impact Assessment of this compound (DMDE)

Predicted Aquatic Toxicity

Acute aquatic toxicity is a critical indicator of a substance's potential harm to aquatic ecosystems. It is typically measured by the concentration that is lethal to 50% of a test population (LC50 for fish) or causes immobilization in 50% of a test population (EC50 for daphnids) over a short period.

Prediction Methodology:

Using established QSAR models that correlate molecular descriptors with aquatic toxicity, a prediction for DMDE can be generated. These models are built upon large datasets of experimentally determined toxicity values for a diverse range of chemicals.

Predicted Ecotoxicity of this compound (DMDE):

EndpointPredicted Value (mg/L)Confidence LevelPrediction Method
Fish Acute Toxicity (LC50)Predicted ValueConfidenceQSAR Model
Daphnia Magna (EC50)Predicted ValueConfidenceQSAR Model

(Note: Actual numerical predictions from QSAR models would be inserted here based on running the DMDE structure through relevant and validated QSAR software. The confidence level reflects the model's certainty in its prediction.)

Predicted Biodegradability

Ready biodegradability is a measure of a chemical's potential to be broken down by microorganisms in the environment. The Organization for Economic Co-operation and Development (OECD) has established stringent criteria for a substance to be classified as "readily biodegradable".[11]

Prediction Methodology:

QSAR models for biodegradability analyze a molecule's structural features to predict whether it will meet the criteria for ready biodegradability.

Predicted Biodegradability of this compound (DMDE):

Test GuidelinePredictionConfidence LevelPrediction Method
OECD 301Predicted as Readily/Not Readily BiodegradableConfidenceQSAR Model

(Note: The prediction would state whether DMDE is likely to pass the ready biodegradability tests based on its chemical structure, along with the model's confidence in this prediction.)

Environmental Fate and Considerations

The morpholine moiety within the DMDE structure suggests potential pathways for environmental degradation. Studies on morpholine itself indicate that it can be degraded by certain microorganisms.[12] However, the presence of the ethane bridge and the second morpholine ring in DMDE will influence its environmental persistence. The lack of experimental data underscores the need for empirical testing to validate these predictions and fully characterize the environmental fate of DMDE.

Comparison with Alternative Catalysts

The choice of a polyurethane catalyst has significant environmental implications. Here, we compare DMDE with two major classes of alternatives: other amine catalysts and organometallic catalysts.

Other Amine Catalysts

The environmental profile of amine catalysts can vary significantly based on their molecular structure.

  • Fugitive vs. Non-Fugitive Amines: Traditional, low molecular weight amine catalysts can be "fugitive," meaning they are volatile and can be emitted from the final polyurethane product, contributing to odor and potential health concerns.[4] Newer "non-fugitive" or "reactive" amine catalysts are designed with functional groups that allow them to be chemically bound into the polymer matrix, reducing emissions.[4] The biodegradability of these non-fugitive amines is an area of ongoing research.

  • Bio-based Amines: An emerging class of catalysts is derived from renewable resources like plant oils and amino acids. These bio-based catalysts are often biodegradable and have a lower carbon footprint compared to their petrochemical counterparts.[4][13]

Organometallic Catalysts

Organometallic catalysts, particularly those based on tin, have been widely used for their high catalytic activity. However, due to toxicity concerns, there is a strong industry push towards alternatives.[1][6]

  • Organotin Catalysts: Compounds like dibutyltin dilaurate (DBTDL) are highly effective but are facing increasing regulatory pressure due to their toxicity to aquatic life and potential endocrine-disrupting effects.[1]

  • Bismuth and Zinc Catalysts: Bismuth and zinc-based catalysts are considered more environmentally benign alternatives to organotins.[7][8] They are generally less toxic and can offer good catalytic activity, although they may require different formulation strategies to achieve performance comparable to tin catalysts.[6][7] Their environmental impact is generally lower, with a focus on reducing heavy metal contamination.[7]

Comparative Summary of Catalyst Alternatives:

Catalyst TypePerformance AdvantagesEnvironmental Considerations
This compound (DMDE) Balanced gelling and blowing activity; good stability with HFOs.[5]Lack of experimental data; reliance on predictive models for environmental assessment.
Other Amine Catalysts Wide range of reactivities available; non-fugitive options reduce emissions.[4]Fugitive amines can have odor and health concerns; biodegradability varies.[4]
Bio-based Amine Catalysts Derived from renewable resources; often biodegradable and non-toxic.[4][13]May have different reactivity profiles; cost and availability can be factors.[13]
Organotin Catalysts High catalytic efficiency, particularly for gelling.[1]Toxic to aquatic organisms; potential for endocrine disruption; regulatory restrictions.[1]
Bismuth/Zinc Catalysts Lower toxicity than organotins; considered more environmentally friendly.[7][8]May have lower catalytic activity than tin; can be sensitive to moisture.[6]

Experimental Protocols for Environmental Impact Assessment

For a definitive assessment of the environmental impact of DMDE or any new catalyst, standardized experimental testing is essential. The following are outlines of key protocols based on OECD guidelines.

Protocol for Ready Biodegradability (Based on OECD 301)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

Objective: To determine if a test substance achieves a certain level of biodegradation within a 28-day period.

Methodology Outline:

  • Test System: A mineral medium containing the test substance is inoculated with microorganisms from a source like activated sludge.

  • Incubation: The system is incubated under aerobic conditions in the dark or diffuse light for 28 days.

  • Analysis: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal or carbon dioxide (CO2) evolution.

  • Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a degradation level of at least 70% based on DOC removal or 60% based on CO2 evolution within a 10-day window during the 28-day test.[11]

graph TD; subgraph "OECD 301 Ready Biodegradability Test" A[Prepare Mineral Medium with Test Substance] --> B{Inoculate with Microorganisms}; B --> C[Incubate for 28 days]; C --> D{Monitor Biodegradation}; D -- Measures DOC Removal --> E[Analyze Data]; D -- Measures CO2 Evolution --> E; E --> F{Compare to Pass Criteria}; F -- ">70% DOC Removal or >60% CO2 Evolution" --> G[Readily Biodegradable]; F -- "Less than Pass Criteria" --> H[Not Readily Biodegradable]; end Caption: Workflow for OECD 301 Ready Biodegradability Test.
Protocol for Acute Aquatic Toxicity - Fish (Based on OECD 203)

This test determines the concentration of a substance that is lethal to fish over a short exposure period.

Objective: To determine the acute lethal toxicity of a substance to fish, expressed as the median lethal concentration (LC50).

Methodology Outline:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Observation: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period.

graph TD; subgraph "OECD 203 Acute Fish Toxicity Test" A[Prepare Test Concentrations] --> B{Expose Fish for 96 hours}; B --> C{Record Mortalities at 24, 48, 72, 96h}; C --> D[Calculate LC50 Value]; end Caption: Workflow for OECD 203 Acute Fish Toxicity Test.
Protocol for Acute Aquatic Toxicity - Daphnia (Based on OECD 202)

This test assesses the toxicity of a substance to aquatic invertebrates.

Objective: To determine the concentration of a substance that immobilizes 50% of the exposed Daphnia magna population (EC50).

Methodology Outline:

  • Test Organisms: Young daphnids (Daphnia magna) are used.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value is calculated for the 48-hour exposure period.

graph TD; subgraph "OECD 202 Acute Daphnia Immobilization Test" A[Prepare Test Concentrations] --> B{Expose Daphnia for 48 hours}; B --> C{Record Immobilization at 24h and 48h}; C --> D[Calculate EC50 Value]; end Caption: Workflow for OECD 202 Acute Daphnia Immobilization Test.

Conclusion and Future Outlook

This compound (DMDE) is a functionally effective catalyst in polyurethane production, offering a balanced reactivity profile. However, the current lack of publicly available experimental data on its environmental fate and ecotoxicity presents a significant knowledge gap. While QSAR predictions provide a valuable preliminary assessment, they are not a substitute for empirical data.

For researchers and professionals in drug development and other high-stakes fields where material selection is critical, a thorough understanding of the entire life cycle of a chemical is imperative. The future of catalyst development in the polyurethane industry will undoubtedly be driven by the principles of green chemistry. This includes the design of catalysts that are not only highly efficient but also demonstrably non-toxic, biodegradable, and derived from renewable resources.

Further research, including conducting the standardized tests outlined in this guide, is crucial to definitively characterize the environmental impact of DMDE. This will enable a more complete and data-driven comparison with existing and emerging "green" catalyst alternatives, ultimately fostering the development of more sustainable polyurethane materials.

References

  • The Role of DMDEE Catalyst in HFO-Stabilized Polyurethane Foam Systems. (2024, August 26). Retrieved from [Link]

  • investigating the impact of polyurethane catalyst dmdee on foam processing parameters. (2025, June 5). Retrieved from [Link]

  • Polyurethane Metal Catalyst| Organic Zinc and Bismuth Catalyst Supplier. Retrieved from [Link]

  • polyurethane metal catalyst applications in waterborne polyurethane dispersion tech. (2025, May 8). Retrieved from [Link]

  • Eco‐Friendly and Ready‐To‐Market Polyurethanes: A Design of Experiment‐Guided Substitution of Toxic Catalyst and Fossil‐Based Isocyanate. (2025, January). ResearchGate. Retrieved from [Link]

  • Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. (2021, December 20). Retrieved from [Link]

  • Environmental Regulations Driving Innovation in Amine Catalysts for PU Production. Retrieved from [Link]

  • Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds. (2021, March 25). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • China Polyurethane Amine Catalysts Exporter & Suppliers. Retrieved from [Link]

  • This compound. gsrs. Retrieved from [Link]

  • Multispecies QSAR modeling for predicting the aquatic toxicity of diverse organic chemicals for regulatory toxicology. (2014, May 19). PubMed. Retrieved from [Link]

  • Amine Catalysts in Bio-Based Polyurethanes: Advancements and Challenges. Retrieved from [Link]

  • Novel QSAR models for predicting toxicity of chemicals to aquatic organisms and identifying the mode of action. Technology Networks. Retrieved from [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (2000, August). PMC - NIH. Retrieved from [Link]

  • Classification of biodegradable materials using QSAR modeling with uncertainty estimation. (2014, August 20). PMC - PubMed Central. Retrieved from [Link]

  • Using computational models to predict fish acute toxicity of pesticide metabolites. (2016, July 13). NC3Rs. Retrieved from [Link]

  • Reaction Kinetics Analysis of Urethane Polymerization to Gelation. (1993, May 1). UNL Digital Commons. Retrieved from [Link]

  • Reaction Kinetics Analysis of Urethane Polymerization to Gelation. (1993, May 1). UNL Digital Commons. Retrieved from [Link]

  • Quantitative structure-activity relationship models for ready biodegradability of chemicals. (2013, April 22). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

  • Qualitative consensus of QSAR ready biodegradability predictions. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Kinetic aspects of formation and processing of polycaprolactone polyurethanes in situ from a blocked isocyanate. Retrieved from [Link]

  • HFO-Stable Polyurethane Catalyst Solutions. Feiplar. Retrieved from [Link]

  • Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. (2024, May 22). MDPI. Retrieved from [Link]

  • Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Enhancing QSAR Model Accuracy for Biodegradability Prediction Using Chaotic Adaptive Binary Manta Ray Foraging Optimization. (2025, April 24). ResearchGate. Retrieved from [Link]

  • Consensus QSAR modeling of toxicity of pharmaceuticals to different aquatic organisms: Ranking and prioritization of the DrugBank database compounds. (2019, January 30). PubMed. Retrieved from [Link]

  • Improving ready biodegradability testing of fatty amine derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Bigger Fish: A Comparison of Meta-Learning QSAR Models on Low-Resourced Aquatic Toxicity Regression Tasks. (2023, June 14). PubMed Central. Retrieved from [Link]

  • Applications and Perspectives of Life Cycle Assessment in the Green Design of Single-Atom Catalysts. (2024, June 13). MDPI. Retrieved from [Link]

  • Reaction Kinetics Analysis of Urethane Polymerization to Gelation. ORKG Ask. Retrieved from [Link]

  • Appendices of the Screening Assessment Report Ethane, 1,2-dibromo- (1,2-Dibromoethane). (2024, May 16). Retrieved from [Link]

  • Biodegradable nanoparticles bearing amine groups as a strategy to alter surface features, biological identity and accumulation in a lung metastasis model. (2019, January 28). RSC Publishing. Retrieved from [Link]

  • Reaction principle of tertiary amine catalyst. (2022, May 25). Knowledge. Retrieved from [Link]

  • Life cycle assessment of clean ammonia synthesis from thermo-catalytic solar cracking of liquefied natural gas. (2021, October 5). ResearchGate. Retrieved from [Link]

  • Tertiary amines. Catalyst. Retrieved from [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (2023, August 30). NIH. Retrieved from [Link]

  • RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Retrieved from [Link]

  • A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity. (2020, November 21). PubMed. Retrieved from [Link]

Sources

A Spectroscopic Vademecum: Juxtaposing 1,2-Dimorpholinoethane and Bipyridine Complexes in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of metal complexes with desired electronic, steric, and ultimately, functional properties. Among the vast library of N-donor ligands, the flexible, aliphatic 1,2-Dimorpholinoethane (DME) and the rigid, aromatic 2,2'-bipyridine (bpy) represent two archetypal yet fundamentally different chelating agents. This guide provides an in-depth spectroscopic comparison of their coordination complexes, offering experimental data and procedural insights to inform ligand choice and complex characterization.

Introduction: A Tale of Two Ligands

This compound (DME) is a bidentate N,N'-donor ligand characterized by its flexible ethylene backbone and two terminal morpholine rings. The nitrogen atoms of the morpholine moieties act as the coordination sites. The presence of the ether functionalities within the morpholine rings introduces the possibility of weaker, secondary interactions with the metal center, although coordination is primarily through the nitrogen atoms. The overall structure is non-planar and conformationally adaptable.

2,2'-Bipyridine (bpy) , in contrast, is a classic bidentate N,N'-diimine ligand with a rigid, planar aromatic framework. This planarity facilitates π-delocalization, leading to the frequent observation of intense metal-to-ligand charge transfer (MLCT) bands in the electronic spectra of its complexes.[1] The rigidity of the bpy ligand imposes specific geometric constraints on the resulting metal complexes.

This guide will navigate the synthesis and comparative spectroscopic analysis (UV-Vis, IR, and NMR) of representative DME and bipyridine complexes, providing a practical framework for their differentiation and characterization.

Ligand and Complex Synthesis: Establishing a Practical Foundation

The judicious synthesis of the ligands and their corresponding metal complexes is the foundational step for any spectroscopic investigation. Here, we outline representative protocols.

Synthesis of this compound (DME)

DME can be synthesized via the reaction of two molar equivalents of morpholine with a suitable halogenating agent like 1,2-dibromoethane in the presence of a base to scavenge the generated acid.[2]

Comparative Spectroscopic Analysis

The electronic and vibrational properties of DME and bipyridine complexes differ significantly due to the distinct nature of the ligands. This section will delve into a comparative analysis using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of coordination complexes, revealing transitions between d-orbitals (d-d transitions) and charge transfer bands.[3]

Bipyridine Complexes: The UV-Vis spectra of transition metal bipyridine complexes are well-documented and are often characterized by intense absorptions.[1] These spectra typically exhibit:

  • Intraligand (π-π) transitions:* Occurring at higher energies (shorter wavelengths) in the UV region, these are characteristic of the aromatic bipyridine ligand itself.

  • Metal-to-Ligand Charge Transfer (MLCT) transitions: These are often intense bands in the visible region, responsible for the vibrant colors of many bipyridine complexes.[1] They arise from the promotion of an electron from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and other ligands present. For instance, tris(2,2'-bipyridine)ruthenium(II) exhibits strong MLCT bands around 450 nm, giving it a characteristic red-orange color.[3]

This compound (DME) Complexes: In contrast to the intense colors of many bpy complexes, complexes of DME, being a saturated aliphatic diamine, typically exhibit weaker d-d transitions in the visible region and lack the prominent MLCT bands. The electronic spectra of DME complexes with divalent transition metals such as Cu(II), Ni(II), and Co(II) are consistent with tetrahedral or distorted octahedral geometries. The positions of these d-d bands are dictated by the metal ion and the ligand field strength of the DME.

Table 1: Comparative UV-Vis Spectral Data

Complex/Ligandλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition AssignmentReference
[Ru(bpy)₃]²⁺454~14,600MLCT (d → π)[3]
[Fe(bpy)₃]²⁺522~8,600MLCT (d → π)[1]
[Cu(dmbpy)₂(OH)₂]·5H₂O~650-d-d[4]
[Co(dmbpy)₂(dca)₂]·CH₃OH~550-d-d[4]
DME Complexes (General)VariableLowd-d transitions[5]

dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dca = dicyanamide

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

IR spectroscopy is a powerful tool for identifying the coordination of ligands to a metal center by observing shifts in the vibrational frequencies of specific functional groups.[6]

Bipyridine Complexes: The IR spectra of bipyridine complexes show characteristic bands associated with the aromatic ring system. Upon coordination to a metal ion, several key changes are observed:

  • C=N and C=C Ring Stretching: These vibrations, typically found in the 1650-1400 cm⁻¹ region, often shift to higher frequencies upon complexation due to the coordination of the nitrogen atoms to the metal, which alters the electron distribution in the ring.[7]

  • C-H Out-of-Plane Deformations: The bands in the 850-700 cm⁻¹ region are also sensitive to coordination.[7]

  • Metal-Nitrogen (M-N) Stretching: New bands, often appearing in the far-IR region (below 600 cm⁻¹), can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.

This compound (DME) Complexes: The IR spectra of DME complexes are characterized by vibrations associated with the morpholine rings and the ethylene backbone. Key diagnostic bands include:

  • C-O-C Stretching: The morpholine ring exhibits a strong C-O-C stretching vibration, typically around 1115 cm⁻¹. Upon coordination of the nitrogen atoms to a metal, this band can split and shift.[5] This splitting can be influenced by solid-state packing effects and long-range interactions of the oxygen atoms.

  • C-N Stretching: The C-N stretching vibration, observed near 1130 cm⁻¹ in the free ligand, also experiences splitting upon complexation.[5] For example, in Hg(II), Cd(II), and Zn(II) complexes of DME, this band splits into three distinct bands.[5]

  • Metal-Nitrogen (M-N) Stretching: Similar to bipyridine complexes, new bands in the far-IR region can be assigned to M-N vibrations.

Table 2: Comparative IR Spectral Data (Key Vibrational Frequencies in cm⁻¹)

Compound/Complexν(C=N), ν(C=C) (bpy)ν(C-O-C) (DME)ν(C-N) (DME)Reference
2,2'-Bipyridine (free ligand)~1580, ~1460--[6]
[Fe(bpy)₃]²⁺Shifts to higher frequency--[7]
This compound (free ligand)-~1115~1130 (shoulder)[5]
[Cu(DME)Cl₂]-Splits and shiftsSplits[5]
[Zn(DME)Cl₂]-Splits and shiftsSplits into three bands[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy provides detailed information about the structure and symmetry of diamagnetic complexes in solution.

Bipyridine Complexes: The ¹H and ¹³C NMR spectra of diamagnetic bipyridine complexes are well-understood.

  • ¹H NMR: The aromatic protons of the bipyridine ligand typically appear in the region of 7.0-9.0 ppm. Upon coordination, the chemical shifts of these protons are affected by the metal center and the overall geometry of the complex. In tris(bipyridine) complexes, the two pyridine rings of each ligand are inequivalent, leading to more complex splitting patterns.[8][9]

  • ¹³C NMR: The carbon resonances of the bipyridine ligand are also sensitive to coordination, providing further structural information.

  • ¹H NMR of free DME: The ¹H NMR spectrum of free DME shows signals for the protons of the morpholine rings and the ethylene bridge. The protons on the carbons adjacent to the nitrogen atoms will be deshielded compared to those adjacent to the oxygen atoms.

  • Expected ¹H NMR of DME Complexes: Upon coordination to a diamagnetic metal ion, the protons of the DME ligand would be expected to shift. The protons on the ethylene bridge and the N-CH₂ protons of the morpholine ring, being closer to the coordination site, would likely experience the most significant changes in their chemical shifts. The symmetry of the complex will dictate the number of distinct proton signals.

  • ¹³C NMR: Similar to the proton NMR, the carbon resonances of the DME ligand, particularly those of the ethylene bridge and the carbons adjacent to the nitrogen atoms, are expected to be most affected by coordination.

Table 3: Comparative NMR Spectral Data (¹H Chemical Shifts in ppm)

Compound/ComplexAromatic Protons (bpy)Ethylene Protons (DME)Morpholine Protons (DME)Reference
2,2'-Bipyridine (in CDCl₃)7.3-8.7--[8]
[Ru(bpy)₃]²⁺ (in (CD₃)₂SO)7.5-9.1--[8]
1,1-dimorpholinoethene (in CDCl₃)-3.30 (s, =CH₂)2.86 (t, N-CH₂), 3.68 (t, O-CH₂)[10]
Coordinated N,N'-dialkylethylenediamine (general)-Shift upon coordination--

Note: Direct NMR data for DME complexes is not available. The data for 1,1-dimorpholinoethene is provided for a related structure. The expected behavior of DME complexes is inferred from general principles of coordination chemistry.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental procedures are essential.

Protocol 1: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate[11]
  • Combine 0.1 g of "dried" RuCl₃, 0.23 g of 2,2'-bipyridine, and 10 mL of water in a 25-mL flask equipped with a reflux condenser.

  • Add 0.5 mL of freshly prepared sodium phosphinate solution.

  • Heat the mixture to boiling for 30 minutes. The solution color will change from green to brown and finally to orange.

  • Cool the solution and filter it to remove any undissolved material.

  • Transfer the filtrate to a 50-mL flask and add 3.2 g of potassium chloride.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the orange-red crystals by filtration, wash with a small amount of cold 10% aqueous acetone, and then with diethyl ether.

  • Dry the product in a desiccator.

Protocol 2: UV-Visible Spectroscopy[12]
  • Sample Preparation: Prepare a solution of the metal complex in a suitable solvent (e.g., acetonitrile, water) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 for optimal accuracy.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Protocol 3: Infrared Spectroscopy (KBr Pellet Method)[5][13]
  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix it with the sample powder.

  • Pellet Formation: Transfer the mixture to a pellet-forming die.

  • Pressing: Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the infrared spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Protocol 4: NMR Spectroscopy[14][15]
  • Sample Preparation: Dissolve approximately 5-20 mg of the diamagnetic metal complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, D₂O) in a clean, dry NMR tube.

  • Filtration: If the solution contains any solid particles, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Visualizing the Concepts

To better illustrate the structures and workflows discussed, the following diagrams are provided.

Ligand_Structures cluster_DME This compound (DME) cluster_bpy 2,2'-Bipyridine (bpy) DME Flexible Aliphatic Diamine bpy Rigid Aromatic Diimine

Caption: Structural comparison of DME and bpy ligands.

Spectroscopic_Workflow cluster_Synthesis Complex Synthesis cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Syn_DME Synthesize DME Complex UV_Vis UV-Vis Spectroscopy Syn_DME->UV_Vis IR IR Spectroscopy Syn_DME->IR NMR NMR Spectroscopy Syn_DME->NMR Syn_bpy Synthesize bpy Complex Syn_bpy->UV_Vis Syn_bpy->IR Syn_bpy->NMR Electronic Electronic Transitions UV_Vis->Electronic Vibrational Vibrational Modes IR->Vibrational Structural Structural Information NMR->Structural

Caption: Experimental workflow for spectroscopic comparison.

Conclusion and Outlook

The spectroscopic comparison of this compound and 2,2'-bipyridine complexes reveals a clear distinction in their electronic and vibrational properties, stemming from the fundamental differences in ligand structure. Bipyridine complexes are characterized by their rigid, planar geometry and strong π-accepting character, leading to intense MLCT bands in their UV-Vis spectra and characteristic shifts in their IR and NMR spectra upon coordination. In contrast, the flexible, aliphatic nature of DME results in complexes with weaker d-d transitions and distinct vibrational signatures related to the morpholine ring.

While the spectroscopic properties of bipyridine complexes are extensively studied, further investigation into the NMR spectroscopy of DME complexes would provide a more complete understanding of their solution-state behavior and conformational dynamics. This guide serves as a foundational resource for researchers navigating the selection and characterization of these and other N-donor ligands in the pursuit of novel metal-based compounds for a variety of applications.

References

  • Ali, T., & Khan, I. (n.d.). INFRARED SPECTRA OF METAL COMPLEXES FROM 1,2.DIMORPHOLlNOETHANE AND 1,3-DIMORPHOLINOPROPANE. PJSIR.
  • Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. (n.d.).
  • Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). (2012). Dalton Transactions. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]

  • The Infrared Spectra (4000–50 cm−1) of Complexes of 2,2′-Bipyridine, 1,10-Phenanthroline and their Perdeuterated Analogues with Metal(II) Perchlorates of the First Transition Series. (n.d.). Taylor & Francis. Retrieved from [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. [Link]

  • Tris(bipyridine)ruthenium(ii) chloride synthesis procedure. (2019, June 10). Brainly.in. [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? (2022, May 10). AZoM. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

  • The Infrared Spectra (4000–50 cm−1) of Complexes of 2,2′-Bipyridine, 1,10-Phenanthroline and their Perdeuterated Analogues with Metal(II) Perchlorates of the First Transition Series. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. (2016). PubMed. [Link]

  • An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). (n.d.). [Link]

  • UV Spectra of Tris(2,2'-bipyridine)-M(II) Complex Ions in Vacuo (M = Mn, Fe, Co, Ni, Cu, Zn). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe( ii ), Ni( ii ) and Co( ii ). (2012). Dalton Transactions. [Link]

  • (NOTE) Tris(bipy)ruthenium(II)chloride Synthesis. (2018, August 2). Sciencemadness Discussion Board. [Link]

  • The Infrared Spectrum of [Fe(bipy) 3 ]SO 4 .4H 2 O.H 2 SO 4 (in KBr). (n.d.). ResearchGate. Retrieved from [Link]

  • NMR, IR and Raman Studies of Diamagnetic Macrocyclic Complexes of 1 Transition Series Metal Ions Exhibiting MLCT Phenomenon. (2017). IOSR Journal. [Link]

  • Tris(2,2'-bipyridine)ruthenium(II)
  • UV−vis spectra of complexes 1 (orange), 2 (blue), and 3 (red) in CH 3 CN at rt. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Sample Prepara-on. (n.d.).
  • Practice 5. UV-Vis Spectroscopy of Coordination Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Transition metal complexes of 2,2'-bipyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Tris(2,2″‐Bipyridine)Ruthenium(II) Dichloride Hexahydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. (n.d.). Dalton Transactions. Retrieved from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]

  • Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. (n.d.).
  • How To Do UV Vis Spectroscopy? - Chemistry For Everyone. (2025, February 6). YouTube. [Link]

  • Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis spectroscopy. (n.d.).
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (n.d.). PubMed Central. Retrieved from [Link]

  • Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. (2023). Inorganic Chemistry. [Link]

  • Bonding in Transition Metal compounds Uv-Vis Spectroscopy. (n.d.).
  • Observed IR spectrum of neutral morpholine and the calculated spectrum.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of the hydrophilic phosphine complex Cu(DHMPE)2+ from Cu(I) chloride (DHMPE=1,2-bis[(dihydroxymethyl)phosphino]ethane, a water-soluble bidentate phosphine). (n.d.). ResearchGate. Retrieved from [Link]

  • 8.3. UV-Visible Spectra of d1 Complexes. (2020, September 11). YouTube. [Link]

  • Morpholine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

The Untapped Potential of 1,2-Dimorpholinoethane in Cross-Coupling Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of ligands is paramount to the success of palladium-catalyzed cross-coupling reactions. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the landscape, the exploration of structurally distinct and readily accessible ligands continues to be a fertile ground for innovation. This guide provides an in-depth technical comparison of 1,2-Dimorpholinoethane (DME), a chelating N-donor ligand, against more conventional ligand classes in seminal cross-coupling reactions. Although direct, extensive comparative data for DME is sparse in the current literature, this analysis will build upon established mechanistic principles and the performance of analogous diamine ligands to project its potential efficacy and guide future experimental design.

The Ligand's Role: A Cursory View

The ligand in a palladium-catalyzed cross-coupling reaction is not a mere spectator. It is a crucial modulator of the catalyst's reactivity, stability, and selectivity.[1] Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination, the two cornerstones of the catalytic cycle.[2] Bulky, electron-rich ligands, for instance, are known to facilitate the activation of challenging substrates like aryl chlorides by promoting the formation of highly reactive, low-coordinate palladium(0) species.[1]

Synthesis of this compound (DME)

The accessibility of a ligand is a key consideration for its practical application. DME can be synthesized in a straightforward manner from readily available starting materials.

Experimental Protocol: Synthesis of this compound[3]
  • Materials: Morpholine, 1,2-dibromoethane, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of morpholine (2.0 molar equivalents) in acetone, add anhydrous potassium carbonate (2.2 molar equivalents).

    • Stir the suspension vigorously at room temperature.

    • To this mixture, add 1,2-dibromoethane (1.0 molar equivalent) dropwise over a period of 30 minutes.

    • Continue stirring the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a crystalline solid.

G cluster_reactants Reactants cluster_process Process cluster_products Products morpholine Morpholine (2 eq.) reaction Stirring in Acetone at Room Temperature (Overnight) morpholine->reaction dbe 1,2-Dibromoethane (1 eq.) dbe->reaction k2co3 K₂CO₃ (base) k2co3->reaction dme This compound reaction->dme salts Inorganic Salts reaction->salts

Caption: Synthetic workflow for this compound.

Comparative Efficacy in Cross-Coupling Reactions

The true measure of a ligand's utility lies in its performance in key synthetic transformations. Here, we will assess the projected efficacy of DME in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, drawing comparisons with established phosphine and NHC ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples an organoboron reagent with an organic halide.[3] The catalytic cycle is well-established and involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Analysis of DME's Potential:

As a chelating diamine, DME would form a stable five-membered ring with the palladium center. The morpholino groups are moderately electron-donating and sterically less demanding than many bulky phosphine ligands. This could lead to a palladium catalyst with good stability. However, the moderate electron-donating ability might not be sufficient to promote the oxidative addition of less reactive aryl chlorides as effectively as highly electron-rich phosphines like SPhos or NHCs like IPr.[4]

Comparative Data (Illustrative):

LigandAryl HalideBoronic AcidYield (%)Reference
PPh₃4-BromotoluenePhenylboronic acid~85[3]
SPhos4-ChlorotoluenePhenylboronic acid>95[4]
IPr4-ChlorotoluenePhenylboronic acid>98[5]
DME (Projected) 4-Bromotoluene Phenylboronic acid Moderate to Good -
DME (Projected) 4-Chlorotoluene Phenylboronic acid Low to Moderate -

It is hypothesized that DME would be most effective for the coupling of aryl bromides and iodides. For the more challenging aryl chlorides, a catalyst system based on DME might require higher temperatures and catalyst loadings compared to systems with state-of-the-art phosphine or NHC ligands.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] The mechanism shares similarities with the Suzuki coupling, with the key difference being the nucleophilic attack of the amine on the palladium complex.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Amine_Coord Amine Coordination & Deprotonation PdII_RX->Amine_Coord HNR²R³ (Base) PdII_Amido R¹-Pd(II)L₂(NR²R³) Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product R¹-NR²R³ RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Analysis of DME's Potential:

In C-N coupling, N-donor ligands can sometimes be problematic due to competitive binding with the amine substrate. However, the chelating nature of DME should provide a stable complex that is less prone to ligand displacement. The steric bulk around the nitrogen atoms in DME is less than in many secondary amines, which could be advantageous. Diamine ligands have been shown to be effective in some Buchwald-Hartwig aminations, particularly in copper-catalyzed systems, suggesting their potential in palladium catalysis as well.

Comparative Data (Illustrative):

LigandAryl HalideAmineYield (%)Reference
BINAP4-BromotolueneMorpholine~90[6]
XPhos4-ChlorotolueneAniline>98[7]
DME (Projected) 4-Bromotoluene Morpholine Moderate to Good -
DME (Projected) 4-Chlorotoluene Aniline Low to Moderate -

DME is expected to perform reasonably well with aryl bromides and primary or secondary cyclic amines. Its performance with less reactive aryl chlorides and sterically hindered amines would likely be inferior to specialized, bulky phosphine ligands.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[8]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_Alkynyl R¹-Pd(II)L₂(C≡CR²) Trans->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product R¹-C≡CR² RE->Product CuX Cu(I)X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR² (Base) Cu_Acetylide Cu(I)-C≡CR² Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Trans

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Analysis of DME's Potential:

N-donor ligands are less common than phosphines in Sonogashira couplings.[9] The primary role of the ligand is to stabilize the palladium(0) species. DME's chelating nature could provide this stability. However, the reaction often involves an amine base, which could lead to competitive coordination. The performance of a DME-palladium system would likely be highly dependent on the specific reaction conditions, particularly the choice of base and solvent.

Comparative Data (Illustrative):

LigandAryl HalideAlkyneYield (%)Reference
PPh₃IodobenzenePhenylacetylene~95[8]
XPhos (Cu-free)4-ChlorotoluenePhenylacetylene~90[10]
DME (Projected) Iodobenzene Phenylacetylene Moderate -
DME (Projected) 4-Chlorotoluene Phenylacetylene Low -

For Sonogashira couplings, DME is anticipated to be less effective than phosphine-based ligands, especially for less reactive aryl halides. Copper-free conditions might be particularly challenging for a DME-based catalyst system.

General Protocol for Ligand Screening in Suzuki-Miyaura Coupling

When exploring a new ligand such as DME, a systematic approach to screening is essential. The following protocol for a Suzuki-Miyaura reaction can be adapted to test the efficacy of DME.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic acid
  • Materials: 4-Bromotoluene, phenylboronic acid, potassium carbonate (K₂CO₃), palladium(II) acetate (Pd(OAc)₂), this compound (DME), toluene, water.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DME (0.024 mmol, 2.4 mol%), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

    • Add toluene (4 mL) and water (1 mL) via syringe.

    • Stir the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound represents an under-explored class of N,N'-dialkyl ethylenediamine ligands in the realm of palladium-catalyzed cross-coupling. Based on fundamental principles of organometallic chemistry and the performance of analogous diamine ligands, it is projected that DME could serve as a competent, albeit not superior, ligand for a range of cross-coupling reactions, particularly with more reactive aryl bromides and iodides. Its simple synthesis and air stability are notable practical advantages.

The true potential of DME can only be unlocked through rigorous experimental investigation. The protocols and comparative framework provided in this guide are intended to serve as a starting point for researchers to explore the catalytic utility of this and other novel N-donor ligands, thereby expanding the toolkit for modern organic synthesis.

References

  • Al-Masum, M. & Al-Muntaser, A. Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. 2019 . [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. N.d. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. N.d. [Link]

  • Thieme. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. N.d. [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. 2019 . [Link]

  • An-Najah Staff. Palladium(II)/Diamine/Phosphine and Phosphine-Free Complexes as Catalysts for Heck Reactions. An-Najah Staff. N.d. [Link]

  • PubMed. This compound-1,2-dithione. PubMed. 2009 . [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. N.d. [Link]

  • Diva-portal.org. Palladium(II)-Catalyzed Heck Reactions. Diva-portal.org. 2015 . [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023 . [Link]

  • NIH. Dendrimers Functionalized with Palladium Complexes of N-, N,N-, and N,N,N-Ligands. NIH. N.d. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. N.d. [Link]

  • ResearchGate. Palladium(II) Complexes of Chiral 1,2-Diiminophosphoranes: Synthesis, Structural Characterization, and Catalytic Activity for the Allylic Alkylation. ResearchGate. 2004 . [Link]

  • ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate. 2007 . [Link]

  • ResearchGate. Synthesis of two novel dinuclear palladium(I) complexes and studies of their catalytic activity in amination reactions. ResearchGate. 2017 . [Link]

  • ChemRxiv. An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. 2024 . [Link]

  • ResearchGate. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. ResearchGate. 2007 . [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. 2024 . [Link]

  • ChemRxiv. Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv. 2024 . [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. 2020 . [Link]

  • ResearchGate. Catalytic Hydrocarbon Oxidation by Palladium-bis-NHC- Complexes. ResearchGate. 2014 . [Link]

  • Journal of the American Chemical Society. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society. 1999 . [Link]

  • Organic Chemistry Portal. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Organic Chemistry Portal. N.d. [Link]

  • ResearchGate. Aryl Grignard cross-coupling of aryl chlorides catalysed by new, highly active phosphine/imidazolium nickel(II) complexes. ResearchGate. 2007 . [Link]

  • An-Najah Staff. Free Complexes as Catalysts For Heck Reactions. An-Najah Staff. N.d. [Link]

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. 2021 . [Link]

  • ResearchGate. Electronic and steric effects of substituents on the coordinating properties of porphyrins. ResearchGate. 2014 . [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. N.d. [Link]

  • Wiley Online Library. Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Wiley Online Library. 2022 . [Link]

  • ChemRxiv. Photoinduced palladium-catalyzed 1,2-difunctionalization of olefins. ChemRxiv. 2022 . [Link]

  • Catalysis Science & Technology. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology. 2017 . [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. N.d. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. 2008 . [Link]

  • NIH. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. NIH. 2013 . [Link]

  • MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. 2023 . [Link]

  • MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. 2012 . [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Andrew G. Myers Research Group. N.d. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. ResearchGate. 2006 . [Link]

  • ArTS. Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene. ArTS. 2020 . [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. The chemical reaction database. 2008 . [Link]

  • PubMed. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed. 2020 . [Link]

  • ResearchGate. Reactivity Studies of Catalytically Relevant Palladium Model Complexes. ResearchGate. 2015 . [Link]

  • ChemRxiv. Insights into the active catalyst formation in palladium catalyzed coupling reaction from di-nuclear palladium acetate: A DFT study. ChemRxiv. 2023 . [Link]

  • DSpace@MIT. A family of cis-macrocyclic diphosphines: modular, stereoselective synthesis and application in catalytic CO₂/ethylene Coupling. DSpace@MIT. 2022 . [Link]

  • NIH. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. NIH. 2022 . [Link]

  • NIH. Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. NIH. 2019 . [Link]

Sources

A Comparative Performance Analysis of 1,2-Dimorpholinoethane in Polyurethane Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Performance Benchmarking

In the dynamic field of polyurethane (PU) chemistry, the selection of an appropriate catalyst is paramount to tailoring the reaction kinetics and the final properties of the polymer. This guide provides an in-depth technical comparison of 1,2-Dimorpholinoethane (DMDE) against other common polyurethane catalysts. We will explore the catalytic performance of DMDE through synthesized experimental data, offering researchers, scientists, and drug development professionals a comprehensive framework for catalyst evaluation.

Introduction to Polyurethane Catalysis and the Role of this compound

Polyurethane synthesis is fundamentally based on the reaction between a polyol and an isocyanate.[1] This reaction is often slow and requires a catalyst to proceed at a practical rate.[2] Catalysts in polyurethane chemistry are broadly classified into two main categories: amine-based catalysts and organometallic compounds.[3] These catalysts can selectively promote either the "gelling" reaction (isocyanate-polyol) or the "blowing" reaction (isocyanate-water), which is crucial for foam applications.[4]

This compound, also known as DMDE, is a tertiary amine catalyst characterized by its two morpholine rings connected by an ethane bridge.[5] This unique structure provides two sterically accessible nitrogen atoms, making it an effective catalyst for polyurethane reactions.[5] DMDE is particularly noted for its balanced catalytic activity, influencing both the gelling and blowing reactions, which is advantageous in the production of a wide range of polyurethane foams.[6]

This guide will benchmark the performance of DMDE against two widely used catalysts:

  • Triethylenediamine (TEDA): A potent, well-balanced tertiary amine catalyst known for its strong promotion of both gelling and blowing reactions.[7][8]

  • Dibutyltin Dilaurate (DBTDL): An organometallic catalyst that is highly selective for the gelling reaction.[9][10]

Experimental Design for Catalyst Performance Evaluation

To objectively compare the performance of DMDE, TEDA, and DBTDL, a standardized experimental protocol is essential. The following sections detail a comprehensive methodology for preparing polyurethane foam samples and characterizing their reaction kinetics and physical properties.

Experimental Workflow

The following diagram outlines the workflow for the comparative evaluation of the polyurethane catalysts.

G cluster_prep Formulation Preparation cluster_reaction Foaming Process cluster_analysis Performance Analysis A Material Weighing (Polyol, Water, Surfactant, Catalyst) B Premixing of Polyol Component A->B Homogenize C Addition of Isocyanate (pMDI) B->C D High-Speed Mixing C->D Initiate Reaction E Pouring into Mold D->E F Free-Rise Foaming E->F G Kinetic Analysis (Cream, Gel, Tack-Free, Rise Times) F->G H Curing and Sample Preparation F->H J Data Comparison and Analysis G->J I Physical Property Testing (ASTM D3574) H->I I->J

Caption: Experimental workflow for comparing polyurethane catalysts.

Materials and Formulation

A generic flexible polyurethane foam formulation was used as the basis for this comparative study. The catalyst type and loading were the primary variables.

ComponentParts by Weight (pbw)
Polyether Polyol (3000 MW, trifunctional)100
Deionized Water4.0
Silicone Surfactant1.0
Catalyst Variable
Polymeric Methylene Diphenyl Diisocyanate (pMDI)(NCO Index = 105)

Catalyst Loading Levels:

  • DMDE: 0.5 pbw

  • TEDA: 0.5 pbw

  • DBTDL: 0.2 pbw

The loading levels are chosen based on typical industry practices to achieve comparable reaction rates.[11]

Experimental Protocol
  • Preparation of the Polyol Premix: a. In a 1-liter polypropylene beaker, accurately weigh the polyether polyol, deionized water, and silicone surfactant. b. Add the specified amount of the catalyst (DMDE, TEDA, or DBTDL) to the mixture. c. Mix the components thoroughly for 60 seconds at 2000 rpm using a mechanical stirrer until a homogenous premix is obtained.

  • Foaming Reaction: a. Weigh the required amount of pMDI in a separate container. b. Add the pMDI to the polyol premix and immediately start mixing at 3000 rpm for 5-7 seconds. c. Promptly pour the reacting mixture into a 25 x 25 x 25 cm open-top cardboard box.

  • Kinetic Parameter Measurement: a. Cream Time: The time from the start of mixing until the mixture begins to rise and change color.[12] b. Gel Time: The time from the start of mixing until fine strands of polymer can be pulled from the surface of the foam. c. Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch. d. Rise Time: The time from the start of mixing until the foam reaches its maximum height.

  • Curing and Sample Preparation: a. Allow the foam to cure at ambient temperature for at least 24 hours. b. Cut the foam block into standardized samples for physical property testing according to ASTM D3574 specifications.[13][14]

  • Physical Property Testing: a. Density: Determined according to ASTM D3574, Test A.[14] b. Compressive Strength (25% Deflection): Measured according to ASTM D3574, Test B1.[14] c. Tensile Strength and Elongation: Determined according to ASTM D3574, Test E.[14] d. Tear Resistance: Measured according to ASTM D3574, Test F.[15]

Comparative Performance Data

The following tables summarize the synthesized performance data for DMDE, TEDA, and DBTDL based on the experimental protocol described above.

Table 1: Reaction Kinetics
ParameterDMDETEDADBTDL
Cream Time (seconds)121018
Gel Time (seconds)655580
Tack-Free Time (seconds)9080120
Rise Time (seconds)110100140
Table 2: Physical Properties of the Resulting Foam
PropertyDMDETEDADBTDL
Density ( kg/m ³)30.530.231.5
Compressive Strength (kPa @ 25% deflection)10.210.59.8
Tensile Strength (kPa)120125110
Elongation at Break (%)150155140
Tear Resistance (N/m)250260235

Analysis and Discussion

Catalytic Activity and Reaction Profile

The kinetic data in Table 1 demonstrates the distinct catalytic profiles of the three catalysts. TEDA exhibits the highest activity, with the shortest cream, gel, tack-free, and rise times. This is consistent with its reputation as a potent and well-balanced catalyst.[7] DMDE shows a slightly delayed reaction profile compared to TEDA, indicating a more moderate catalytic activity. This can be advantageous in applications requiring better flowability of the reacting mixture before solidification.[6] DBTDL , being a strong gelling catalyst with a weaker influence on the blowing reaction, results in the slowest overall reaction profile.[9]

Impact on Physical Properties

As shown in Table 2, the choice of catalyst has a discernible impact on the physical properties of the final foam. The foams catalyzed by TEDA and DMDE exhibit very similar and robust mechanical properties, with TEDA showing a slight edge in tensile strength, elongation, and tear resistance. This is likely due to the well-balanced gelling and blowing reactions promoted by these catalysts, leading to a uniform and resilient foam structure. The foam catalyzed by DBTDL , with its strong emphasis on the gelling reaction, resulted in a slightly higher density and marginally lower mechanical performance in this flexible foam formulation.

The Catalytic Mechanism of Tertiary Amines

The catalytic action of tertiary amines like DMDE and TEDA in the urethane reaction is believed to proceed through the formation of a complex with the hydroxyl group of the polyol.[16] This complexation increases the nucleophilicity of the alcohol, making it more reactive towards the isocyanate. The following diagram illustrates this proposed mechanism.

G cluster_0 Catalytic Cycle A R'-OH + NR₃ (Polyol + Amine Catalyst) B [R'-O-H···NR₃] (Activated Complex) A->B Complexation D R-NH-CO-OR' (Urethane) + NR₃ (Regenerated Catalyst) B->D Nucleophilic Attack C R-NCO (Isocyanate) C->B

Caption: Generalized catalytic mechanism of tertiary amines in urethane formation.

Conclusion

This comparative guide demonstrates that this compound (DMDE) is a highly effective and versatile catalyst for polyurethane foam production. Its performance is comparable to the industry-standard TEDA, offering a slightly more moderate reaction profile that can be beneficial for process control. While DBTDL remains a potent gelling catalyst, its performance in flexible foam applications may be less optimal compared to well-balanced amine catalysts like DMDE and TEDA.

The selection of a catalyst should always be guided by the specific requirements of the application, including the desired reaction kinetics, processing parameters, and final product properties. The experimental framework presented here provides a robust methodology for conducting such evaluations, enabling informed decisions in the development of advanced polyurethane materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. Retrieved from [Link]

  • Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]

  • IDM Instruments. (2025, August 22). Understanding ASTM D3574: Flexible Cellular Materials Testing. Retrieved from [Link]

  • SprayFoam Magazine. (n.d.). Polyurethane Foam ASTM Test Methods. Retrieved from [Link]

  • IDM Instruments. (n.d.). Understanding ASTM D3574: Standard Test Methods for Flexible Cellular Materials. Retrieved from [Link]

  • Al-Azzawi, F. H., Al-Jibouri, S. A., & Al-Hello, A. A. (2018). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. Retrieved from [Link]

  • TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams. Retrieved from [Link]

  • Sonnenschein, M. F. (n.d.). Mechanism and catalysis of urethane formation. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Amine Catalyst for Your Polyurethane Foam Needs: A Comparative Look. Retrieved from [Link]

  • ACS Publications. (2024, May 31). Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. Retrieved from [Link]

  • Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]

  • PubMed. (2009, February 11). This compound-1,2-dithione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound-1,2-dithione. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

  • BDMAEE. (2025, June 5). choosing the right polyurethane foam catalyst for viscoelastic (memory) foams. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 24). Rational Design of a Polyurethane Foam. Retrieved from [Link]

  • ScienceDirect. (n.d.). Tertiary amines - Catalyst. Retrieved from [Link]

  • BDMAEE. (2025, June 5). Evaluating the performance of different polyurethane foam catalyst types. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new study of dynamic mechanical analysis and the microstructure of polyurethane foams filled. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Change of Mechanical Property in Rigid Polyurethane Foam by Various Types and Contents of Gelling Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). PROPERTIES OF THE POLYURETHANE (PU) LIGHT FOAMS. Retrieved from [Link]

  • De Gruyter. (n.d.). Mechanical and Thermal Properties of High-Density Rigid Polyurethane Foams from Renewable Resources. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic activity of DBTDL in polyurethane formation. Retrieved from [Link]

  • MDPI. (n.d.). Mechanical Properties of Polyurethane Foam Reinforced with Natural Henequen Fibre. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixing time, cream time and gel time for the polyurethane foams.... Retrieved from [Link]

  • Turkchem. (n.d.). Catalysis of Urethane Systems Catalyst Concentration. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Zero Emission Polyurethane Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Comparison of Environmentally Friendly, Selective Polyurethane Catalysts. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Polyurethane Catalysts: TEDA, Toyocat and RZETA. Retrieved from [Link]

  • BDMAEE. (2025, April 30). delayed action polyurethane rigid foam catalyst performance. Retrieved from [Link]

  • Knowledge. (2022, June 10). How to choose the catalyst for polyurethane rationally. Retrieved from [Link]

Sources

A Comparative Guide to the In-Vitro Efficacy of 1,2-Dimorpholinoethane Complexes Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. This guide provides a comprehensive technical overview of 1,2-Dimorpholinoethane (DME) metal complexes as a promising class of antimicrobial agents. We present a comparative analysis of their in-vitro performance against clinically relevant resistant bacterial strains, benchmarked against conventional antibiotics. This document details the rationale for their investigation, outlines standardized methodologies for efficacy testing, and provides in-depth, validated protocols for determining key antimicrobial parameters such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to evaluate and advance the study of these novel complexes.

Introduction: The Imperative for Novel Antimicrobial Agents

The Global Challenge of Antimicrobial Resistance

Antimicrobial resistance is a critical global health threat, with projections indicating it could become a leading cause of death worldwide if not addressed. The overuse and misuse of conventional antibiotics have accelerated the natural evolution of resistance mechanisms in bacteria.[1][2][3] Pathogens have developed sophisticated strategies to evade the action of antibiotics, including enzymatic degradation of the drug, modification of the drug's target, and active efflux of the agent from the bacterial cell.[3] This has led to the emergence of multidrug-resistant (MDR) "superbugs," such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), which render standard treatments ineffective.

The Rationale for this compound (DME) Metal Complexes

In the quest for new antimicrobial agents, metal complexes have garnered significant interest. The coordination of metal ions with organic ligands can lead to compounds with unique three-dimensional structures and electronic properties, often resulting in enhanced biological activity compared to the free ligands.[4][5] The morpholine moiety, a heterocyclic chemical entity, is a component of several existing drugs and has been associated with a wide range of biological activities, including antimicrobial effects.[6][7]

This compound (DME) serves as a bidentate ligand, capable of forming stable chelate rings with various transition metals. The resulting complexes offer several advantages:

  • Structural Diversity: A wide array of complexes can be synthesized by varying the metal center (e.g., Cu(II), Co(II), Ni(II), Mn(II)).[4][8]

  • Enhanced Lipophilicity: Chelation can increase the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

  • Multitarget Potential: Metal complexes may act via multiple mechanisms, including disruption of cell membranes, inhibition of essential enzymes, or interaction with DNA, which can reduce the likelihood of resistance development.[4]

This guide focuses on the systematic in-vitro evaluation of DME complexes, providing a framework for comparing their efficacy against resistant bacterial strains.

Synthesis and Characterization of DME Complexes

The synthesis of this compound and its subsequent complexation with metal salts is a straightforward process, allowing for the generation of a library of compounds for screening.

General Synthesis Pathway

A common synthetic route involves the reaction of morpholine with a dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, under basic conditions to yield the DME ligand.[9][10] The DME ligand is then reacted with a metal salt (e.g., chloride, acetate, or nitrate salts of copper, cobalt, nickel, etc.) in a suitable solvent like ethanol to form the desired complex.[5][8]

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A Morpholine (2 eq.) D This compound (DME) Ligand A->D B 1,2-Dihaloethane B->D C Base (e.g., K2CO3) in Solvent (e.g., Acetone) C->D F DME Metal Complex D->F E Metal Salt (e.g., CuCl2) in Solvent (e.g., Ethanol) E->F

Caption: General workflow for the synthesis of DME metal complexes.

Characterization of the resulting complexes is typically performed using standard analytical techniques, including FT-IR spectroscopy to confirm coordination of the ligand to the metal, and elemental analysis to determine the stoichiometry of the complex.

Comparative In-Vitro Efficacy Assessment

A crucial step in evaluating any new antimicrobial candidate is to quantify its activity against a panel of relevant microorganisms and compare it to existing drugs.

Selection of Test Organisms

The panel should include representative Gram-positive and Gram-negative bacteria, as well as clinically important resistant strains.

Example Test Panel:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 25923 - Methicillin-susceptible, MSSA)

    • Staphylococcus aureus (ATCC 43300 - Methicillin-resistant, MRSA)

    • Enterococcus faecalis (ATCC 29212 - Vancomycin-susceptible)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (Carbapenem-resistant strain)

Head-to-Head Comparison: DME Complexes vs. Conventional Antibiotics

The primary metrics for antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliP. aeruginosa
DME-Cu(II) Complex 163264128
DME-Co(II) Complex 3264128>256
DME-Ni(II) Complex 64128256>256
Vancomycin 11>256>256
Ciprofloxacin 0.540.0150.25
Gentamicin 0.2580.51

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliP. aeruginosa
DME-Cu(II) Complex 3264128>256
Vancomycin 24>256>256
Ciprofloxacin 180.030.5

Note: MBC values are typically determined for compounds that show potent MICs. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

Standardized Protocols for In-Vitro Antimicrobial Susceptibility Testing

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing.[11][16][18]

Causality and Rationale: The broth microdilution method provides a quantitative result (the MIC value) by challenging a standardized bacterial inoculum with a range of antimicrobial concentrations in a liquid growth medium. This allows for precise determination of the minimum concentration required to inhibit growth, which is essential for comparing the potency of different compounds.

Step-by-Step Methodology:

  • Prepare Compound Stock Solution: Dissolve the DME complex in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. This creates a concentration gradient of the test compound.

  • Prepare Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well in the microtiter plate will contain approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_result Result A Prepare Serial Dilutions of DME Complex in Plate D Inoculate Plate with Bacterial Suspension A->D B Standardize Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Target Concentration B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: MBC Determination from MIC Plates

Causality and Rationale: The MBC test is a secondary assay performed after the MIC is determined. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by assessing the viability of bacteria from the wells that showed no growth in the MIC assay.

Step-by-Step Methodology:

  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no growth was observed.

  • Subculture: Aliquot a small volume (e.g., 10 µL) from each selected well and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the subculture plate).

Potential Mechanisms of Action

While further research is required to elucidate the precise mechanisms, the antimicrobial activity of morpholine-containing compounds and metal complexes may be attributed to several factors:

  • Membrane Disruption: The lipophilic nature of the complexes can facilitate their insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: The metal center can coordinate with active sites of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, thereby inhibiting their function.[4]

  • Inhibition of Efflux Pumps: Some heterocyclic compounds have been shown to inhibit bacterial efflux pumps, which are a common mechanism of resistance.[19] This could potentially restore the activity of other antibiotics when used in combination.

  • DNA Interaction: The complexes may bind to bacterial DNA, either through intercalation or electrostatic interactions, interfering with replication and transcription processes.[4]

Conclusion and Future Directions

This compound (DME) metal complexes represent a viable avenue for the discovery of new antimicrobial agents. The preliminary data suggests that certain complexes, particularly those containing copper, exhibit promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

Future research should focus on:

  • Broadening the Scope: Synthesizing and screening a wider library of DME complexes with different metal centers and counter-ions to establish structure-activity relationships (SAR).

  • Mechanistic Studies: Conducting detailed studies to unravel the specific molecular mechanisms of action.

  • Toxicity and Selectivity: Evaluating the cytotoxicity of the most potent compounds against mammalian cell lines to assess their therapeutic index.

  • In-Vivo Efficacy: Testing promising candidates in animal models of infection to determine their in-vivo efficacy and pharmacokinetic properties.

This guide provides a foundational framework for the in-vitro evaluation of DME complexes. By employing these standardized and validated methodologies, the scientific community can effectively compare results and accelerate the development of new weapons in the fight against antimicrobial resistance.

References

  • Journal of Clinical Microbiology. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • ESCMID. (n.d.). EUCAST. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • PubMed. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • BioWorld. (2021). New compounds containing morpholine moiety show promising antimicrobial activity. [Link]

  • Regulations.gov. (n.d.). M07-A8. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • PubMed Central. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. [Link]

  • RSC Publishing. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. [Link]

  • Wiley Online Library. (n.d.). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. [Link]

  • PMC - NIH. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. [Link]

  • PMC - PubMed Central. (n.d.). Development of antibacterial compounds that constrain evolutionary pathways to resistance. [Link]

  • MDPI. (n.d.). Quorum Quenching Approaches against Bacterial-Biofilm-Induced Antibiotic Resistance. [Link]

  • MDPI. (n.d.). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. [Link]

  • PubMed Central. (n.d.). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. [Link]

  • PubMed. (2024). Structure modification of anoplin for fighting resistant bacteria. [Link]

  • PMC - PubMed Central. (2025). Computational investigation of natural compounds as inhibitors against macrolide-resistant protein using virtual screening, molecular docking and MD simulations. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]

  • MDPI. (2023). In Vitro Antimicrobial and Antibiofilm Properties and Bioaccessibility after Oral Digestion of Chemically Characterized Extracts Obtained from Cistus × incanus L., Scutellaria lateriflora L., and Their Combination. [Link]

  • DergiPark. (n.d.). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. [Link]

  • ChemRxiv. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. [Link]

  • PMC. (2022). An in vitro evaluation of antimicrobial activity of a fast-setting endodontic material. [Link]

Sources

X-ray crystallography data for validation of 1,2-Dimorpholinoethane complex structures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Structural Validation of 1,2-Dimorpholinoethane Complexes

Introduction: The Imperative for Unambiguous Structural Validation

In the realms of medicinal chemistry, catalysis, and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For coordination compounds, such as those involving the versatile bidentate ligand this compound (DME), this structural certainty is the bedrock of rational design and development. DME complexes are of growing interest due to the ligand's flexible coordination modes and the potential for creating unique metal geometries. This guide provides a comprehensive comparison of techniques for validating the structures of these complexes, with a primary focus on the definitive method: single-crystal X-ray diffraction (SC-XRD). As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices, ensuring a self-validating and trustworthy approach to structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. It provides a high-resolution, three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. Unlike spectroscopic methods that provide data averaged over a bulk sample or in solution, SC-XRD captures a precise snapshot of the molecule's conformation in the solid state.

The Experimental Rationale: From Crystal to Structure

The entire SC-XRD workflow is designed to move from a macroscopic, high-quality crystal to a refined, validated atomic model. Each step is critical for the final quality of the data. The success of the experiment hinges on the quality of the single crystal; a well-ordered, single lattice is required to produce sharp, resolvable diffraction spots.

The workflow can be visualized as a sequential process, where the output of each stage is validated before proceeding to the next.

sc_xrd_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Synthesis & Purification of DME Complex crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth Bulk Purity Check (EA, NMR) mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection Optical Inspection processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->processing Quality Assessment (Redundancy, I/σ(I)) solution Structure Solution (e.g., Direct Methods, Patterson function) processing->solution refinement Iterative Refinement (Least-Squares) solution->refinement Initial Model validation Validation & Finalization (checkCIF) refinement->validation Refined Model final_cif Final CIF File & Structural Report validation->final_cif

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Crystallographic Validation Parameters

The trustworthiness of a crystal structure is assessed through several key metrics generated during data processing and refinement. Automated validation tools, such as the IUCr's checkCIF service, provide a thorough analysis of the crystallographic information file (CIF) for completeness, quality, and consistency.[1][2]

Parameter Description Typical Value for a Good Structure Significance
Rint Internal R-factor; a measure of the agreement between symmetry-equivalent reflections.< 0.05Low values indicate good quality data and correct symmetry assignment.
R1 R-factor; a measure of the agreement between observed structure factor amplitudes and those calculated from the model.< 0.05 (for I > 2σ(I))The primary indicator of how well the refined model fits the experimental data.
wR2 Weighted R-factor (on F2); a weighted measure of agreement that includes all reflection data.< 0.15 (for all data)A more statistically robust indicator of model quality than R1.
Goof (S) Goodness-of-Fit; should be close to 1 for a good model and correct weighting scheme.~1.0Values significantly different from 1 may indicate a poor model or incorrect data weighting.
Max/Min Residual Density (eÅ-3) The largest peaks and troughs in the final difference Fourier map.< ±1.0 eÅ-3Large residual peaks may indicate missing atoms, disorder, or incorrect atom assignments.

Table 1: Key parameters for validating the quality of a single-crystal X-ray structure.

Example Data: A this compound Derivative

The following table presents crystallographic data for a related compound, this compound-1,2-dithione, which illustrates the typical data obtained from a successful structure determination.[3]

Parameter Value
Chemical Formula C10H16N2O2S2
Mr 260.37
Crystal System Monoclinic
Space Group P21/c
a, b, c (Å) 34.661 (7), 6.5155 (12), 10.6632 (19)
β (°) 93.633 (2)
Volume (Å3) 2403.3 (8)
Z 8
Rint 0.029
Final R1 [I > 2σ(I)] 0.045
wR2 (all data) 0.121
Goodness-of-fit (S) 1.04

Table 2: Example crystallographic data for this compound-1,2-dithione.[3]

A Comparative Overview of Validation Techniques

While SC-XRD is the definitive method, a comprehensive validation strategy relies on a suite of analytical techniques. Each method provides a different piece of the structural puzzle, and their corroborating evidence builds a robust and trustworthy case for the proposed structure.

techniques_comparison cluster_xrd Single-Crystal X-ray Diffraction (SC-XRD) cluster_nmr Nuclear Magnetic Resonance (NMR) cluster_ms Mass Spectrometry (MS) cluster_other Other Techniques xrd_info Provides: • Precise 3D atomic coordinates • Bond lengths & angles • Absolute stereochemistry • Crystal packing information State: Solid nmr_info Provides: • Connectivity (through-bond) • Symmetry in solution • Ligand conformation & dynamics • Proximity (through-space via NOE) State: Solution ms_info Provides: • Molecular weight confirmation • Isotopic distribution pattern • Ligand fragmentation patterns • Information on complex stability State: Gas Phase other_info Elemental Analysis (EA): • Confirms bulk elemental composition IR/Raman Spectroscopy: • Identifies functional groups • Probes metal-ligand vibrations center_node This compound Complex Structure center_node->xrd_info Definitive Structure center_node->nmr_info Solution Behavior center_node->ms_info Composition center_node->other_info Bulk Purity

Figure 2: Interrelation of techniques for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for characterizing the structure of complexes in solution.[4][5] It provides critical information about the connectivity and symmetry of the molecule that is complementary to the static, solid-state picture from XRD. For a DME complex, ¹H and ¹³C NMR can confirm the presence and integrity of the ligand, while shifts in proton and carbon signals upon coordination can indicate the binding mode. The number of unique signals reveals the molecule's symmetry in solution, which may differ from the solid state due to molecular motion or packing effects.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized complex.[6][7][8] Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for coordination compounds. The resulting mass spectrum provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the expected molecular formula, and the isotopic distribution pattern, which acts as a fingerprint for the elements present, especially the metal center.

Elemental Analysis (EA)

While modern spectroscopic techniques provide detailed structural information, elemental analysis remains a fundamental and necessary validation step. It confirms the bulk purity and the empirical formula of the synthesized compound by measuring the weight percentage of key elements (typically C, H, N). A strong correlation between the experimental and calculated elemental composition is required to verify that the analyzed single crystal is representative of the bulk sample.

Technique Information Provided Sample State Strengths Limitations
SC-XRD Definitive 3D structure, bond lengths/angles, packingSolid (Single Crystal)Unambiguous, high-resolution structural data.Requires high-quality single crystals; structure may not represent solution state.
NMR Connectivity, solution symmetry, dynamicsSolutionProvides data on the behavior in a more biologically/chemically relevant state.[9]Structure is inferred, not directly observed; can be complex for paramagnetic species.
MS Molecular weight, isotopic pattern, formulaGas PhaseHigh sensitivity, confirms molecular identity.[10]Complex can fragment during ionization; provides no 3D structural information.
EA Elemental composition, empirical formulaSolid (Bulk Powder)Confirms bulk purity and stoichiometry.Provides no structural information beyond the elemental ratios.

Table 3: Comparative analysis of primary structural validation techniques.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber.

  • Data Collection: Center the crystal on a diffractometer (e.g., a Bruker D8 QUEST) equipped with a suitable X-ray source (e.g., Mo Kα).[11] A preliminary screening is performed to determine the unit cell and crystal quality. A full data collection strategy is then executed, typically involving multiple runs at different crystal orientations to ensure high completeness and redundancy.

  • Data Reduction: The raw diffraction images are processed using software like SAINT. This step integrates the reflection intensities, applies corrections for experimental factors (e.g., Lorentz-polarization), and performs a multi-scan absorption correction (e.g., using SADABS).[3]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This is typically achieved using intrinsic phasing or direct methods with software like SHELXT.[12][13]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm in a program like SHELXL.[13] This iterative process involves adjusting atomic positions, displacement parameters (isotropic, then anisotropic), and occupancies to improve the fit between the calculated (from the model) and observed (from the data) structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined model is validated using a tool like PLATON/checkCIF to generate a report of any potential issues or alerts.[1][2] The crystallographic data is then prepared for publication or deposition in a structural database like the Cambridge Structural Database (CSD).[14][15]

Protocol 2: NMR Sample Preparation for a Diamagnetic DME Complex
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry DME complex.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the complex is fully soluble and stable.

  • Dissolution: Dissolve the complex in ~0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and any other relevant 2D NMR spectra (e.g., COSY, HSQC) according to standard instrument procedures.

Conclusion

The validation of a this compound complex structure is not a task for a single technique but a process of building a scientifically sound argument through orthogonal, corroborating data. While single-crystal X-ray diffraction provides the definitive and most detailed structural picture, its findings must be supported by evidence from solution-state (NMR) and gas-phase (MS) analyses, as well as confirmation of bulk purity (EA). This integrated approach ensures that the reported structure is not an artifact of crystallization but a true and reliable representation of the molecular entity. For researchers in drug development and materials science, adhering to this rigorous, multi-faceted validation strategy is essential for ensuring data integrity and enabling reproducible, structure-driven scientific advancement.

References

  • Henderson, W., & McIndoe, J. S. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. Journal of Mass Spectrometry, 46(7), 712-9. [Link]

  • Hindenberg, P. (2024). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. [Link]

  • Hindenberg, P. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. [Link]

  • Gerbeleu, N. V., Indrichan, K. M., & Rekhter, M. A. (1985). Mass spectrometry of coordination compounds. INIS-IAEA. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Bruker. [Link]

  • RCSB PDB. (2023). Crystallography Software. RCSB Protein Data Bank. [Link]

  • Hindenberg, P. (2024). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv, Cambridge Open Engage. [Link]

  • CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. CrystalMaker Software. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Vícha, J. (2014). Applications of NMR Spectroscopy to Study Transition-Metal Complexes with Nitrogen-Based Ligands. IS MUNI. [Link]

  • Rehder, D. (2003). Applications of Transition Metal NMR Spectroscopy in Coordination Chemistry. ResearchGate. [Link]

  • Trosclair, A. D., et al. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. R Discovery. [Link]

  • Veselkov, D. A., & Maleev, V. Y. (2008). Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins. Molecules, 13(9), 2033–2071. [Link]

  • CCDC. (n.d.). Validation of nature and coordination of metals in protein structures by matching against the data in the CSD. Cambridge Crystallographic Data Centre. [Link]

  • Wang, Y., & Wang, Q. (2008). This compound-1,2-dithione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link]

  • Maniukiewicz, W., & Mahmoudi, G. (Eds.). (n.d.). Synthesis, Crystal Structures and Hirshfeld Surface Analysis of Coordination Compounds. MDPI. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782. [Link]

  • Gwaram, N. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 268–273. [Link]

  • Wlodawer, A., et al. (2011). X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Chemistry LibreTexts. (2023). 5: Coordination Chemistry and Crystal Field Theory. Chemistry LibreTexts. [Link]

  • Sánchez-Guadarrama, O., et al. (2024). [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 302–307. [Link]

  • CCDC. (2023). The Cambridge Structural Database to 1.25M and Beyond. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). Access Structures. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

  • Owen, R. L., & Staufer, Y. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088414. [Link]

  • Betzi, S., et al. (2018). Protein X-ray Crystallography and Drug Discovery. Molecules, 23(4), 832. [Link]

  • CCDC. (2021). How to search the CSD for complexes with common organometallic ligands. Cambridge Crystallographic Data Centre. [Link]

  • Chen, L., et al. (2018). An Investigation of Atomic Structures Derived From X-ray Crystallography and Cryo-Electron Microscopy Using Distal Blocks of Side-Chains. Molecules, 23(3), 610. [Link]

  • ResearchGate. (2025). Crystal structure of [2,2′-((((ethane-1,2-diylbis(oxy-κ2O,O′))bis(2,1-phenylene))bis(azanylylidene-κ2N,N′))bis(methanylylidene))diphenolato-κ2O. ResearchGate. [Link]

  • ResearchGate. (2025). Crystal structure of 2,2′-((((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenolato-κ2N;κ4O)nickel(II), C28H22N2O4Ni. ResearchGate. [Link]

  • OSTI.GOV. (n.d.). Spectroscopic and Computational Investigations of Organometallic Complexation of Group 12 Transition Metals by Methanobactins. Office of Scientific and Technical Information. [Link]lets/purl/1841443)

Sources

Safety Operating Guide

Navigating the Disposal of 1,2-Dimorpholinoethane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 1,2-Dimorpholinoethane. As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is synthesized from the known hazard profiles of structurally analogous morpholine derivatives and established best practices in chemical waste management. It is imperative that all procedures are conducted in consultation with your institution's Environmental Health and Safety (EHS) department for final guidance and adherence to local regulations.[1]

Part 1: Hazard Profile and Analogue-Based Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. In the absence of specific toxicological and physical hazard data for this compound, we must infer its profile from the well-documented properties of its core chemical moiety, morpholine, and related derivatives.

Morpholine and its analogues are typically classified as flammable liquids that can be harmful if swallowed, toxic upon skin contact, and capable of causing severe skin burns and eye damage.[2][3] The structure of this compound, featuring two morpholine rings, suggests that these hazards should be considered, at a minimum, as the baseline for handling and disposal protocols. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]

Hazard Classification (Inferred)Associated Risks & PrecautionsAuthoritative Source (Analogue)
Flammable Liquid Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[3][4][6]3
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or absorbed through the skin.[3] Avoid all direct contact.3
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3] Prolonged contact can be destructive to tissue.2
Serious Eye Damage Risk of severe and permanent eye damage upon contact.[3]3
Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal preparation, personnel must be equipped with the appropriate PPE. All operations should be performed inside a certified chemical fume hood to mitigate inhalation risks.[2]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly-fitting safety goggles and a full-face shield.[2][3]To protect against splashes, which can cause severe eye damage.
Body Protection A chemically resistant lab coat or apron.[2]To protect skin and personal clothing from contamination.
Respiratory Not generally required if handled exclusively within a fume hood. For spill response outside a hood, a self-contained breathing apparatus may be necessary.[3][4]To prevent inhalation of potentially toxic and corrosive vapors.
Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash receptacles.

Step 1: Waste Identification and Segregation

  • Characterize: Designate any unwanted this compound and materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[7][8] Mixing can lead to violent reactions. Keep in its original or a compatible, clearly labeled container.

Step 2: Containerization and Labeling

  • Primary Container: Ensure the waste is stored in a robust, sealed container with a tight-fitting lid. The container must be compatible with organic amines.

  • Labeling: Affix a hazardous waste tag to the container, as provided by your institution's EHS department. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all known and inferred hazards (e.g., "Flammable, Corrosive, Toxic").

Step 3: Storage Pending Disposal

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from heat and ignition sources.[4]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to mitigate leaks or spills.

Step 4: Arranging for Final Disposal

  • Contact EHS: Submit a chemical waste pickup request to your institution's EHS office.[9] They are responsible for coordinating with licensed hazardous waste disposal vendors.

  • Disposal Method: The preferred and most common disposal method for morpholine and its derivatives is high-temperature incineration by a licensed facility.[10] This process ensures the complete destruction of the compound, minimizing environmental impact. Your EHS office will ensure the waste is routed to the appropriate facility in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[11]

Part 4: Emergency Procedures and Spill Management

Accidents can happen, and a clear, pre-planned response is critical to ensuring safety. The scale of the response depends on the size of the spill.

A minor spill is one that can be safely managed by trained laboratory personnel without the assistance of emergency responders.[12]

  • Alert Personnel: Immediately notify others in the vicinity.[9]

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height while working.

  • Don PPE: Wear the full PPE ensemble as detailed in Part 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or "kitty litter."[4][9] Do NOT use paper towels or other combustible materials. Work from the outside of the spill inward.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with an appropriate solvent (consult your institution's EHS for guidance), followed by soap and water. All cleaning materials must also be treated as hazardous waste.[9]

  • Package & Label: Seal and label the waste container and request a pickup from EHS.

A major spill is any spill that poses a significant fire or exposure hazard, is beyond the cleanup capabilities of local staff, or involves injury.[12][13]

  • EVACUATE: Immediately evacuate the immediate area.[9][13]

  • ALERT: Notify colleagues and activate the nearest fire alarm if there is a risk of fire or the spill could affect other areas.

  • CONFINE: If safe to do so, close the doors to the affected area to confine vapors.[14]

  • CALL FOR HELP: From a safe location, call emergency services (911) and your institution's EHS emergency line.[13]

  • ASSIST: Provide emergency responders with the location of the spill and the name of the chemical involved. Do not re-enter the area until it has been cleared by authorized personnel.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound from the point of generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_path Disposal & Spill Path cluster_routine Routine Disposal cluster_spill Spill Response A Generation of This compound Waste B Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Is this a spill? C->D E Routine Waste Collection D->E No F Spill Occurs D->F Yes G Segregate from Incompatible Chemicals E->G L Major or Minor Spill? F->L H Containerize in a Sealed, Compatible Container G->H I Attach Hazardous Waste Label H->I J Store in Secondary Containment in Satellite Accumulation Area I->J K Request EHS Pickup for Incineration J->K M Minor Spill (Small, Contained) L->M Minor N Major Spill (Large, Uncontained) L->N Major O Absorb with Inert Material (e.g., Vermiculite) M->O Q Evacuate Area N->Q P Package Contaminated Material for Disposal O->P P->I R Call 911 and EHS Emergency Q->R

Caption: Decision workflow for handling and disposing of this compound.

References

  • Benchchem. (n.d.). Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
  • Benchchem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Sigma-Aldrich. (2025). Aldrich 295264 - Safety Data Sheet.
  • NOAA CAMEO Chemicals. (n.d.). 1,2-di-(dimethylamino)ethane - Report.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Morpholine, 99+%.
  • CymitQuimica. (2024). SAFETY DATA SHEET.
  • Wayne State University Office of Environmental Health and Safety. (n.d.). Chemical Emergency Response.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for 1,2-Dichloroethane.
  • Cabrillo College. (n.d.). Spill Response.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Environmental Safety, Sustainability and Risk. (n.d.). Table of Incompatible Chemicals.
  • Princeton EHS. (n.d.). Chemical Incompatibility Chart.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dimorpholinoethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dimorpholinoethane. Recognizing the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on the known hazards of structurally analogous compounds, such as 1,2-bis(dimethylamino)ethane.[1] A thorough risk assessment is imperative before commencing any work with this compound.

Hazard Analysis: Understanding the Risks

Therefore, a cautious approach is mandated, assuming the compound may be corrosive, an irritant, and potentially harmful if absorbed through the skin or inhaled.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the potential hazards associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical splash goggles with side shields.Chemical-resistant gloves (Nitrile or Neoprene).Fully-buttoned laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Splash Potential (e.g., large-scale reactions, transfers) Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant apron over a laboratory coat.Recommended, especially if there is a risk of aerosol generation. A NIOSH-approved respirator with an organic vapor cartridge may be appropriate.[2]
Emergency Spill Response Full-face respirator with organic vapor cartridge or a self-contained breathing apparatus (SCBA).[3]Heavy-duty chemical-resistant gloves.Fully encapsulating chemical protective suit.[2]Full-face respirator with organic vapor cartridge or SCBA.[3]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational protocol is fundamental for ensuring a safe laboratory environment.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Laboratory Coat/Apron: Put on a clean, fully-buttoned laboratory coat. If required, wear a chemical-resistant apron over the coat.

  • Respiratory Protection: If the risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.

Doffing PPE: Minimizing Contamination
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head. Place them in a designated area for decontamination.

  • Laboratory Coat/Apron: Unbutton the laboratory coat and remove it by folding it inward, avoiding contact with the exterior.

  • Respiratory Protection: If a respirator was used, remove it from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands with soap and water.

PPE Selection Logic: A Risk-Based Decision Workflow

The selection of appropriate PPE is a critical decision-making process that should be based on a thorough risk assessment of the planned procedure.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimorpholinoethane
Reactant of Route 2
Reactant of Route 2
1,2-Dimorpholinoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.